Pinacyanol bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.BrH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPIHGSSCONEQG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pinacyanol bromide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacyanol bromide, with the systematic IUPAC name (2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide, is a cationic cyanine (B1664457) dye.[1] Historically significant as a photographic sensitizer, its utility has expanded into various scientific and biomedical research fields. This technical guide provides an in-depth overview of the chemical structure, properties, and key applications of this compound, with a focus on experimental protocols and data presentation for the research community.
Chemical Structure and Properties
This compound possesses a polymethine chain linking two quinoline (B57606) heterocyclic systems. This conjugated π-system is responsible for its characteristic color and fluorescent properties.
digraph "Pinacyanol_bromide_structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];
// Atom nodes
N1 [label="N", pos="0,1.5!"];
N2 [label="N", pos="5,1.5!"];
C1 [label="C", pos="-1,1.5!"];
C2 [label="C", pos="-1.5,0.5!"];
C3 [label="C", pos="-1,-0.5!"];
C4 [label="C", pos="0,-0.5!"];
C5 [label="C", pos="0.5,0.5!"];
C6 [label="C", pos="-2.5,0.5!"];
C7 [label="C", pos="-3,-0.5!"];
C8 [label="C", pos="-2.5,-1.5!"];
C9 [label="C", pos="-1.5,-1.5!"];
C10 [label="C", pos="1,1.5!"];
C11 [label="C", pos="2,1.5!"];
C12 [label="C", pos="3,1.5!"];
C13 [label="C", pos="4,1.5!"];
C14 [label="C", pos="6,1.5!"];
C15 [label="C", pos="6.5,0.5!"];
C16 [label="C", pos="6,-0.5!"];
C17 [label="C", pos="5,-0.5!"];
C18 [label="C", pos="7.5,0.5!"];
C19 [label="C", pos="8,-0.5!"];
C20 [label="C", pos="7.5,-1.5!"];
C21 [label="C", pos="6.5,-1.5!"];
C22 [label="C", pos="-0.5,2.5!"];
C23 [label="C", pos="-1,3.5!"];
C24 [label="C", pos="5.5,2.5!"];
C25 [label="C", pos="6,3.5!"];
Br [label="Br-", pos="3,-2.5!"];
// Bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- N1;
N1 -- C1;
C2 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C3;
C1 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C13;
C13 -- N2;
N2 -- C14;
C14 -- C15;
C15 -- C16;
C16 -- C17;
C17 -- N2;
C15 -- C18;
C18 -- C19;
C19 -- C20;
C20 -- C21;
C21 -- C16;
N1 -- C22;
C22 -- C23;
N2 -- C24;
C24 -- C25;
// Double bonds
edge [style=double];
C1=C5;
C3=C9;
C6=C7;
C10=C11;
C12=C13;
C14=C17;
C16=C21;
C18=C19;
// Aromatic rings (approximated with alternating single/double bonds)
edge [style=solid];
C2 -- C3 [style=double];
C4 -- C5 [style=double];
C7 -- C8 [style=double];
C15 -- C16 [style=double];
C17 -- N2 [style=double];
C19 -- C20 [style=double];
}
Figure 2: General workflow for the synthesis of this compound.
Materials:
-
Quinaldine (B1664567) ethiodide
-
Quinoline ethiodide
-
Anhydrous ethanol (B145695)
-
-
Diethyl ether
-
Anion exchange resin (bromide form)
Procedure:
-
Dissolve quinaldine ethiodide and quinoline ethiodide in anhydrous ethanol in a round-bottom flask.
-
Add pyridine to the solution and reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude product (Pinacyanol iodide).
-
Collect the crystals by filtration and wash with cold ethanol and then diethyl ether.
-
Recrystallize the crude product from ethanol to obtain pure Pinacyanol iodide.
-
To obtain this compound, dissolve the purified Pinacyanol iodide in a suitable solvent and pass it through an anion exchange column charged with bromide ions.
-
Evaporate the solvent to yield this compound.
This compound as a pH Indicator
This compound exhibits solvatochromism, and its color is sensitive to the polarity and pH of the medium.[2] This property allows it to be used as a pH indicator.
Preparation of Indicator Solution:
-
Prepare a 0.1% (w/v) solution of this compound in ethanol.
Procedure for pH Determination:
-
Add 1-2 drops of the this compound indicator solution to the sample solution.
-
Observe the color change and compare it to a standard color chart to estimate the pH.
pH Range Color < 6.0 Blue 6.0 - 7.0 Bluish-Violet > 7.0 Violet-Red
Note: The exact pH transition range and colors can be influenced by the solvent system and the presence of other solutes.
Mitochondrial Staining Protocol
Pinacyanol is a vital stain that can be used to visualize mitochondria in living cells.[3] The cationic nature of the dye leads to its accumulation in the mitochondria due to the negative mitochondrial membrane potential.
Figure 3: Workflow for mitochondrial staining with this compound.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound
-
Absolute ethanol
-
Physiological saline or cell culture medium
-
Fluorescence microscope
Procedure:
-
Preparation of Staining Solution: Prepare a 0.1% stock solution of this compound in absolute alcohol. Immediately before use, dilute the stock solution in physiological saline or cell culture medium. A satisfactory dilution for many cell types is one drop of the stock solution per cubic centimeter of saline/medium.[4] The optimal concentration should be determined empirically for each cell type.
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.
-
Staining: Remove the culture medium and wash the cells with pre-warmed physiological saline. Add the this compound staining solution to the cells and incubate for 10-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells gently with pre-warmed physiological saline to remove excess dye.
-
Imaging: Immediately visualize the stained mitochondria using a fluorescence microscope with appropriate filter sets (Excitation: ~600 nm, Emission: ~620 nm). Mitochondria will appear as fluorescently labeled structures within the cytoplasm.
Biological Activity and Signaling Pathways
The primary application of this compound in a biological context is as a fluorescent probe and stain. There is limited evidence in the scientific literature to suggest that this compound directly and specifically interacts with or modulates major cellular signaling pathways such as NF-κB, MAPK, or Akt pathways in a manner similar to targeted therapeutic agents. Its biological effects are largely attributed to its physicochemical properties as a cationic dye that accumulates in mitochondria. Any observed downstream cellular effects are likely secondary to its accumulation and potential impact on mitochondrial function, rather than a direct interaction with specific signaling proteins. Further research is required to explore any potential off-target effects on cellular signaling.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile cyanine dye with a rich history and a growing number of applications in modern research. Its well-defined chemical structure and predictable spectroscopic properties make it a valuable tool for fluorescence-based assays. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. As with any experimental technique, optimization of the provided protocols for specific applications and cell types is recommended to achieve the best results.
References
Pinacyanol Cyanine Dye: A Technical Guide to Its History and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pinacyanol, a member of the cyanine (B1664457) dye family, holds a significant place in the history of synthetic organic chemistry and photographic technology. This technical guide provides an in-depth exploration of the history, synthesis, and photophysical properties of Pinacyanol. It details the dye's discovery and its pivotal role as a photographic sensitizer. A comprehensive experimental protocol for its synthesis is provided, along with a summary of its key quantitative properties. This document serves as a core resource for researchers and professionals requiring a deep understanding of this classic polymethine dye.
Introduction to Pinacyanol
Pinacyanol is a cationic polymethine dye characterized by two quinoline (B57606) heterocyclic systems linked by a three-carbon methine bridge.[1] Its IUPAC name is 1-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline, and it is also commonly known as 1,1′-Diethyl-2,2′-carbocyanine.[2][3] The "carbo" designation indicates a three-carbon chain linking the heterocyclic nuclei.[2] The molecule exists as a salt, with common counterions being chloride, iodide, or bromide.[1][2]
First synthesized in the early 20th century, Pinacyanol was one of the most important sensitizing dyes for photographic emulsions, extending their sensitivity into the red portion of the visible spectrum.[2][4] While its use in photography has been largely superseded by more stable and efficient dyes, scientific interest in Pinacyanol persists due to its interesting photophysical properties, including its tendency to form aggregates in solution and its use as a solvatochromic indicator.[2][4] It finds modern applications as a histological stain, a probe for bacterial polysaccharides, and a reagent in organic synthesis and materials science.[5][6]
Historical Development
The story of Pinacyanol is intertwined with the advancement of photography. The era of synthetic dyes began in the mid-19th century with the synthesis of aniline (B41778) and the accidental discovery of mauveine by William H. Perkin in 1856.[2] The first cyanine dye, "Quinoline Blue," was synthesized by Charles Greville Williams in the same year.[7]
Key milestones in the history of Pinacyanol include:
-
c. 1902-1904: Arthur Traube and Adolf Miethe demonstrated the utility of isocyanine dyes for creating panchromatic emulsions, which are sensitive to the entire visible light spectrum. The use of Pinacyanol in constructing color photographic plates was noted during this period.[2]
-
1905: The German researcher Benno Homolka, working for Farbwerke vorm. Meister, Lucius & Brüning, synthesized Pinacyanol.[2] He used it to modify photographic emulsions, significantly improving their sensitivity to the long-wave, red part of the spectrum.[2] The dye was patented and sold under the trade name "Pinacyanol."[4]
-
1920: The first symmetrical trimethine quinoline-containing cyanine dye, Pinacyanol iodide (also known as Sensitol Red), was described by Mills and Pope, and independently by Wise, Adams, Stewart, and Lund.[7]
-
Early 1920s: Louis E. Wise and his collaborators developed a detailed procedure for synthesizing a purer form of Pinacyanol, addressing the issue of impurities in earlier methods.[2] Around this time, Pinacyanol became a standard for photographic materials and was actively used as an ingredient in panchromatic light-sensitive substrates.[4]
The development of Pinacyanol was a critical step that enabled full-color separation, paving the way for color photography and cinematography.[2]
Chemical Synthesis
Pinacyanol is a symmetrical carbocyanine dye. Its synthesis typically involves the condensation of two molecules of a quinaldinium salt with a reagent that provides the central carbon of the three-carbon methine bridge.
General Reaction Pathway
The classical synthesis, as first described in the early 20th century, involves the reaction of two equivalents of quinaldine (B1664567) ethiodide with formaldehyde (B43269) in a basic medium, typically pyridine (B92270) or piperidine (B6355638) in ethanol.[7] One molecule of quinaldine ethiodide reacts with formaldehyde to form an intermediate, which then condenses with a second molecule of quinaldine ethiodide to yield the final Pinacyanol dye.
A logical workflow for the synthesis is illustrated below.
Caption: Logical workflow for the synthesis of Pinacyanol.
The chemical reaction pathway is detailed in the diagram below.
Caption: Simplified reaction pathway for Pinacyanol synthesis.
Detailed Experimental Protocol
The following protocol is based on the methods described by Wise et al., which were developed to produce a relatively pure product.[2]
Materials:
-
Quinaldine Ethiodide (1,-Ethyl-2-methylquinolinium iodide)
-
Trioxymethylene (paraformaldehyde) or 37% Formalin solution
-
Pyridine (anhydrous)
-
Ethanol (absolute)
Procedure:
-
Preparation of Reactants: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of quinaldine ethiodide in 50 mL of absolute ethanol.
-
Addition of Reagents: To the solution, add 5 mL of 37% aqueous formaldehyde solution (or an equivalent amount of trioxymethylene) and 5 mL of pyridine. Pyridine acts as a basic catalyst for the condensation reaction.
-
Reaction: Gently reflux the mixture on a water bath for 1 hour. The solution will gradually develop a deep blue color as the Pinacyanol dye is formed.
-
Isolation of Crude Product: After reflux, cool the reaction mixture in an ice bath. The crude Pinacyanol iodide will precipitate as dark green crystals.
-
Purification by Recrystallization:
-
Collect the crude crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
To purify the product, dissolve the crude crystals in a minimal amount of hot absolute ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration. The crystals should have a characteristic green metallic luster.
-
-
Drying: Dry the purified crystals in a vacuum desiccator.
Safety Precautions: Quinaldine, pyridine, and formaldehyde are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Properties of Pinacyanol
Pinacyanol's properties are highly dependent on the solvent and its concentration due to its tendency to form aggregates (dimers, trimers, etc.).[2]
Physical Properties
| Property | Value |
| Chemical Formula | C₂₅H₂₅N₂⁺ (cation) |
| Molecular Weight (Iodide Salt) | 480.38 g/mol [3] |
| Molecular Weight (Chloride Salt) | 388.93 g/mol [6][8][9] |
| Appearance | Green to dark green crystalline powder[5] |
| Melting Point | ~270 °C (decomposes)[6] |
| Solubility | Soluble in water and alcohols like methanol (B129727) and ethanol[3][8] |
Photophysical Properties
The absorption spectrum of Pinacyanol in dilute solutions typically shows a primary absorption band (α-band) corresponding to the monomer, and a shorter-wavelength shoulder (β-band) often associated with aggregates (H-aggregates) or vibrational transitions.[6]
| Parameter | Value | Solvent | Reference |
| Absorption Max (λmax) | 603.5 nm | Methanol | [10] |
| Molar Extinction Coefficient (ε) | 128,000 cm⁻¹M⁻¹ (at 603.5 nm) | Methanol | [10] |
| Molar Extinction Coefficient (ε) | 192,000 cm⁻¹M⁻¹ (monomer) | Ethanol-Water | [11] |
| Fluorescence Emission Max (λem) | ~622 nm | Methanol | [2] |
| Fluorescence Quantum Yield (ΦF) | 0.001 | Methanol | [2][10] |
Note: The molar extinction coefficient can vary significantly with solvent and concentration due to aggregation effects.[11] The quantum yield is notably low, indicating that non-radiative decay pathways are the primary means of deactivating the excited singlet state.[12][13]
Applications
While its historical importance was in photography, Pinacyanol continues to be used in various scientific and industrial fields.
-
Histology and Staining: It is employed as a histological stain and for the study of bacterial polysaccharides.[6]
-
Probing Molecular Interactions: Its spectral sensitivity to the environment makes it a useful probe for studying micelle formation, vesicles, and interactions with polymers and DNA.[2]
-
Organic Synthesis: It serves as a reagent and intermediate in the synthesis of other complex organic molecules and dyes.[5]
-
Material Science: Pinacyanol is explored for creating advanced materials, and its aggregation properties are used to template the formation of mesoporous silica (B1680970) nanofibers.[2]
-
Redox Indicator: It can be used as a redox indicator to monitor peroxide activation.
Conclusion
Pinacyanol is a historically significant cyanine dye that played a crucial role in the development of panchromatic photographic film. Its synthesis from quinaldinium salts is a classic example of cyanine dye formation. Although largely replaced in photography, its unique photophysical properties, particularly its solvent- and concentration-dependent aggregation, ensure its continued relevance in chemical research, materials science, and various analytical applications. This guide provides the foundational technical information required for professionals working with or researching this important compound.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 605-91-4: Pinacyanol | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. ピナシアノールクロリド | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Pinacyanol chloride 2768-90-3 [sigmaaldrich.com]
- 9. omlc.org [omlc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ultrafast photoisomerization of pinacyanol: watching an excited state reaction transiting from barrier to barrierless forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Flash photolysis of cyanine dyes. Pinacyanol chloride (1,1′-diethyl-2,2′-carbocyanine chloride) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Pinacyanol Bromide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Pinacyanol bromide, a versatile cyanine (B1664457) dye with significant applications in biomedical research and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications, with a focus on its emerging role in photodynamic therapy.
Core Compound Data
This compound, systematically known as 1,1'-Diethyl-2,2'-carbocyanine bromide, is a cationic polymethine dye. Below is a summary of its key quantitative data.
| Property | Value | Reference(s) |
| CAS Number | 2670-67-9 | [1][2] |
| Molecular Formula | C₂₅H₂₅BrN₂ | [1][2] |
| Molecular Weight | 433.38 g/mol | [1][2] |
| Appearance | Green to very dark green powder | [3] |
| Melting Point | 286 °C (decomposes) | [3] |
| Purity | ≥ 95% (Dye content) | [3] |
Synthesis Overview
Key Applications and Experimental Protocols
This compound's utility spans various scientific domains, from a classic photographic sensitizer (B1316253) to a modern tool in cancer research.[4][5]
Photodynamic Therapy (PDT)
This compound is explored for its potential as a photosensitizer in PDT, a non-invasive cancer treatment.[3] Upon activation with a specific wavelength of light, photosensitizers like pinacyanol produce reactive oxygen species (ROS) that induce cell death in targeted cancer cells.[6][7][8] Cyanine dyes, in particular, show promise due to their ability to be activated by light in the near-infrared range, which allows for deeper tissue penetration.[8]
Experimental Protocol: In Vitro Phototoxicity Assay
This protocol outlines a general procedure for evaluating the photodynamic efficacy of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
This compound
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT or other viability assay kit
-
Light source with appropriate wavelength for pinacyanol excitation (around 600-630 nm)
-
96-well plates
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the this compound solutions and incubate for a specified period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.
-
Irradiation: After incubation, wash the cells with PBS to remove any extracellular photosensitizer. Add fresh, phenol (B47542) red-free medium to each well. Expose the cells to a light source at a specific wavelength and dose. Keep a set of plates in the dark as a control for dark toxicity.
-
Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.
-
Viability Assessment: Assess cell viability using an MTT assay or a similar method. This will quantify the phototoxic effect of this compound.
Biological Staining
Pinacyanol dyes have been historically used as biological stains. For instance, Pinacyanol erythrosinate has been employed as a selective stain for mast cells.
Experimental Protocol: General Cell Staining
This is a generalized protocol for using this compound as a fluorescent stain for cultured cells.
Materials:
-
Adherent cells grown on coverslips
-
This compound solution (e.g., 1-10 µM in PBS)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow cells on sterile glass coverslips in a petri dish.
-
Staining: Wash the cells with PBS. Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells two to three times with PBS to remove excess stain.
-
Fixation (Optional): If required, fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.
-
Visualization: Observe the stained cells using a fluorescence microscope with appropriate filter sets for pinacyanol's excitation and emission spectra.
Signaling Pathways in Pinacyanol-Mediated Photodynamic Therapy
The primary mechanism of action for cyanine dyes in PDT is the induction of apoptosis (programmed cell death) through the generation of ROS. These ROS can damage various cellular components, with mitochondria being a key target for many cationic cyanine dyes.
The diagram below illustrates a plausible signaling pathway for apoptosis induced by this compound in PDT.
Caption: Apoptotic signaling pathway initiated by this compound-mediated PDT.
The workflow for a typical in vitro PDT experiment is depicted below.
Caption: Experimental workflow for in vitro photodynamic therapy using this compound.
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The First Century of Successful Applications of Pinacyanol: Some Noteworthy Results [mdpi.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]
- 7. Photodynamic Therapy | American Cancer Society [cancer.org]
- 8. Optics & Photonics News - Better Photodynamic Therapy for Breast Cancer [optica-opn.org]
An In-depth Technical Guide to the Spectral Properties of Pinacyanol Bromide in Different Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of Pinacyanol bromide, a cationic cyanine (B1664457) dye, in various solvent environments. Understanding the solvatochromic behavior of this dye is crucial for its application in diverse fields, including photography, biochemistry, and as a probe for micellar systems.[1][2] This document details the dye's absorption and emission properties, presents experimental protocols for their measurement, and visually illustrates the underlying principles and workflows.
Core Spectral Properties and Solvatochromism
Pinacyanol is a cyanine dye known for its amphipathic nature, allowing solubility in a range of solvents from water to chloroform.[1] Its visible absorption spectrum is highly sensitive to the surrounding environment. In aqueous solutions, Pinacyanol exists in equilibrium between its monomeric form and various aggregated states (dimers, trimers).[3] The monomer typically exhibits an absorption maximum (λmax) around 600 nm, while dimers and higher aggregates show blue-shifted absorption bands at approximately 550 nm and 517 nm, respectively.[1]
The phenomenon where the absorption or emission wavelength of a substance changes with solvent polarity is known as solvatochromism. The electronic absorption spectra of Pinacyanol are significantly affected by both non-specific (dielectric constant, refractive index) and specific (hydrogen bonding) solute-solvent interactions. Studies have correlated the spectral shifts with Kamlet-Taft solvent parameters, such as dipolarity/polarizability (π*), hydrogen bond donating capacity (α), and hydrogen bond accepting capacity (β), to quantify these interactions. Generally, in the presence of surfactants or upon addition of organic solvents, aggregates tend to break down into monomers, leading to a bathochromic (red) shift in the main absorption band.[3]
Quantitative Spectral Data
The absorption maximum (λmax) of Pinacyanol shifts in response to the solvent type. The following table summarizes representative absorption maxima for the Pinacyanol monomer in various solvents, illustrating its solvatochromic behavior. A total spectral shift of up to 20 nm can be observed across different solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |
| Water | 80.1 | 1.333 | ~600[1] |
| Methanol | 32.7 | 1.329 | ~604[4][5] |
| Ethanol | 24.6 | 1.361 | ~605[6] |
| Chloroform | 4.8 | 1.446 | ~610[7] |
| Pyridine | 12.4 | 1.509 | ~612[7] |
Note: The exact λmax can vary slightly depending on dye concentration, purity, and the specific salt form (chloride or bromide).
Experimental Protocols
Accurate determination of the spectral properties of this compound requires meticulous experimental procedures.
-
This compound/Chloride (Sigma-Aldrich or equivalent)
-
HPLC-grade solvents (E. Merck or equivalent)
-
Double distilled or deionized water
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)[5]
-
Stock Solution: Prepare a stock solution of Pinacyanol at a concentration of 1 x 10⁻⁵ mol dm⁻³. Weigh the appropriate amount of dye and dissolve it in a suitable solvent (e.g., double distilled water or methanol) in a volumetric flask.
-
Light Protection and Storage: The stock solution should be wrapped in black paper or stored in an amber bottle and kept at a low temperature (e.g., 4°C) to prevent photochemical degradation. Solutions should ideally be used on the day of preparation.[6]
-
Working Solutions: Prepare working solutions at the desired concentration (e.g., 1 x 10⁻⁶ M) by diluting the stock solution with the various solvents to be tested.[4] Ensure the final absorbance is within the linear range of the spectrophotometer (typically < 1.0) to avoid inner-filter effects.[5]
3.3.1. Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer, such as a Perkin-Elmer Lambda 25 or a Cary 3, is suitable for these measurements.[5]
-
Procedure:
-
Allow the instrument to warm up and stabilize.
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum using a cuvette filled with the pure solvent that will be used for the sample.
-
Rinse the cuvette with the sample solution before filling it for measurement.
-
Record the absorption spectrum of the Pinacyanol solution over the desired wavelength range (e.g., 400-800 nm).[4]
-
-
Typical Instrument Parameters:
3.3.2. Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer, such as a Spex FluoroMax, is used for emission spectra.[5]
-
Procedure:
-
Prepare samples in 1 cm quartz cuvettes, ensuring the absorbance at the excitation wavelength is less than 0.1 to prevent inner-filter effects.[5]
-
Set the excitation wavelength. For Pinacyanol in methanol, 550 nm is a suitable excitation wavelength.[5]
-
Scan the emission monochromator across the expected emission range to record the fluorescence spectrum.
-
Subtract dark counts and correct the spectra for wavelength-dependent instrument sensitivity.[5]
-
-
Typical Instrument Parameters:
Visualizations: Workflows and Relationships
Diagrams created using Graphviz illustrate key relationships and processes in the study of Pinacyanol's spectral properties.
Caption: Logical diagram of solvatochromism in Pinacyanol.
Caption: Experimental workflow for spectral analysis.
References
A Technical Guide to the Photophysical Properties of Pinacyanol Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth guide to the quantum yield and molar extinction coefficient of Pinacyanol, a cationic cyanine (B1664457) dye. Pinacyanol is notable for its applications in photography as a sensitizer (B1316253) and in various fields of spectroscopy and materials science.[1][2] Its photophysical properties are highly sensitive to the solvent environment and its concentration, primarily due to a strong tendency to form aggregates (dimers, trimers, and higher-order structures).[3][4] This guide synthesizes key data from the literature, presents detailed experimental protocols for characterization, and offers visual workflows for these procedures.
Quantitative Photophysical Data
The quantum yield and molar extinction coefficient of Pinacyanol are heavily dependent on its aggregation state (monomer vs. aggregates) and the solvent used. The data below is compiled for Pinacyanol salts (chloride and iodide), which are structurally analogous to the bromide salt and provide a reliable reference for its expected behavior.
| Parameter | Species | Solvent | Wavelength (λmax) | Value | Citation |
| Fluorescence Quantum Yield (Φf) | Pinacyanol Iodide | Methanol | 622 nm (Emission) | 0.001 | [5][6] |
| Molar Extinction Coefficient (ε) | Pinacyanol Chloride (Monomer) | 7.5% Ethanol / 92.5% Water | 601 nm | 1.92 x 10⁵ M⁻¹cm⁻¹ | [5] |
| Pinacyanol Chloride (Dimer) | 7.5% Ethanol / 92.5% Water | 546 nm | 1.56 x 10⁵ M⁻¹cm⁻¹ | [5] | |
| Pinacyanol Chloride (Trimer) | 7.5% Ethanol / 92.5% Water | 522 nm | 2.82 x 10⁵ M⁻¹cm⁻¹ | [5] | |
| Pinacyanol Chloride (Monomer) | Ethanol | 606 nm | 1.75 x 10⁵ M⁻¹cm⁻¹ | [3] | |
| Pinacyanol Iodide (Monomer) | Methanol | 603.5 nm | 1.28 x 10⁵ M⁻¹cm⁻¹ | [6] | |
| Pinacyanol Chloride (Triplet State) | Methanol, Ethylene Glycol, Glycerol | 635 nm | 5.8 x 10⁴ M⁻¹cm⁻¹ | [7] |
Note: The fluorescence quantum yield of Pinacyanol is notably low, indicating that non-radiative processes, primarily internal conversion, are the dominant pathways for deactivation of the excited singlet state.[7]
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the molar extinction coefficient and fluorescence quantum yield.
Protocol 1: Determination of Molar Extinction Coefficient (ε)
This protocol is based on the Beer-Lambert law, which describes the linear relationship between absorbance and the concentration of an absorbing species.[8]
1. Materials and Equipment:
-
Pinacyanol bromide
-
Spectroscopic grade solvent (e.g., Ethanol)
-
Volumetric flasks and pipettes for accurate dilutions
-
Dual-beam UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
2. Procedure:
- Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 10⁻⁴ M).
- Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The concentrations should be chosen to yield absorbance values in the range of 0.1 to 1.0 at the absorption maximum to ensure linearity.
- Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range to scan (e.g., 400-700 nm).
- Blank Measurement: Fill a cuvette with the pure solvent and use it to record a baseline (autozero) correction.
- Absorbance Measurement: Measure the absorbance spectrum for each of the prepared dilutions, starting from the least concentrated. Record the absorbance value at the wavelength of maximum absorbance (λmax). For Pinacyanol monomer in ethanol, this is approximately 606 nm.[3]
- Data Analysis:
- Plot the measured absorbance at λmax on the y-axis against the corresponding molar concentration on the x-axis.
- Perform a linear regression on the data points. The plot should be a straight line passing through the origin.
- According to the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in mol/L), the slope of the line is equal to the molar extinction coefficient (ε) when the path length (b) is 1 cm.[8]
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φf)
This protocol uses the comparative method, which involves comparing the fluorescence properties of the sample to a well-characterized fluorescence standard with a known quantum yield (Φf,ST).[9]
1. Materials and Equipment:
-
This compound (Test Sample)
-
A suitable fluorescence standard with a known quantum yield in a similar spectral region (e.g., Cresyl Violet or Nile Blue A).
-
Spectroscopic grade solvent(s). The same solvent should be used for the sample and standard if possible. If not, a correction for the refractive index is required.[9]
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Corrected fluorescence spectrometer (spectrofluorometer)
-
1 cm path length quartz cuvettes (one for absorption, one for fluorescence)
2. Procedure:
- Solution Preparation:
- Prepare a stock solution of the test sample (this compound) and the standard.
- From these stocks, prepare a series of 5-6 dilutions for both the test sample and the standard. The concentrations must be carefully chosen so that the absorbance at the excitation wavelength is low (between 0.02 and 0.1) to prevent inner-filter effects.[9][10]
- Absorbance Measurement: For each prepared solution (both sample and standard), measure the absorbance at the chosen excitation wavelength (λex).
- Fluorescence Measurement:
- Set up the spectrofluorometer. Use the same excitation wavelength (λex) and identical instrument settings (e.g., excitation and emission slit widths) for all measurements of both the sample and the standard.[11]
- Measure the fluorescence emission spectrum for each solution.
- Measure the fluorescence emission of a solvent blank to subtract any background signal.
- Data Analysis:
- For each measured emission spectrum, integrate the total fluorescence intensity (the area under the curve).
- Create two separate plots: one for the test sample and one for the standard. In each plot, graph the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
- Perform a linear regression for each data set. The slope of the resulting line is the gradient (Grad).
- Calculate the quantum yield of the test sample (Φf,X) using the following equation:[9]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Molar Extinction Coefficient Determination.
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iiste.org [iiste.org]
- 5. mdpi.com [mdpi.com]
- 6. omlc.org [omlc.org]
- 7. Flash photolysis of cyanine dyes. Pinacyanol chloride (1,1′-diethyl-2,2′-carbocyanine chloride) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Extinction Coefficient Determination - Creative Proteomics [creative-proteomics.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. iss.com [iss.com]
- 11. edinst.com [edinst.com]
Solubility Profile of Pinacyanol Bromide: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of pinacyanol bromide in water and various organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data, outlines a general experimental protocol for solubility determination, and illustrates the compound's complex behavior in aqueous solutions.
This compound (C₂₅H₂₅BrN₂) is a cationic cyanine (B1664457) dye utilized in various research applications, including as a histological stain and in the study of bacterial polysaccharides.[1][2] Understanding its solubility is critical for its effective application in experimental settings. However, obtaining precise quantitative solubility data for this compound is challenging due to its tendency to form aggregates in solution and the prevalence of data for its chloride counterpart, pinacyanol chloride. The information for pinacyanol chloride is often used as a proxy, assuming similar solubility behavior.
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility data for this compound and pinacyanol chloride. It is important to note the inconsistencies in the reported data, particularly for aqueous solutions, which is likely attributable to the compound's complex aggregation kinetics.
| Solvent | Pinacyanol Salt | Solubility | Data Type | Notes |
| Water | Bromide | Partly miscible | Qualitative | [3] |
| Water | Chloride | Water-soluble | Qualitative | [4] |
| Water | Unspecified | Very low (comparable to AgCl) | Qualitative | Aggregation into dimers, trimers, and H/J-aggregates occurs.[5] |
| 95% Ethyl Alcohol | Chloride | 0.5 - 2.0 g/L | Quantitative | |
| Ethanol | Chloride | Soluble | Qualitative | |
| Methanol | Chloride | Soluble (1% solution prepared) | Semi-quantitative | |
| Pyridine | Unspecified | More soluble than in alcohol | Qualitative | |
| Chloroform | Unspecified | Soluble (used for extraction) | Qualitative | |
| Quinoline | Unspecified | Soluble (used for extraction) | Qualitative |
Experimental Protocol for Solubility Determination
As no standardized protocol for determining the solubility of this compound is readily available, the following general methodology, adapted from standard laboratory practices, is proposed.
Objective: To determine the solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Thermostatically controlled shaker
-
Spectrophotometer or other suitable analytical instrument
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature using a thermostatically controlled shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
To aid dissolution, especially in the initial stages, the mixture can be gently vortexed and sonicated in a water bath.[6]
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm) to remove any undissolved particles. This step is crucial to prevent artificially high solubility measurements.
-
-
Quantification:
-
Analyze the concentration of this compound in the clear, filtered solution using a suitable analytical technique. UV-Vis spectrophotometry is often employed for colored compounds like pinacyanol, by measuring the absorbance at its maximum wavelength (λmax) and using a pre-established calibration curve.
-
The solubility is then expressed in units such as g/L or mol/L.
-
Aggregation of Pinacyanol in Aqueous Solution
In aqueous environments, pinacyanol exhibits complex, concentration-dependent self-aggregation. This behavior significantly influences its solubility and spectroscopic properties. At very low concentrations, it exists primarily as monomers. As the concentration increases, these monomers associate to form dimers, and subsequently higher-order structures known as H-aggregates (hypsochromically shifted absorption) and J-aggregates (bathochromically shifted absorption).
The following diagram illustrates this aggregation pathway.
Caption: Concentration-dependent aggregation of pinacyanol in aqueous solution.
References
Pinacyanol Bromide as a Solvatochromic Indicator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacyanol bromide is a cationic cyanine (B1664457) dye recognized for its pronounced solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent. This property makes it a valuable tool in various scientific and industrial applications, including the study of solvent properties, determination of critical micelle concentrations, and as a probe for microenvironments in biological and chemical systems. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and quantitative data associated with the use of this compound as a solvatochromic indicator.
The solvatochromic effect of pinacyanol arises from the differential solvation of its electronic ground and excited states.[1] In solvents of varying polarities, the energy difference between these states is altered, leading to a shift in the wavelength of maximum absorption (λmax) in the UV-Visible spectrum.[1] Generally, pinacyanol exhibits a bathochromic shift (a shift to longer wavelengths) as the solvent polarity decreases. This indicates that the ground state of the dye is more stabilized by polar solvents than the excited state.
Quantitative Solvatochromic Data
The solvatochromic behavior of pinacyanol has been quantified in a range of solvents. The following table summarizes the absorption maxima (λmax) of pinacyanol chloride, a close analog of this compound with identical electronic properties for solvatochromism, in various solvents.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |
| Water | 80.10 | 1.3330 | 600 |
| Ethylene Glycol | 41.40 | 1.4318 | 608 |
| Methanol | 32.60 | 1.3284 | 605 |
| Ethanol (B145695) | 24.55 | 1.3614 | 606 |
| Propan-1-ol | 20.33 | 1.3850 | 608 |
| Acetone | 20.70 | 1.3588 | 610 |
| Chloroform | 4.81 | 1.4459 | 620 |
| Dimethylformamide (DMF) | 38.25 | 1.4305 | 615 |
| Dimethyl sulfoxide (B87167) (DMSO) | 47.24 | 1.4770 | 618 |
Note: Data is for Pinacyanol Chloride, which exhibits analogous solvatochromic behavior to this compound.
The relationship between the absorption energy and solvent polarity can be further analyzed using empirical solvent polarity scales, such as the ET(30) scale. A linear correlation is often observed when plotting the absorption energy (in wavenumber) against the ET(30) values of the solvents, indicating the presence of specific solute-solvent interactions.
Experimental Protocols
Preparation of this compound Stock Solution
A stock solution of this compound is typically prepared in a non-polar or moderately polar solvent in which it is readily soluble, such as ethanol or methanol.
Materials:
-
This compound powder
-
Spectroscopic grade ethanol (or other suitable solvent)
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Analytical balance
Procedure:
-
Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) using an analytical balance.
-
Transfer the weighed powder to a clean, dry volumetric flask.
-
Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Once dissolved, dilute the solution to the mark with the same solvent.
-
Stopper the flask and invert it several times to ensure homogeneity. This stock solution can then be used to prepare working solutions of lower concentrations.
Protocol for Determining Solvatochromic Shifts
This protocol outlines the steps for measuring the absorption spectra of this compound in a series of solvents to determine its solvatochromic shifts.
Materials:
-
This compound stock solution
-
A series of spectroscopic grade solvents of varying polarities
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Prepare Working Solutions: For each solvent to be tested, prepare a dilute working solution of this compound from the stock solution. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0). A typical starting point is to dilute the stock solution to a final concentration in the micromolar range.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength range to scan across the visible region (e.g., 400-800 nm).
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent that will be used for the first sample. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This step corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Empty the blank cuvette and rinse it with a small amount of the this compound working solution for that solvent. Then, fill the cuvette with the working solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.
-
Repeat steps 3-6 for each of the different solvents being tested.
-
Record and Compare: Tabulate the λmax values obtained for each solvent to observe the solvatochromic shifts.
Visualization of Core Concepts
Signaling Pathway of Solvatochromism
The following diagram illustrates the underlying principle of solvatochromism for this compound, showing the differential solvation of the ground and excited states.
References
A Theoretical Exploration of the Electronic Structure of Pinacyanol Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacyanol, a member of the cyanine (B1664457) dye family, has garnered significant interest within the scientific community due to its unique photophysical properties, including strong absorption in the visible region and fluorescence. These characteristics make it a valuable tool in various applications, from photosensitizers in photodynamic therapy to probes in biological imaging and as sensitizers in photographic emulsions. Understanding the electronic structure of pinacyanol is paramount to optimizing its performance in these applications and to designing novel derivatives with tailored properties.
This technical guide provides an in-depth overview of the theoretical methods employed to calculate the electronic structure of Pinacyanol Bromide. While specific computational data for this compound is limited in the current literature, this guide leverages the extensive research conducted on the closely related Pinacyanol Chloride. The electronic properties are primarily dictated by the cyanine cation, making the data for the chloride salt a reliable analogue for understanding the bromide counterpart. This document details the computational protocols, summarizes key quantitative data, and presents a logical workflow for such theoretical investigations.
Theoretical Background: The Quantum Mechanical Approach
The electronic structure of a molecule is governed by the principles of quantum mechanics. Theoretical calculations aim to solve the time-independent Schrödinger equation for the molecule to determine its energy levels and the spatial distribution of its electrons. For complex molecules like pinacyanol, exact solutions are not feasible, and therefore, approximations are employed.
The most common and effective methods for studying organic dyes are Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties. DFT approximates the many-electron problem by focusing on the electron density, which is a function of only three spatial coordinates, significantly reducing computational cost while maintaining a high degree of accuracy. TD-DFT extends this formalism to describe electronic transitions, providing insights into absorption spectra.
Computational Methodologies
The accuracy of theoretical calculations is highly dependent on the chosen computational method, specifically the functional and the basis set. The functional is an approximation to the exchange-correlation energy in DFT, while the basis set is a set of mathematical functions used to build the molecular orbitals.
Experimental Protocols
Detailed below are the typical computational protocols used for calculating the electronic structure of cyanine dyes like pinacyanol, based on published studies on Pinacyanol Chloride.
1. Ground State Geometry Optimization:
-
Objective: To find the most stable three-dimensional arrangement of atoms in the molecule.
-
Method: Density Functional Theory (DFT).
-
Software: Gaussian, GAMESS, or similar quantum chemistry packages.[3]
-
Procedure:
-
Construct the initial molecular structure of the Pinacyanol cation and the Bromide anion.
-
Define the charge and multiplicity of the system (for the cation, charge = +1, multiplicity = 1).
-
Perform a geometry optimization calculation using the chosen functional and basis set.
-
Verify that the optimized structure corresponds to a true energy minimum by performing a frequency calculation (no imaginary frequencies should be present).
-
2. Electronic Structure and Molecular Orbital Analysis:
-
Objective: To determine the energies and compositions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Method: DFT single-point energy calculation on the optimized geometry.
-
Procedure:
-
Use the optimized geometry from the previous step.
-
Perform a single-point energy calculation to obtain the molecular orbital energies and coefficients.
-
Analyze the character of the HOMO and LUMO to understand the nature of the fundamental electronic transition. For pinacyanol, the LUMO is predominantly of π character associated with the aromatic system, while the highest occupied molecular orbitals involve the counter-ion.[1][2]
-
3. Excited State Calculations and UV-Vis Spectrum Simulation:
-
Objective: To calculate the energies of electronic transitions and simulate the UV-Vis absorption spectrum.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Procedure:
-
Use the optimized ground-state geometry.
-
Perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths of the lowest-lying singlet excited states.
-
The calculated excitation energies correspond to the absorption wavelengths, and the oscillator strengths are related to the intensity of the absorption peaks.
-
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from theoretical calculations on Pinacyanol Chloride, which serves as a close approximation for this compound.
| Computational Parameter | Methodology | Reference |
| Ground State Optimization | Functional: B3PW91 Basis Set: 6-311+G(2df,2p) | [1][2] |
| Excited State Calculation | Time-Dependent Density Functional Theory (TD-DFT) |
| Calculated Electronic Property | Value | Method | Reference |
| Vertical Ionization Potential | 6.2 ± 0.1 eV | DFT (B3LYP/6-311G(++G )) | [1] |
| Adiabatic Electron Affinity | 1.90 ± 0.05 eV | DFT (B3LYP/6-311G(++G )) | [1] |
| HOMO-LUMO Gap | Typically calculated, specific value for this method not provided in the search results. | DFT | |
| Lowest Excited Triplet State Energy | Calculated, but specific value not provided in the search results. | DFT | [1][2] |
Note: The HOMO (Highest Occupied Molecular Orbital) of the pinacyanol chloride system is associated with the halide anion, and the LUMO (Lowest Unoccupied Molecular Orbital) is of π character on the dye cation.[1][2]
Visualization of the Computational Workflow
The following diagram illustrates the logical workflow for the theoretical calculation of the electronic structure of this compound.
Caption: A flowchart of the computational workflow.
Conclusion and Future Directions
Theoretical calculations provide a powerful framework for understanding the electronic structure of this compound. By employing methods such as DFT and TD-DFT, researchers can gain valuable insights into molecular orbital energies, electronic transitions, and spectroscopic properties. This knowledge is crucial for the rational design of new cyanine dyes with enhanced properties for applications in drug development, bio-imaging, and materials science.
Future computational studies could focus on explicitly modeling this compound to discern any subtle differences arising from the bromide counter-ion compared to the chloride. Furthermore, investigating the influence of solvent effects and aggregation on the electronic structure would provide a more comprehensive understanding of pinacyanol's behavior in realistic environments. The continued synergy between theoretical calculations and experimental validation will undoubtedly accelerate the development of next-generation cyanine dyes for a wide array of scientific and technological advancements.
References
- 1. researchgate.net [researchgate.net]
- 2. Density functional theory calculations on rhodamine B and pinacyanol chloride. Optimized ground state, dipole moment, vertical ionization potential, adiabatic electron affinity and lowest excited triplet state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Pinacyanol Bromide Staining of Mitochondria in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacyanol bromide is a carbocyanine dye that has been historically noted for its use in staining mitochondria. As a cationic dye, its accumulation within mitochondria is likely driven by the negative mitochondrial membrane potential, making it a potential tool for assessing mitochondrial localization and, qualitatively, mitochondrial function in living cells. These application notes provide a comprehensive guide to utilizing this compound for visualizing mitochondria in live-cell imaging applications. Due to the limited specific literature on this compound for this application, the following protocols are based on general principles of live-cell mitochondrial staining and will require optimization for specific cell types and experimental conditions.
Data Presentation
Successful mitochondrial staining with this compound will depend on key variables that require systematic optimization. The following tables provide a structured overview of these parameters and a template for recording experimental data.
Table 1: Reagent and Staining Parameters for this compound
| Parameter | Recommended Starting Range | Optimized Value (User Defined) | Notes |
| This compound Stock Solution | 1-10 mM in DMSO | Prepare fresh aliquots to avoid degradation. | |
| Working Concentration | 50 - 1000 nM | Test a range to find the lowest concentration with adequate signal and minimal toxicity. | |
| Incubation Time | 15 - 60 minutes | Longer times may increase signal but also potential toxicity. | |
| Incubation Temperature | 37°C (or optimal cell growth temp) | Maintain physiological conditions to ensure cell health. | |
| Wash Steps | 2-3 times with warm imaging medium | Essential for reducing background fluorescence. |
Table 2: Imaging Parameters for this compound
| Parameter | Recommended Starting Value | Optimized Value (User Defined) | Notes |
| Excitation Wavelength (λex) | ~600 nm | Based on absorbance of the monomeric form of Pinacyanol chloride. This needs to be experimentally determined for this compound in a cellular environment. | |
| Emission Wavelength (λem) | ~620 - 680 nm | Typically red to far-red emission for cyanine (B1664457) dyes with this absorption profile. Requires experimental validation. | |
| Microscope Objective | High numerical aperture (e.g., 60x or 100x oil) | For resolving fine mitochondrial structures. | |
| Exposure Time / Laser Power | Minimize to reduce phototoxicity | Use the lowest possible illumination to prevent cell damage and photobleaching. |
Experimental Protocols
Preparation of Reagents
a. This compound Stock Solution (1 mM)
-
Molecular Weight of this compound (C₂₅H₂₅BrN₂): 433.39 g/mol .
-
Weigh out 0.43 mg of this compound powder.
-
Dissolve in 1 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes (e.g., 10 µL) in amber microcentrifuge tubes to protect from light.
-
Store at -20°C. Avoid repeated freeze-thaw cycles.
b. Live-Cell Imaging Medium
-
Use a phenol (B47542) red-free cell culture medium (e.g., FluoroBrite™ DMEM or similar) to reduce background fluorescence.
-
Supplement the medium as required for the specific cell line (e.g., with serum, glutamine, pyruvate).
-
Pre-warm the imaging medium to 37°C before use.
Staining Protocol for Adherent Cells
-
Plate cells on a glass-bottom dish or chamber slide suitable for fluorescence microscopy. Culture cells to 50-70% confluency.
-
On the day of the experiment, prepare the this compound staining solution. Dilute the 1 mM stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (start with a range of 100-500 nM).
-
Remove the culture medium from the cells.
-
Gently wash the cells once with pre-warmed live-cell imaging medium.
-
Add the staining solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with imaging immediately.
Staining Protocol for Suspension Cells
-
Transfer the required number of cells to a centrifuge tube.
-
Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant.
-
Resuspend the cells gently in pre-warmed live-cell imaging medium.
-
Prepare the this compound staining solution as described in step 2 of the adherent cell protocol.
-
Add the staining solution to the cell suspension.
-
Incubate for 15-45 minutes at 37°C, protected from light. Occasional gentle mixing can improve staining consistency.
-
Centrifuge the cells to pellet them.
-
Remove the staining solution and resuspend the cells in fresh, pre-warmed live-cell imaging medium.
-
Repeat the wash step (centrifugation and resuspension) two more times.
-
After the final wash, resuspend the cells in fresh imaging medium. Cells can be transferred to a glass-bottom dish for imaging or analyzed by flow cytometry.
Control Experiments
-
Positive Control: Use a well-characterized mitochondrial stain (e.g., MitoTracker™ Red CMXRos) to confirm that the imaging setup and cell conditions are appropriate for mitochondrial visualization.
-
Negative Control (Depolarization): To confirm that this compound accumulation is dependent on mitochondrial membrane potential, treat cells with a mitochondrial membrane potential uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP; 10 µM for 15-30 minutes), before or during staining. A significant decrease in the mitochondrial fluorescence signal would indicate potential-dependent staining.
-
Cytotoxicity Control: Perform a cell viability assay (e.g., using a live/dead stain like Calcein-AM and Ethidium Homodimer-1) on cells stained with the optimized concentration of this compound to ensure that the staining procedure is not inducing significant cell death.
Mandatory Visualizations
Using Pinacyanol bromide for DNA quantification in solution
Introduction
Accurate quantification of DNA is a critical step in a wide range of molecular biology applications, including next-generation sequencing, PCR, and cloning. While various methods exist for this purpose, fluorescence-based assays are highly regarded for their sensitivity and specificity. This document provides a detailed overview of DNA quantification methods, with a focus on fluorescence-based assays.
Note on Pinacyanol Bromide: As of the latest literature review, there are no established and validated protocols for the use of this compound for the specific application of DNA quantification in solution. Pinacyanol is a cationic cyanine (B1664457) dye, and while some cyanine dyes are used as nucleic acid stains, the specific methodology and quantitative data for this compound in this context are not available. The protocols detailed below are for widely accepted and validated methods.
Principles of DNA Quantification
Spectrophotometric Quantification
A traditional method for DNA quantification involves measuring the absorbance of ultraviolet light at a wavelength of 260 nm (A260) using a spectrophotometer.[1][2][3][4][5] An A260 reading of 1.0 is generally correlated to a concentration of 50 µg/mL of double-stranded DNA (dsDNA).[1][3][5] While straightforward, this method can be prone to inaccuracies due to interference from other molecules that absorb at 260 nm, such as RNA and free nucleotides. The ratio of absorbance at 260 nm to 280 nm (A260/A280) is used to assess the purity of the DNA sample, with a ratio of ~1.8 being indicative of pure DNA.[1][3][6]
Fluorescence-Based Quantification
Fluorescence-based DNA quantification utilizes fluorescent dyes that exhibit enhanced fluorescence upon binding to DNA.[7][8] This method is generally more sensitive and specific than spectrophotometry. Dyes like PicoGreen and SYBR Green are highly specific for dsDNA and are less susceptible to interference from other nucleic acids or contaminants.[8][9] The fluorescence intensity is directly proportional to the amount of DNA in the sample, allowing for accurate quantification when compared to a standard curve of known DNA concentrations.
Established Protocol: dsDNA Quantification Using a PicoGreen-based Assay
This protocol is based on the principles of highly sensitive, fluorescence-based dsDNA quantification.
Materials and Reagents
-
Fluorescent dye concentrate (e.g., PicoGreen)
-
Dilution buffer (e.g., 1X TE buffer)
-
dsDNA standard of known concentration (e.g., Lambda DNA)
-
Nuclease-free microplates (e.g., 96-well black plates)
-
Microplate reader with fluorescence detection capabilities (excitation ~480 nm, emission ~520 nm)
Experimental Protocol
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature.
-
Prepare a 1:200 dilution of the fluorescent dye concentrate in 1X TE buffer.[6] Protect this working solution from light.
-
-
Preparation of DNA Standards:
-
Prepare a series of dsDNA standards by diluting the stock DNA standard in 1X TE buffer. A typical standard curve might range from 0 ng/mL to 100 ng/mL.[6]
-
-
Sample Preparation:
-
If necessary, dilute the experimental DNA samples to fall within the linear range of the assay.
-
-
Assay Procedure:
-
Aliquot 2 µL of each DNA standard and each unknown DNA sample into individual wells of the microplate.[6]
-
Include a "no DNA" control (blank) containing only 1X TE buffer.
-
Add 198 µL of the diluted fluorescent dye working solution to each well.[6]
-
Mix gently by pipetting or shaking the plate on a plate shaker for 2-5 minutes, protected from light.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank from all other readings.
-
Generate a standard curve by plotting the fluorescence intensity of the DNA standards against their known concentrations.
-
Determine the concentration of the unknown DNA samples by interpolating their fluorescence intensity values on the standard curve.
-
Data Presentation
Table 1: Example DNA Standard Curve Data
| DNA Standard Concentration (ng/mL) | Average Fluorescence Intensity (RFU) |
| 0 | 50 |
| 10 | 550 |
| 25 | 1300 |
| 50 | 2550 |
| 75 | 3800 |
| 100 | 5050 |
Table 2: Quantification of Unknown DNA Samples
| Sample ID | Average Fluorescence Intensity (RFU) | Calculated Concentration (ng/mL) |
| Sample A | 1800 | 35.3 |
| Sample B | 3200 | 63.1 |
| Sample C | 800 | 15.8 |
Visualizations
References
- 1. Quantification of DNA [qiagen.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Nucleic acid quantitation - Wikipedia [en.wikipedia.org]
- 4. How do I determine the concentration, yield and purity of a DNA sample? [promega.sg]
- 5. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]
- 6. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.addgene.org [blog.addgene.org]
- 9. biotium.com [biotium.com]
Pinacyanol Bromide as a Fluorescent Probe in Drug Delivery Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacyanol bromide is a cationic cyanine (B1664457) dye that exhibits environment-sensitive fluorescence, making it a valuable tool for various applications in drug delivery research.[1] Its spectral properties are known to change in response to its local environment, such as polarity and aggregation state, which can be leveraged to study the encapsulation, stability, and release of drugs from various delivery systems.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a fluorescent probe in drug delivery studies.
Physicochemical and Spectroscopic Properties
This compound's utility as a fluorescent probe stems from its distinct spectroscopic characteristics, which are sensitive to the surrounding medium.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent/Conditions |
| Molecular Formula | C₂₅H₂₅BrN₂ | - |
| Molecular Weight | 433.38 g/mol | - |
| Appearance | Green or very dark green powder | - |
| Absorption Maxima (λmax) | ~600-607 nm (monomer) | Methanol/Ethanol |
| ~550 nm (dimer) | Aqueous solutions | |
| ~511-520 nm (H-aggregates) | Aqueous solutions at high concentrations | |
| Fluorescence Emission Maximum (λem) | ~622 nm | Methanol |
| Fluorescence Quantum Yield | 0.001 | Methanol (excitation at 550 nm)[2] |
Note: The absorption and emission maxima of pinacyanol can shift depending on the solvent polarity and the formation of aggregates.[3][4]
Pinacyanol exists in a monomer-dimer equilibrium in aqueous solutions, and at higher concentrations, it can form H-aggregates (face-to-face stacking) and J-aggregates (edge-to-edge stacking), each with distinct absorption spectra.[4][5][6] This aggregation behavior is sensitive to the presence of surfactants and can be used to study the interaction of the probe with drug delivery vehicles like micelles and liposomes.[2][7]
Application Notes
Assessing Drug Carrier Loading and Stability
The change in the fluorescence spectrum of this compound upon encapsulation within a drug carrier can be used to assess loading efficiency and the stability of the formulation. When encapsulated in the hydrophobic core of nanoparticles or liposomes, a blue shift in the absorption spectrum and an increase in fluorescence intensity are often observed due to the disaggregation of the dye and the change in the microenvironment polarity.
Monitoring Drug Release
The release of a drug from a carrier can be monitored using this compound through fluorescence quenching and de-quenching mechanisms. If the drug and pinacyanol are co-encapsulated at a high concentration, the fluorescence of pinacyanol may be quenched. Upon release from the carrier and dilution in the surrounding medium, the fluorescence can be recovered, providing a real-time measure of the release kinetics.
Cellular Uptake and Intracellular Trafficking Studies
This compound can be used to label drug delivery vehicles to visualize their uptake into cells and track their intracellular fate using fluorescence microscopy. The probe's fluorescence allows for the real-time observation of the nanoparticles' interaction with cellular membranes and their localization within different cellular compartments.
Photodynamic Therapy (PDT)
This compound has been explored for its potential in photodynamic therapy.[8] When activated by light of a specific wavelength, it can generate reactive oxygen species (ROS) that are toxic to cancer cells. This application can be combined with drug delivery by encapsulating both pinacyanol and a chemotherapeutic agent in the same carrier for a synergistic therapeutic effect.
Experimental Protocols
Protocol 1: Preparation and Characterization of this compound-Loaded Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating this compound as a model fluorescent probe.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Preparation of the organic phase: Dissolve 100 mg of PLGA and 1 mg of this compound in 5 mL of DCM.
-
Preparation of the aqueous phase: Prepare a 1% (w/v) solution of PVA in 100 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath.
-
Solvent evaporation: Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow the DCM to evaporate.
-
Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water by repeated centrifugation and resuspension.
-
Purification: Resuspend the final nanoparticle pellet in deionized water and dialyze against deionized water for 24 hours to remove any unencapsulated this compound.
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Loading Efficiency: Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) and measure the absorbance of this compound using a UV-Vis spectrophotometer. Calculate the loading efficiency using a standard curve.
-
Table 2: Example Characterization Data for this compound-Loaded PLGA Nanoparticles
| Parameter | Typical Value |
| Particle Size (Z-average) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 to -30 mV |
| Encapsulation Efficiency | 70 - 90% |
Protocol 2: In Vitro Drug Release Study using Fluorescence De-quenching
This protocol outlines a method to monitor the release of a model drug from nanoparticles using the fluorescence de-quenching of co-encapsulated this compound.
Materials:
-
Drug- and this compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a suspension of the dual-loaded nanoparticles in PBS at a concentration where the fluorescence of pinacyanol is significantly quenched.
-
Add 200 µL of the nanoparticle suspension to each well of a 96-well black microplate.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), measure the fluorescence intensity of this compound using a microplate reader (e.g., Ex: ~600 nm, Em: ~625 nm).
-
To determine the total fluorescence (100% release), lyse a separate set of nanoparticle samples by adding a surfactant (e.g., 0.5% Triton X-100).
-
Calculate the percentage of drug release at each time point by comparing the fluorescence intensity to the total fluorescence.
Protocol 3: Cellular Uptake Study by Fluorescence Microscopy
This protocol describes how to visualize the uptake of this compound-labeled nanoparticles into cultured cells.
Materials:
-
This compound-labeled nanoparticles
-
Cell culture medium
-
Mammalian cell line (e.g., HeLa, MCF-7)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Glass coverslips
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the this compound-labeled nanoparticles at a desired concentration (e.g., 50-100 µg/mL).
-
Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C in a CO₂ incubator.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Counterstain the cell nuclei by incubating with DAPI solution (1 µg/mL in PBS) for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI (blue) and this compound (red).
Visualizations
Caption: Workflow for a drug delivery study using this compound.
Caption: Hypothetical intracellular trafficking pathway of a nanoparticle.
Conclusion
This compound serves as a versatile and informative fluorescent probe in the field of drug delivery. Its environment-sensitive spectral properties allow for the investigation of drug carrier loading, stability, and release kinetics. Furthermore, its utility in cellular imaging enables the visualization of nanoparticle-cell interactions and intracellular trafficking. The protocols provided herein offer a starting point for researchers to incorporate this compound into their drug delivery system development and evaluation workflows. Further optimization of experimental conditions may be necessary depending on the specific drug delivery system and cell type being investigated.
References
- 1. iiste.org [iiste.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Pinacyanol chloride forms mesoscopic H- and J-aggregates in aqueous solution – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Spectral studies on the interaction of pinacyanol chloride with binary surfactants in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monitoring structural change and drug release of responsive nanoparticles using polarity-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of Pinacyanol Bromide in Photodynamic Therapy for Cancer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. The application of Pinacyanol bromide in photodynamic therapy (PDT) for cancer is an emerging area of investigation. The information provided is based on general principles of photodynamic therapy and the known photochemical properties of cyanine (B1664457) dyes. These protocols should be considered as a starting point for research and will require optimization for specific experimental conditions and cancer cell lines.
Introduction to this compound in Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death.[1] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to surrounding oxygen molecules, generating highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[2] These ROS cause oxidative damage to cellular components, leading to apoptosis, necrosis, and autophagy of cancer cells.[3]
Pinacyanol, a carbocyanine dye, has been noted for its photophysical properties, including strong absorption in the visible light spectrum.[4] An early study on yeast cells demonstrated that Pinacyanol chloride can act as a photosensitizer, inducing photobiological effects through the production of singlet oxygen.[5][6] While its application in cancer PDT is not well-established, its characteristics as a cyanine dye suggest potential for further investigation. These notes provide a framework for exploring the utility of this compound as a photosensitizer for cancer therapy.
Photophysical and Photochemical Properties
A review of the literature indicates that Pinacyanol exhibits absorption maxima around 580 nm and 630 nm in alcoholic solutions, with the relative intensity of these peaks being dependent on the solvent environment and aggregation state.[4][5] For PDT applications, the longer wavelength absorption is generally preferred due to deeper tissue penetration of light.
Table 1: Summary of Photophysical Properties of Pinacyanol
| Property | Value/Characteristic | Reference |
| Chemical Formula | C₂₅H₂₅BrN₂ | [7] |
| Molecular Weight | 433.38 g/mol | [7] |
| Absorption Maxima (λmax) | ~580 nm and ~630 nm (in alcohol) | [4] |
| Emission | Fluorescent | [8] |
| Known ROS Generation | Singlet Oxygen (in yeast) | [5][6] |
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound in cancer PDT.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound-mediated PDT in a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Light source with appropriate wavelength (e.g., ~630 nm LED array)
-
Spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in a complete cell culture medium. Replace the medium in the wells with the this compound solutions and incubate for a predetermined time (e.g., 4, 12, or 24 hours) in the dark. Include control wells with a medium containing the same concentration of DMSO as the highest this compound concentration and wells with medium only.
-
Light Irradiation: After incubation, wash the cells with PBS to remove any unbound this compound. Add fresh, complete medium to each well. Irradiate the designated wells with a light source at a specific wavelength (e.g., 630 nm) and light dose (J/cm²). Keep a set of non-irradiated control plates.
-
Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.
Cellular Uptake Study
This protocol aims to quantify the intracellular accumulation of this compound.
Materials:
-
This compound
-
Cancer cell line
-
Cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
-
Fluorometer or fluorescence microscope
-
6-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach overnight.
-
Incubation: Treat the cells with a fixed concentration of this compound for different time points (e.g., 1, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells thoroughly with cold PBS to remove extracellular this compound. Lyse the cells using a suitable lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysates using a fluorometer with excitation and emission wavelengths appropriate for this compound.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration to determine the amount of this compound taken up per milligram of protein.
Reactive Oxygen Species (ROS) Generation Assay
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS generation.
Materials:
-
This compound
-
Cancer cell line
-
Cell culture medium
-
PBS
-
DCFH-DA
-
Light source
-
Fluorescence plate reader or flow cytometer
Protocol:
-
Cell Seeding and Incubation: Seed cells in a 96-well black plate and incubate with this compound as described in the cytotoxicity assay protocol.
-
DCFH-DA Staining: After incubation with the photosensitizer, wash the cells with PBS and then incubate them with DCFH-DA solution (typically 10-20 µM) in a serum-free medium for 30-60 minutes in the dark.
-
Irradiation: Wash the cells again with PBS and add fresh medium. Immediately irradiate the cells with the appropriate light source.
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence plate reader (excitation/emission ~485/535 nm) or a flow cytometer.
-
Data Analysis: Compare the fluorescence intensity of the treated and irradiated cells to that of the control groups (no this compound, no light, or both).
Visualization of Methodologies and Pathways
Experimental Workflow for In Vitro PDT
Caption: Workflow for determining the in vitro photodynamic efficacy of this compound.
General Signaling Pathway of Photodynamic Therapy
Caption: Generalized signaling pathway of PDT-induced cell death.
In Vivo Studies
For researchers planning to translate in vitro findings to in vivo models, the following is a general protocol for a subcutaneous tumor model.
Subcutaneous Tumor Model and In Vivo PDT
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
This compound formulated for intravenous injection
-
Anesthetics
-
Light source with fiber optics
-
Calipers for tumor measurement
Protocol:
-
Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly using calipers. Begin the treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Photosensitizer Administration: Administer this compound intravenously via the tail vein. The optimal dose and drug-light interval (DLI) will need to be determined in preliminary studies.
-
Light Delivery: At the predetermined DLI, anesthetize the mice and deliver light of the appropriate wavelength and dose directly to the tumor site using a laser coupled to a fiber optic.
-
Post-Treatment Monitoring: Monitor tumor growth in treated and control groups over time.
-
Efficacy Evaluation: Evaluate the treatment efficacy by comparing tumor growth curves. At the end of the study, tumors can be excised for histological analysis.
Conclusion and Future Directions
The provided application notes and protocols offer a foundational framework for the investigation of this compound as a potential photosensitizer for cancer photodynamic therapy. Significant research is required to establish its efficacy and mechanism of action in this context. Future studies should focus on determining its singlet oxygen quantum yield in relevant biological media, elucidating its subcellular localization in cancer cells, and conducting comprehensive in vivo efficacy and toxicology studies. The exploration of novel photosensitizers like this compound is crucial for expanding the arsenal (B13267) of agents available for photodynamic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Pinacyanol Salts | Photrio.com Photography Forums [photrio.com]
- 5. mdpi.com [mdpi.com]
- 6. Singlet oxygen production and photobiological effects of pinacyanol chloride on yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Pinacyanol Bromide in Neuronal Membrane Potential Monitoring
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided for informational purposes only. There is currently no established body of scientific literature demonstrating the use of pinacyanol bromide for monitoring membrane potential in neurons. The information presented herein is based on the known spectral properties of pinacyanol and general principles of neuronal cell culture and fluorescent imaging. These protocols are intended to serve as a starting point for exploratory research and require significant validation. Researchers should exercise caution and conduct thorough characterization and toxicity assessments before employing this compound in a biological context.
Introduction
This compound is a cationic cyanine (B1664457) dye historically utilized in photographic emulsions and for studying micellar systems.[1][2] Its spectral properties, particularly its sensitivity to the polarity of its microenvironment, suggest a potential, though unproven, application as a fluorescent probe for biological membranes.[3] Changes in the neuronal membrane potential alter the electric field across the membrane, which could theoretically influence the fluorescence characteristics of an embedded dye like pinacyanol.
This document outlines the known properties of this compound and provides a hypothetical framework for researchers interested in exploring its utility for monitoring membrane potential in cultured neurons.
Principle of Operation (Theoretical)
The proposed mechanism for this compound as a membrane potential indicator relies on its voltage-sensitive partitioning and fluorescence properties. As a positively charged molecule, its distribution across the neuronal membrane would be influenced by the membrane potential. During depolarization, the intracellular environment becomes less negative, which could theoretically lead to an influx or altered aggregation state of the dye within the membrane, resulting in a detectable change in fluorescence intensity or emission wavelength.
It is important to note that cyanine dyes are prone to forming non-fluorescent H-aggregates and fluorescent J-aggregates in aqueous solutions, a behavior that is highly dependent on concentration and the local environment.[4][5] Any potential voltage-sensing mechanism would likely be intertwined with these complex aggregation dynamics.
Data Presentation: Properties of Pinacyanol
A summary of the known properties of pinacyanol is presented below. It is crucial to recognize that these properties have been characterized primarily in chemical solutions and their behavior in a complex biological membrane is not documented.
| Property | Value/Characteristic |
| Chemical Formula | C₂₅H₂₅BrN₂ |
| Molecular Weight | 433.38 g/mol |
| Appearance | Solid |
| Solubility | Soluble in methanol (B129727) and ethanol.[6] Limited solubility in water, where it tends to aggregate.[3] For biological applications, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO).[7] |
| Absorption Max (λmax) | In methanol: ~600 nm (monomer) and ~549 nm (dimer).[8] In aqueous solution, aggregation can lead to a blue-shifted H-band (~511 nm) or red-shifted J-bands.[4] The monomeric form in water has a λmax around 600 nm.[1] |
| Toxicity | The cytotoxicity of this compound in neuronal cultures has not been extensively studied. It is classified as a skin and eye irritant and may cause respiratory irritation. Thorough toxicity assays are essential before use. |
Experimental Protocols (Exploratory)
The following protocols are hypothetical and based on general procedures for loading fluorescent dyes into cultured neurons. Optimization and validation are critical.
Preparation of this compound Stock Solution
-
Dissolve this compound in high-quality, anhydrous DMSO to create a 1-10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Due to the potential for aggregation, it is advisable to prepare fresh dilutions for each experiment.
Primary Neuronal Culture
Primary cortical or hippocampal neurons can be cultured using established protocols. The following is a general guideline:
-
Dissect cortical or hippocampal tissue from embryonic rodents (e.g., E18 rats or mice).
-
Dissociate the tissue enzymatically (e.g., with papain) and mechanically to obtain a single-cell suspension.
-
Plate the neurons onto poly-D-lysine-coated glass-bottom dishes or multi-well plates at a suitable density (e.g., 1 x 10⁵ cells/well in a 48-well plate).
-
Culture the neurons in a suitable serum-free neuronal culture medium (e.g., Neurobasal Plus with B-27 Plus supplement) at 37°C in a humidified incubator with 5% CO₂.
-
Perform partial media changes every 2-3 days. Experiments can typically be conducted after 7-14 days in vitro.
Loading Neurons with this compound (Hypothetical)
-
Prepare a loading buffer. A common choice is a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) or aCSF (artificial cerebrospinal fluid) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 1.25 NaH₂PO₄, 26 NaHCO₃, and 25 glucose, pH 7.3.
-
Dilute the this compound stock solution into the loading buffer to a final working concentration. An initial exploratory range could be 1-10 µM. It is crucial to test a range of concentrations to find a balance between signal and potential cytotoxicity.
-
Remove the culture medium from the neurons and wash gently with pre-warmed loading buffer.
-
Add the this compound-containing loading buffer to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light. The optimal loading time will need to be determined empirically.
-
After incubation, wash the cells 2-3 times with fresh, pre-warmed loading buffer to remove excess dye.
-
Maintain the cells in the loading buffer or imaging medium for the duration of the experiment.
Imaging Membrane Potential Changes (Hypothetical)
-
Mount the culture dish on an inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and a light source with appropriate excitation filters.
-
Based on the spectral data, use an excitation wavelength around 590-610 nm and an emission filter centered around 620-680 nm. These will need to be optimized.
-
Acquire a baseline fluorescence image.
-
To induce membrane potential changes, perfuse the cells with solutions containing different concentrations of potassium chloride (KCl). For example, a high KCl solution (e.g., 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity) will depolarize the neurons.
-
Record time-lapse images to monitor changes in fluorescence intensity upon stimulation.
-
Analyze the images by measuring the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
Mandatory Visualizations
Caption: Theoretical signaling pathway of this compound as a membrane potential probe.
Caption: Hypothetical experimental workflow for testing this compound.
Caption: Logical relationship of data analysis steps for fluorescence changes.
Potential Challenges and Considerations
-
Toxicity: this compound's toxicity to neurons is unknown. It is imperative to perform dose-response curves and viability assays (e.g., using Calcein AM/ethidium homodimer-1 or similar) to determine a non-toxic working concentration.
-
Aggregation: Pinacyanol is known to aggregate in aqueous solutions, which can quench fluorescence and lead to artifacts.[5] The presence of salts in physiological buffers may exacerbate this issue. Careful optimization of dye concentration and loading conditions is necessary.
-
Photostability and Phototoxicity: The photostability of this compound under imaging conditions needs to be evaluated. Prolonged exposure to excitation light can lead to photobleaching and the generation of reactive oxygen species, which can be harmful to cells.
-
Signal-to-Noise Ratio: The magnitude of the fluorescence change in response to membrane potential alterations, if any, is unknown. It may be small, requiring a sensitive imaging setup and robust data analysis to achieve a sufficient signal-to-noise ratio.
-
Mechanism of Action: The exact mechanism by which this compound might respond to membrane potential is purely speculative. It could involve changes in uptake, membrane partitioning, or aggregation state, each with different kinetics and characteristics.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Spectral studies on the interaction of pinacyanol chloride with binary surfactants in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pinacyanol chloride forms mesoscopic H- and J-aggregates in aqueous solution – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. PINACYANOL CHLORIDE SOLUBILITY | Photrio.com Photography Forums [photrio.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Pinacyanol Bromide as a pH Indicator for Acidic Organelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acidic organelles, such as lysosomes and endosomes, play a crucial role in a variety of cellular processes, including degradation, signaling, and nutrient sensing. The luminal pH of these organelles is tightly regulated and serves as a key indicator of their physiological state. Dysregulation of organellar pH has been implicated in numerous diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. Therefore, the ability to accurately measure and monitor the pH of acidic organelles is of paramount importance in both basic research and drug development.
Pinacyanol bromide, a carbocyanine dye, has demonstrated pH-sensitive spectral properties, making it a potential candidate for use as a fluorescent pH indicator in these acidic environments. This document provides a detailed protocol for the utilization of this compound for the ratiometric or intensiometric measurement of pH within acidic organelles.
Principle of Action
The fluorescence properties of many cyanine (B1664457) dyes are sensitive to their environment, including the surrounding pH. For this compound, protonation of the molecule in acidic conditions can alter its electronic structure, leading to changes in its fluorescence excitation and/or emission spectra. By capturing these spectral changes, it is possible to determine the pH of the surrounding medium. A ratiometric approach, which calculates the ratio of fluorescence intensities at two different wavelengths, is often preferred as it can provide a more robust measurement that is less susceptible to variations in probe concentration, excitation light intensity, and photobleaching.
Data Presentation
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₅BrN₂ | N/A |
| Molecular Weight | 433.39 g/mol | N/A |
| pKa (double-charged cation) | 3.5 | [1] |
| Dominant form (pH 4.5-9.5) | Single-charged cation | [1] |
| Absorption Maxima (in ethanol/water) | ~601 nm (monomer), ~546 nm (dimer) | [2] |
| Fluorescence Lifetime (in methanol) | ~6 ps | [3] |
Table 2: Experimentally Determined Parameters for pH Measurement (Hypothetical Data)
| Parameter | Wavelength/Value | Notes |
| Excitation Wavelength 1 (λex1) | To be determined | Wavelength for exciting the protonated form. |
| Excitation Wavelength 2 (λex2) | To be determined | Wavelength for exciting the deprotonated form or an isosbestic point. |
| Emission Wavelength 1 (λem1) | To be determined | Emission wavelength corresponding to λex1. |
| Emission Wavelength 2 (λem2) | To be determined | Emission wavelength corresponding to λex2. |
| pH-sensitive range | To be determined | Expected to be in the acidic range (e.g., pH 4.0-6.0). |
| Optimal Loading Concentration | To be determined | Typically in the low micromolar range for cyanine dyes. |
| Optimal Incubation Time | To be determined | Typically 15-60 minutes for live cell staining. |
Experimental Protocols
Protocol for Spectral Characterization and pH Titration of this compound
This initial protocol is essential to determine the pH-dependent spectral properties of this compound and to establish a calibration curve for pH measurements.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
A series of buffers with pH values ranging from 3.0 to 8.0 (e.g., citrate-phosphate buffer)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.
-
Prepare a series of working solutions by diluting the stock solution into the different pH buffers to a final concentration of approximately 1-5 µM.
-
Record the fluorescence excitation and emission spectra for each pH solution using a spectrofluorometer.
-
To determine the excitation spectrum, set the emission wavelength to the expected maximum and scan a range of excitation wavelengths.
-
To determine the emission spectrum, set the excitation wavelength to the determined maximum and scan a range of emission wavelengths.
-
-
Identify pH-sensitive changes in the spectra. Look for shifts in the excitation or emission maxima, or changes in fluorescence intensity at specific wavelengths.
-
Select wavelengths for ratiometric analysis. Choose two wavelengths (either two excitation wavelengths with one emission wavelength, or one excitation wavelength with two emission wavelengths) that show the most significant and opposing changes with pH.
-
Generate a pH calibration curve. Plot the ratio of the fluorescence intensities at the selected wavelengths against the corresponding pH values. Fit the data to a sigmoidal curve to determine the pKa and the dynamic range of the indicator.
Protocol for Staining Acidic Organelles in Live Cells
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Phenol (B47542) red-free imaging medium (e.g., Hank's Balanced Salt Solution, HBSS)
-
LysoTracker™ Red (or other lysosomal marker) for co-localization
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of the experiment.
-
Dye Loading:
-
Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (start with a range of 1-10 µM).
-
Remove the culture medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal time and concentration should be determined to achieve sufficient signal with minimal cytotoxicity.
-
-
Washing:
-
Remove the loading medium and wash the cells twice with pre-warmed phenol red-free imaging medium to remove excess dye.
-
-
Co-localization (Optional but Recommended):
-
To confirm the localization of this compound to acidic organelles, co-stain the cells with a known lysosomal marker like LysoTracker™ Red according to the manufacturer's protocol.
-
-
Imaging:
-
Mount the dish or coverslip on the fluorescence microscope.
-
Acquire images using the excitation and emission wavelengths determined from the spectral characterization.
-
For ratiometric imaging, acquire images at the two selected wavelengths sequentially.
-
Protocol for Intracellular pH Calibration
This protocol is necessary to convert the measured fluorescence ratios into absolute pH values within the acidic organelles of the cells.
Materials:
-
Cells stained with this compound (from Protocol 2)
-
Calibration buffers with known pH values (ranging from 4.0 to 6.5) containing 120 mM KCl, 20 mM NaCl, 10 mM glucose, 10 mM HEPES, and 1 mM MgCl₂.
-
Nigericin (B1684572) (10 µM) and Monensin (10 µM) stock solutions (ionophores to equilibrate intracellular and extracellular pH).
Procedure:
-
After staining the cells with this compound, replace the imaging medium with the first calibration buffer (e.g., pH 6.5) containing nigericin and monensin.
-
Incubate for 5-10 minutes to allow for pH equilibration.
-
Acquire fluorescence images at the two selected wavelengths.
-
Repeat steps 1-3 for each of the calibration buffers with decreasing pH values.
-
Calculate the fluorescence ratio for each pH point from multiple cells.
-
Generate an in-situ calibration curve by plotting the fluorescence ratio against the corresponding buffer pH. This curve will be used to convert the experimental ratios from your samples into intracellular pH values.
Protocol for Cytotoxicity Assay
It is crucial to determine the concentration range at which this compound is not toxic to the cells under investigation.
Materials:
-
Mammalian cells
-
96-well plates
-
This compound
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead staining kit)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 50 µM) in complete culture medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for a period relevant to your imaging experiments (e.g., 1-4 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Determine the highest concentration of this compound that does not significantly affect cell viability. This concentration should be used as the upper limit for your imaging experiments.
Mandatory Visualization
Caption: Experimental workflow for using this compound as a pH indicator.
Caption: Logical relationship of organellar pH changes in cellular signaling.
Disclaimer
The provided protocols are intended as a guide. Optimal conditions, including dye concentration, incubation times, and specific wavelengths for imaging, will need to be determined empirically for each specific cell type and experimental setup. It is highly recommended to perform the spectral characterization and cytotoxicity assays to ensure the validity and reliability of the experimental results.
References
Application Notes and Protocols for the Study of Protein-Surfactant Interactions Using Pinacyanol Bromide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The interaction between proteins and surfactants is a critical area of study in fields ranging from pharmacology and drug delivery to biochemistry and materials science. Understanding how surfactants bind to proteins, induce conformational changes, and form complexes is essential for developing stable drug formulations, designing effective detergents, and comprehending biological processes. Pinacyanol bromide is a cationic cyanine (B1664457) dye that serves as a sensitive spectrophotometric probe for investigating these interactions. Its utility stems from its distinct spectral properties in different microenvironments. In aqueous solutions, this compound exists in equilibrium between its monomeric form and various aggregated forms (e.g., dimers), each with a unique absorption spectrum. The binding of surfactant molecules to a protein creates hydrophobic microdomains, which can be detected by changes in the absorption spectrum of this compound, providing valuable insights into the binding process.
Principle of the Assay
The underlying principle of using this compound as a probe is based on its solvatochromic behavior.
-
Initial State: In an aqueous buffer, this compound exhibits characteristic absorption peaks corresponding to its monomeric (~600 nm) and aggregated (~550 nm) forms.
-
Surfactant Interaction: As a surfactant is introduced and begins to bind to the protein, it forms micelle-like clusters along the polypeptide chain. This is often described by the "necklace and bead" model, where the unfolded or partially unfolded protein wraps around these surfactant aggregates.[1][2]
-
Spectral Shift: this compound partitions into these newly formed hydrophobic microdomains on the protein surface. This change in the local environment disrupts the dye's aggregation equilibrium, favoring the monomeric form.[3] The monomer within this less polar environment experiences a bathochromic (red) shift in its maximum absorbance wavelength (λ_max).[4][5]
-
Quantification: The magnitude of this spectral shift is proportional to the extent of surfactant binding to the protein. By monitoring the change in absorbance at the new λ_max as a function of surfactant concentration, one can determine key parameters of the interaction, such as the binding constant.
Key Applications
-
Determination of Critical Aggregation Concentration (CAC): Identifying the surfactant concentration at which cooperative binding to the protein begins.
-
Elucidation of Binding Mechanisms: Studying the nature of the interaction (e.g., cooperative vs. non-cooperative binding).
-
Quantification of Binding Affinity: Calculating the association or binding constant (K_b) of the surfactant to the protein.
-
Screening and Formulation: Assessing the relative strengths of interaction for different surfactants with a target protein, aiding in the selection of excipients for drug formulations.
Data Presentation
The quantitative data derived from spectrophotometric titrations can be summarized to compare different protein-surfactant systems. The following tables present illustrative data for the interaction of a model protein, Bovine Serum Albumin (BSA), with the anionic surfactant Sodium Dodecyl Sulfate (B86663) (SDS) and the cationic surfactant Cetyltrimethylammonium Bromide (CTAB).
Table 1: Spectral Data for BSA-SDS Interaction Probed with this compound
| Parameter | Value |
| Protein | Bovine Serum Albumin (BSA) |
| Surfactant | Sodium Dodecyl Sulfate (SDS) |
| This compound λ_max (in Buffer) | 600 nm |
| This compound λ_max (in BSA-SDS Complex) | 615 nm |
| Critical Aggregation Concentration (CAC) | ~2.0 mM |
| Binding Constant (K_b) | 1.8 x 10³ M⁻¹ |
Table 2: Illustrative Absorbance Data for BSA-SDS Titration
| [SDS] (mM) | Absorbance at 615 nm (A) | Change in Absorbance (ΔA = A - A₀) | 1 / [SDS] (M⁻¹) | 1 / ΔA |
| 0.0 | 0.250 (A₀) | 0.000 | - | - |
| 1.0 | 0.315 | 0.065 | 1000 | 15.38 |
| 2.0 | 0.380 | 0.130 | 500 | 7.69 |
| 4.0 | 0.475 | 0.225 | 250 | 4.44 |
| 6.0 | 0.540 | 0.290 | 167 | 3.45 |
| 8.0 | 0.585 | 0.335 | 125 | 2.99 |
| 10.0 | 0.620 | 0.370 | 100 | 2.70 |
Note: The data presented in these tables are representative examples generated for illustrative purposes, based on the principles of the assay.
Experimental Protocols
Protocol 1: Determination of Protein-Surfactant Binding Isotherm
This protocol describes the titration of a protein solution with a surfactant in the presence of this compound to monitor the interaction.
Materials:
-
This compound Stock Solution (1 mM in ethanol)
-
Bovine Serum Albumin (BSA) Stock Solution (e.g., 10 mg/mL in phosphate (B84403) buffer)
-
Sodium Dodecyl Sulfate (SDS) Stock Solution (e.g., 100 mM in phosphate buffer)
-
Phosphate Buffer (e.g., 20 mM, pH 7.4)
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare the Working Solution: Prepare a solution containing the protein and this compound at fixed concentrations. For example, in a 3 mL final volume, the final concentrations might be 1 µM BSA and 5 µM this compound in phosphate buffer.
-
Initial Spectrum: Record the absorption spectrum of this initial solution from 400 nm to 700 nm to determine the initial absorbance (A₀) at the λ_max of the expected complex (e.g., 615 nm).
-
Titration: Create a series of solutions with a constant concentration of BSA and this compound, but with increasing concentrations of the surfactant (e.g., SDS from 0 to 10 mM).
-
Incubation: Allow each solution to equilibrate for a set period (e.g., 10-15 minutes) at a constant temperature.
-
Spectral Measurement: For each concentration of surfactant, record the absorption spectrum over the same wavelength range (400-700 nm).
-
Data Analysis: Plot the absorbance at the new, red-shifted λ_max (e.g., 615 nm) against the surfactant concentration. The resulting sigmoidal curve represents the binding isotherm. The initial sharp increase in absorbance indicates the onset of cooperative binding.
Protocol 2: Calculation of the Binding Constant (K_b) using the Benesi-Hildebrand Equation
The Benesi-Hildebrand method is a common approach to analyze the spectrophotometric data to determine the binding constant for a 1:1 complex.[4][5]
Procedure:
-
Acquire Data: Obtain absorbance data from the titration experiment as described in Protocol 1.
-
Calculate ΔA: For each surfactant concentration, calculate the change in absorbance: ΔA = A - A₀, where A is the absorbance at the given surfactant concentration and A₀ is the initial absorbance without the surfactant.
-
Apply the Benesi-Hildebrand Equation: The equation for a 1:1 binding equilibrium can be expressed in a double reciprocal form:
Where:
-
ΔA is the change in absorbance.
-
Δε is the change in the molar extinction coefficient.
-
[P] is the total protein concentration.
-
[S] is the total surfactant concentration.
-
K_b is the binding constant.
-
-
Create the Plot: Generate a plot of 1/ΔA (y-axis) versus 1/[S] (x-axis).[6][7]
-
Determine K_b: The plot should yield a straight line. The binding constant (K_b) can be calculated from the ratio of the y-intercept to the slope.
-
Slope = 1 / (Δε * [P] * K_b)
-
Y-Intercept = 1 / (Δε * [P])
-
K_b = Intercept / Slope
-
Visualizations
The following diagrams illustrate the conceptual and practical workflows for studying protein-surfactant interactions with this compound.
Caption: Conceptual diagram of the this compound assay principle.
Caption: Step-by-step experimental and data analysis workflow.
References
- 1. [PDF] Spectroscopic Probe Analysis of Protein-Surfactant Interactions: The BSA/SDS System | Semantic Scholar [semanticscholar.org]
- 2. A systematic study of bovine serum albumin (BSA) and sodium dodecyl sulfate (SDS) interactions by surface tension and small angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectral studies on the interaction of pinacyanol chloride with binary surfactants in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Nucleic Acid Amplification with Pinacyanol Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of nucleic acid amplification is a cornerstone of modern molecular biology, with wide-ranging applications in diagnostics, drug discovery, and basic research. While various methods exist for this purpose, the use of fluorescent dyes that interact with double-stranded DNA (dsDNA) offers a simple and cost-effective approach for real-time monitoring of amplification. Pinacyanol bromide, a member of the cyanine (B1664457) dye family, presents itself as a potential candidate for this application. Cyanine dyes are known for their significant fluorescence enhancement upon binding to nucleic acids, making them suitable for tracking the exponential increase of dsDNA during amplification reactions such as the Polymerase Chain Reaction (PCR) and Loop-Mediated Isothermal Amplification (LAMP).
This document provides detailed application notes and protocols for the utilization of this compound as a fluorescent reporter for nucleic acid amplification. The information is based on the known properties of cyanine dyes and general principles of real-time amplification detection.
Principle of Detection
The underlying principle of using this compound for detecting nucleic acid amplification relies on its fluorescence properties upon interaction with dsDNA. In solution, unbound this compound exhibits low fluorescence. However, upon binding to the newly synthesized dsDNA amplicons, the dye undergoes a conformational change and/or its electronic environment is altered, leading to a significant increase in its fluorescence quantum yield. This fluorescence enhancement is directly proportional to the amount of dsDNA present in the reaction, allowing for real-time monitoring of the amplification process. The binding mechanism of many cyanine dyes to DNA involves intercalation between base pairs or binding to the minor groove.[1][2]
Data Presentation
| Parameter | Expected Range/Value | Notes |
| Excitation Maximum (λex) with dsDNA | ~600 - 630 nm | The exact wavelength may need to be optimized. A spectrophotometer or a real-time PCR instrument with customizable filter sets would be beneficial for determining the optimal excitation wavelength. |
| Emission Maximum (λem) with dsDNA | ~620 - 650 nm | Similar to the excitation maximum, the optimal emission wavelength should be determined experimentally. |
| Fluorescence Enhancement upon dsDNA binding | >100-fold | Cyanine dyes are known for significant fluorescence increases upon binding to nucleic acids.[1] |
| Optimal Concentration for Real-Time PCR | 0.1 - 5 µM | The optimal concentration will need to be titrated to balance signal intensity with potential PCR inhibition. |
| Optimal Concentration for LAMP | 0.5 - 10 µM | LAMP reactions can sometimes tolerate higher dye concentrations than PCR. |
Experimental Protocols
The following are generalized protocols for using this compound in real-time PCR and LAMP. It is crucial to note that these are starting points and optimization will be necessary for specific applications.
Protocol 1: Real-Time PCR using this compound
Objective: To monitor the amplification of a specific DNA target in real-time using this compound.
Materials:
-
DNA template
-
Forward and reverse primers for the target sequence
-
dNTP mix
-
Taq DNA polymerase and corresponding reaction buffer
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Nuclease-free water
-
Real-time PCR instrument with appropriate filters for the expected excitation and emission wavelengths of this compound.
Methodology:
-
Prepare a this compound Working Solution: Dilute the stock solution of this compound in nuclease-free water to a working concentration (e.g., 100 µM). Protect the solution from light.
-
Set up the Real-Time PCR Reaction: Assemble the following reaction mixture on ice in a total volume of 20 µL. The final concentration of this compound will need to be optimized (a titration from 0.1 µM to 5 µM is recommended).
| Component | Final Concentration | Volume (for 20 µL reaction) |
| 10x PCR Buffer | 1x | 2 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.4 µL |
| Forward Primer (10 µM) | 0.5 µM | 1 µL |
| Reverse Primer (10 µM) | 0.5 µM | 1 µL |
| Taq DNA Polymerase (5 U/µL) | 1.25 U | 0.25 µL |
| This compound (e.g., 20 µM working solution) | 0.1 - 5 µM | Variable |
| DNA Template | Variable | Variable |
| Nuclease-free water | - | To 20 µL |
-
Perform Real-Time PCR: Program the real-time PCR instrument with the following general cycling conditions. These will need to be optimized based on the primers and target sequence.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 15 sec | 40 |
| Annealing/Extension | 60°C | 30-60 sec | |
| Melt Curve Analysis | 65°C to 95°C | Ramp | 1 |
-
Data Analysis: Analyze the amplification plot (fluorescence vs. cycle number) to determine the cycle threshold (Ct) value. Perform a melt curve analysis to assess the specificity of the amplification product.
Protocol 2: Loop-Mediated Isothermal Amplification (LAMP) with this compound
Objective: To visually or fluorometrically detect the amplification of a target DNA sequence under isothermal conditions using this compound.
Materials:
-
DNA template
-
LAMP primer mix (containing FIP, BIP, F3, and B3 primers; loop primers are optional but recommended)
-
Bst DNA polymerase and corresponding reaction buffer
-
dNTP mix
-
Betaine (optional, but often improves amplification)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Nuclease-free water
-
Heat block or real-time fluorometer set to the appropriate isothermal temperature (typically 60-65°C).
Methodology:
-
Prepare a this compound Working Solution: As in the PCR protocol, dilute the stock solution to a working concentration (e.g., 100 µM) and protect from light.
-
Set up the LAMP Reaction: Assemble the following reaction mixture at room temperature in a total volume of 25 µL. The final concentration of this compound should be optimized (a titration from 0.5 µM to 10 µM is recommended).
| Component | Final Concentration | Volume (for 25 µL reaction) |
| 10x Isothermal Amplification Buffer | 1x | 2.5 µL |
| dNTP Mix (10 mM each) | 1.4 mM | 3.5 µL |
| FIP/BIP Primer Mix (10x) | 1x | 2.5 µL |
| F3/B3 Primer Mix (10x) | 1x | 2.5 µL |
| Bst DNA Polymerase (8 U/µL) | 8 U | 1 µL |
| Betaine (5 M) | 0.8 M | 4 µL |
| This compound (e.g., 25 µM working solution) | 0.5 - 10 µM | Variable |
| DNA Template | Variable | Variable |
| Nuclease-free water | - | To 25 µL |
-
Perform Isothermal Amplification: Incubate the reaction at a constant temperature (e.g., 63°C) for 60 minutes.
-
Detection:
-
Real-time fluorescence: If using a real-time fluorometer, monitor the fluorescence signal every minute.
-
Visual detection: After the incubation, the positive reactions may exhibit a visible color change under ambient light or a distinct fluorescence under a UV or blue light transilluminator, depending on the properties of this compound.
-
Visualizations
Signaling Pathway
Caption: Mechanism of fluorescence generation with this compound.
Experimental Workflow
Caption: General workflow for nucleic acid amplification detection.
Disclaimer
The provided protocols and information are intended for research use only by qualified professionals. The performance characteristics of this compound for nucleic acid amplification detection have not been extensively validated in published literature. Therefore, the protocols should be considered as a starting point, and significant optimization may be required to achieve desired results. It is the responsibility of the user to validate the performance of this method for their specific application. The use of appropriate positive and negative controls is essential for accurate data interpretation.
References
Application Notes and Protocols: Exploring the Hypothetical Use of Pinacyanol Bromide in In Situ Hybridization (ISH) Techniques
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following document explores the hypothetical application of pinacyanol bromide in in situ hybridization (ISH) techniques based on its chemical properties. To date, there is no established or validated protocol for the use of this compound as a primary staining agent in standard ISH for nucleic acid detection. The protocols and discussions provided are based on established ISH methodologies and theoretical considerations of how a cationic dye might be incorporated, for instance, as a counterstain. This information is intended for research and exploration purposes only and should not be considered a validated application note.
Introduction to this compound
Pinacyanol is a cationic cyanine (B1664457) dye.[1][2] Historically, it has been utilized as a photographic sensitizer.[2][3] Its properties, such as forming aggregates and its interaction with anionic molecules, have been a subject of study.[1][2] Pinacyanol chloride, a related salt, is known to act as a solvatochrome indicator, sensitive to changes in medium polarity.[2] The key characteristic of pinacyanol relevant to molecular biology is its cationic nature, which allows it to interact with anionic macromolecules.
Table 1: Properties of Pinacyanol
| Property | Description | References |
| Chemical Class | Cationic Cyanine Dye | [1][2] |
| Primary Historical Use | Photographic Sensitizer | [2][3] |
| Key Characteristic | Cationic nature, allowing interaction with anionic molecules. | [1] |
| Aggregation | Forms aggregates in solution and on surfaces. | [1][2] |
| Solubility | Low solubility in water; more soluble in organic solvents like ethanol (B145695) and pyridine. | [3] |
Overview of In Situ Hybridization (ISH)
In situ hybridization (ISH) is a powerful technique used to visualize and localize specific nucleic acid sequences (DNA or RNA) within a cell or tissue section, while preserving the tissue's morphology.[4][5] The fundamental principle of ISH lies in the hybridization of a labeled nucleic acid probe to its complementary target sequence within the sample.[4][5] The probe can be labeled with various molecules, such as haptens (e.g., digoxigenin (B1670575), biotin) or fluorophores, allowing for subsequent detection.
Key Steps in a Typical ISH Protocol
A standard ISH protocol involves several critical steps, each crucial for the success of the experiment:
-
Sample Preparation: Fixation and embedding of the tissue to preserve its structure and the target nucleic acids.
-
Permeabilization: Treatment of the tissue to allow the probe to access the target nucleic acid sequences.
-
Hybridization: Incubation of the sample with the labeled probe under conditions that promote the formation of stable probe-target hybrids.
-
Post-Hybridization Washes: Stringent washing steps to remove any non-specifically bound probe, thereby reducing background signal.
-
Signal Detection: Visualization of the hybridized probe using either chromogenic or fluorescent detection methods.
-
Counterstaining and Mounting: Staining of the cellular structures to provide morphological context and mounting of the slide for microscopic analysis.
Hypothetical Application of this compound in ISH
Given its cationic nature, this compound could theoretically be used in an ISH protocol, most plausibly as a counterstain . In this role, it would not be involved in the detection of the specific nucleic acid sequence but would instead provide a contrasting color to the surrounding cellular structures, aiding in the visualization of the specific ISH signal.
The rationale for this hypothetical application is the electrostatic interaction between the positively charged pinacyanol molecule and the negatively charged phosphate (B84403) backbone of nucleic acids, as well as other anionic components within the cell.
Proposed Mechanism of Action as a Counterstain
A cationic dye like pinacyanol would bind non-specifically to anionic molecules in the tissue, such as DNA and RNA. This would result in a general staining of the cell nuclei and cytoplasm, providing a morphological background against which the specific, localized signal from the ISH probe can be observed.
Caption: Hypothetical interaction of cationic this compound with anionic cellular components.
Experimental Protocol: Generic Chromogenic ISH with a Hypothetical this compound Counterstain
This protocol describes a standard chromogenic in situ hybridization (CISH) for the detection of mRNA using a digoxigenin (DIG)-labeled probe, followed by a hypothetical counterstaining step with this compound.
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
DEPC-treated water
-
Proteinase K
-
Hybridization buffer
-
DIG-labeled RNA probe
-
Stringent wash buffers (e.g., SSC-based)
-
Blocking solution (e.g., 2% BSA in MABT)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP) or peroxidase (POD)
-
Chromogenic substrate (e.g., NBT/BCIP for AP, DAB for POD)
-
Hypothetical this compound Counterstain: 0.1% this compound in 70% ethanol (to be optimized)
-
Mounting medium
Experimental Workflow
Caption: A generic workflow for chromogenic in situ hybridization (CISH).
Detailed Protocol
Day 1: Deparaffinization, Permeabilization, and Hybridization
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 2 minutes), 95% (1 x 2 minutes), 70% (1 x 2 minutes).
-
Rinse in DEPC-treated water.
-
-
Permeabilization:
-
Incubate slides in Proteinase K solution at 37°C for 10-30 minutes (optimize for tissue type).
-
Wash in DEPC-treated water.
-
-
Hybridization:
-
Dehydrate slides through an ethanol series (70%, 95%, 100%) and air dry.
-
Apply hybridization buffer containing the DIG-labeled probe to the tissue section.
-
Cover with a coverslip and incubate in a humidified chamber at the appropriate hybridization temperature (e.g., 55-65°C) overnight.
-
Day 2: Post-Hybridization Washes, Detection, and Counterstaining
-
Post-Hybridization Washes:
-
Perform a series of stringent washes to remove unbound probe. This typically involves washing in decreasing concentrations of SSC buffer at elevated temperatures.
-
-
Immunodetection:
-
Wash slides in MABT buffer.
-
Block non-specific binding by incubating with a blocking solution for 1 hour at room temperature.
-
Incubate with anti-DIG-AP or -POD antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash slides extensively with MABT buffer.
-
-
Chromogenic Development:
-
Equilibrate slides in the appropriate detection buffer.
-
Incubate with the chromogenic substrate (e.g., NBT/BCIP or DAB) until the desired signal intensity is reached. Monitor development under a microscope.
-
Stop the reaction by washing in distilled water.
-
-
Hypothetical Counterstaining with this compound:
-
Immerse slides in 0.1% this compound in 70% ethanol for 30 seconds to 2 minutes. Note: The optimal concentration and incubation time would need to be determined empirically.
-
Briefly rinse in 70% ethanol to remove excess stain.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through an ethanol series (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a xylene-based mounting medium.
-
Considerations and Future Directions
While the use of this compound in ISH is hypothetical, it presents an interesting area for research. Key considerations for its potential application would include:
-
Optimization: The concentration of this compound, the duration of staining, and the appropriate solvent would all need to be carefully optimized to achieve the desired staining intensity without obscuring the specific ISH signal.
-
Specificity: As a general nucleic acid stain, this compound would not offer the specificity of stains that preferentially bind to certain cellular compartments (e.g., hematoxylin (B73222) for nuclei).
-
Compatibility: The compatibility of this compound with various chromogenic substrates and mounting media would need to be assessed.
-
Alternative Applications: Beyond counterstaining, the potential for using this compound or similar cationic dyes in other aspects of nucleic acid visualization could be explored, though this would require significant research and validation.
References
Application Notes and Protocols for the Evaluation of Pinacyanol Bromide in Single-Molecule Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacyanol is a cyanine (B1664457) dye with a long history in spectroscopy and as a staining agent for biological structures, notably for its interaction with DNA.[1] While its spectral properties in bulk solution have been characterized, its application in the advanced field of single-molecule imaging has not been established in published literature. This document provides an overview of the known properties of Pinacyanol bromide and presents a generalized protocol for evaluating its potential suitability for single-molecule imaging applications. Based on available data, this compound is not a standard or recommended fluorophore for such sensitive techniques due to significant limitations in its photophysical properties.
Photophysical Properties of Pinacyanol
Single-molecule imaging imposes stringent demands on fluorescent probes, requiring high brightness, exceptional photostability, and often specific photoswitching characteristics. The known properties of Pinacyanol suggest it may be ill-suited for these applications. A critical parameter is the fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons. For Pinacyanol, this value is exceptionally low.[1]
Table 1: Photophysical Properties of Pinacyanol
| Property | Value | Solvent | Notes |
| Molar Absorption Coefficient (ε) | Concentration-dependent; e.g., 1.92 x 10⁵ L·mol⁻¹·cm⁻¹ (monomer at 601 nm) | 7.5% Ethanol (B145695) / 92.5% Water | Pinacyanol forms aggregates (dimers, trimers) in aqueous solutions, affecting absorption.[2] |
| Absorption Maximum (λ_max) | ~600-608 nm (monomer) | Methanol (B129727), Ethanol/Water | The peak wavelength can shift depending on the solvent and aggregation state.[1][2] |
| Emission Maximum (λ_em) | ~622 nm | Methanol | Excitation at 550 nm.[1] |
| Fluorescence Quantum Yield (Φ) | 0.001 | Methanol | This extremely low value indicates that only 1 in 1000 absorbed photons is emitted as fluorescence, making it very dim for single-molecule detection.[1] |
| Intersystem Crossing Quantum Yield | < 0.01 | Methanol, Ethylene Glycol, Glycerol | Indicates a low probability of entering the triplet state, which is often a pathway to photobleaching. However, the dominant deactivation pathway is non-radiative internal conversion, not fluorescence.[3] |
Comparison with Dyes Suitable for Single-Molecule Imaging:
For context, fluorophores commonly used in single-molecule imaging (e.g., Alexa Fluor or Cy dye families) typically exhibit quantum yields in the range of 0.1 to 0.9 and high photostability, allowing for the detection of thousands of photons from a single molecule before photobleaching. The extremely low quantum yield of Pinacyanol makes it a challenging candidate for detecting the faint signals from individual molecules above background noise.
Experimental Protocols: Evaluating a Candidate Dye for Single-Molecule Imaging
The following is a generalized protocol for assessing the suitability of an uncharacterized dye like this compound for single-molecule imaging. This protocol is not for a specific application but outlines the necessary steps to determine if the dye is viable for such experiments.
Objective
To determine the single-molecule brightness, photostability, and blinking characteristics of this compound under typical single-molecule microscopy conditions.
Materials
-
This compound (≥95% purity)[4]
-
High-purity solvent (e.g., spectroscopic grade methanol or ethanol)
-
Microscope coverslips (high precision, No. 1.5)
-
Bovine Serum Albumin (BSA) solution (1 mg/mL)
-
Imaging Buffer (e.g., PBS, pH 7.4)
-
Oxygen Scavenging System (e.g., glucose oxidase/catalase or commercial cocktails)
-
Spin-coater or plasma cleaner
Microscope Setup
-
Microscope: Inverted microscope equipped with a high numerical aperture (NA ≥ 1.4) oil-immersion objective.
-
Illumination: Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) illumination to minimize background fluorescence.
-
Laser: A laser line suitable for exciting Pinacyanol (e.g., 630-647 nm) with adjustable power control.
-
Detector: A highly sensitive camera, such as an Electron-Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS).
-
Filters: Appropriate dichroic mirror and emission filters to isolate the fluorescence of Pinacyanol from the excitation laser.
Protocol Steps
-
Coverslip Preparation:
-
Thoroughly clean coverslips using sonication in ethanol and/or plasma cleaning to remove fluorescent impurities.
-
Passivate the surface to prevent non-specific binding of the dye by incubating with a BSA solution (1 mg/mL) for 30 minutes, followed by washing with imaging buffer.
-
-
Dye Preparation and Immobilization:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mM in DMSO).
-
Dilute the stock solution to a very low concentration (pM to low nM range) in imaging buffer. The goal is to achieve a surface density where individual molecules are spatially separated by more than the diffraction limit (~250 nm).
-
Incubate the cleaned and passivated coverslip with the dilute dye solution for 5-10 minutes to allow for sparse, non-specific adsorption of single molecules.
-
Alternatively, for more controlled immobilization, spin-coat a polymer film (e.g., PMMA) doped with a low concentration of the dye onto the coverslip.
-
-
Single-Molecule Imaging:
-
Mount the coverslip onto the microscope stage.
-
Add imaging buffer, preferably containing an oxygen scavenging system to reduce photobleaching.
-
Focus on the coverslip surface and adjust the TIRF/HILO illumination angle to achieve optimal signal-to-background ratio.
-
Acquire a time-series of images (a "movie") at a frame rate of 10-50 ms (B15284909) per frame, using a laser power density typical for single-molecule studies (e.g., 1-10 kW/cm²).
-
-
Data Analysis:
-
Analyze the image series using single-molecule localization software (e.g., ImageJ plugins, MATLAB scripts).
-
Identify Single Molecules: Look for discrete, diffraction-limited spots that appear and disappear in a single step (indicative of single-molecule photobleaching).
-
Measure Brightness: Calculate the number of photons detected per molecule per unit time.
-
Measure Photostability: Determine the time until a molecule photobleaches (i.e., the "on-time"). Plot a survival probability curve to determine the characteristic photobleaching lifetime.
-
Analyze Blinking: Quantify any fluorescence intermittency ("blinking") by measuring the durations of on- and off-states.
-
Visualizations
Workflow for Evaluating a Candidate Fluorophore
Conceptual Diagram of Single-Molecule Localization Microscopy
Conclusion and Outlook
The available spectroscopic data for this compound, particularly its extremely low fluorescence quantum yield, strongly suggests it is not a suitable candidate for single-molecule imaging. The high laser powers required for single-molecule detection would likely result in rapid photobleaching and an insufficient number of emitted photons for precise localization. Researchers seeking to perform single-molecule studies are advised to select from a wide range of commercially available fluorophores that have been specifically designed and validated for such applications. The protocols and workflows provided here serve as a general guide for the characterization of any new or untested dye, a necessary first step before attempting to use it in a complex single-molecule experiment.
References
- 1. oni.bio [oni.bio]
- 2. The First Century of Successful Applications of Pinacyanol: Some Noteworthy Results [mdpi.com]
- 3. Flash photolysis of cyanine dyes. Pinacyanol chloride (1,1′-diethyl-2,2′-carbocyanine chloride) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Pinacyanol Bromide as a Sensitizer in Photographic Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacyanol, a carbocyanine dye, has historically been a cornerstone in the spectral sensitization of photographic emulsions, extending their sensitivity into the red region of the visible spectrum.[1][2] Its ability to adsorb to silver halide crystals and transfer light energy makes it a valuable tool for researchers in photography, materials science, and even biological imaging where controlled light sensitivity is crucial.[2][3] This document provides detailed application notes and experimental protocols for the use of pinacyanol bromide as a sensitizer (B1316253).
Chemical Properties
Pinacyanol belongs to the class of cyanine (B1664457) dyes, characterized by two heterocyclic nuclei linked by a polymethine bridge. The bromide salt of pinacyanol is often used in photographic applications.
| Property | Value | Reference |
| Chemical Name | 1,1'-Diethyl-2,2'-carbocyanine bromide | [3] |
| Molecular Formula | C25H25BrN2 | [3] |
| Appearance | Dark blue crystals or powder | |
| Solubility | Soluble in ethanol (B145695) and methanol (B129727). Sparingly soluble in water. | [4] |
| Absorption Maxima (in alcoholic solution) | ~580 nm and ~630 nm | [1] |
Mechanism of Spectral Sensitization
Spectral sensitization by this compound involves the dye absorbing light in a spectral region where the silver halide crystal is not naturally sensitive (the red part of the spectrum for silver bromide). The absorbed energy is then transferred from the excited dye molecule to the silver halide crystal, leading to the formation of a latent image. This process is generally understood to occur via electron transfer from the excited dye to the conduction band of the silver halide. The efficiency of this process can be influenced by the aggregation state of the dye on the crystal surface, with J-aggregates (a specific, orderly arrangement of dye molecules) often exhibiting sharp absorption bands and high sensitization efficiency.
Quantitative Data on Sensitization
The concentration of this compound in the photographic emulsion or sensitizing bath is a critical parameter that influences the degree of spectral sensitization.
| Pinacyanol Concentration (mg/L in bath) | Relative Speed (White Light) | Relative Speed ("Minus Blue" filter) | Fog | Reference |
| 2 | 100 | 100 | 0.10 | [4] |
| 4 | 110 | 120 | 0.12 | [4] |
| 8 | 115 | 130 | 0.15 | [4] |
Note: The data presented is illustrative and can vary significantly depending on the specific emulsion characteristics, bathing conditions (temperature, time), and the presence of other additives.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a stock solution for sensitizing photographic emulsions.
Materials:
-
This compound
-
Methanol or Ethanol (95%)
-
Distilled water
-
Brown glass bottle for storage
Procedure:
-
Weigh 100 mg of this compound.
-
Dissolve the dye in 100 mL of methanol or ethanol to create a 1:1000 (w/v) stock solution.
-
Store the solution in a tightly sealed brown glass bottle in a cool, dark place.
Protocol 2: Sensitization of a Photographic Emulsion by Bathing
This protocol details the process of sensitizing a prepared, un-sensitized photographic plate or film by bathing in a this compound solution.
Materials:
-
This compound stock solution (1:1000 in methanol)
-
Distilled water
-
Pyridine (B92270) (optional, as a sensitizing aid and to prevent flocculation)
-
Un-sensitized photographic plates or film
-
Developing trays
-
Darkroom with appropriate safelight (deep green or darkness)
Procedure:
-
Prepare the Sensitizing Bath: In a clean developing tray, prepare the sensitizing bath. For a final concentration of 4 mg/L, add 4 mL of the 1:1000 this compound stock solution to 1 liter of distilled water.[4]
-
Optional Additive: To improve sensitization and reduce dye precipitation, 10 mL of pyridine can be added per liter of the sensitizing bath.[4]
-
Pre-washing: Wash the photographic plate in distilled water for 1-2 minutes to remove any surface impurities.
-
Sensitization: Immerse the plate in the this compound sensitizing bath for 3 to 5 minutes with gentle agitation. The process should be carried out in complete darkness or under a suitable safelight.
-
Drying: After bathing, remove the plate and allow it to drain for a few seconds. Dry the plate in a dust-free environment in complete darkness. A fan can be used to accelerate drying.
-
Storage: Once completely dry, the sensitized plates should be stored in a light-tight container until use.
Protocol 3: Incorporation of this compound during Emulsion Making
This protocol provides a general guideline for adding this compound directly into a photographic emulsion before coating.
Materials:
-
Prepared silver halide photographic emulsion (liquid state)
-
This compound stock solution (1:1000 in methanol)
-
Stirring apparatus
-
Coating equipment
Procedure:
-
Emulsion Preparation: Prepare the silver halide emulsion according to the desired recipe. The emulsion should be in a liquid state, typically held at a controlled temperature (e.g., 40-50°C).
-
Dye Addition: While stirring the liquid emulsion, slowly add the this compound stock solution. The amount to be added will depend on the desired final concentration and the volume of the emulsion. A typical starting point is 50-100 mg of dye per mole of silver halide.[1]
-
Digestion: After adding the dye, the emulsion may be held at a constant temperature for a period of time (e.g., 10-20 minutes) to allow for proper adsorption of the dye to the silver halide grains.
-
Coating: Proceed with coating the sensitized emulsion onto the desired substrate (glass plates or film base).
-
Drying and Storage: Dry and store the coated material in a light-tight environment.
Important Considerations
-
Choice of Halide Salt: While this compound is the focus of this document, pinacyanol is also available as chloride and iodide salts. The choice of the halide can influence the sensitization characteristics and potential interactions with the emulsion.[1] For a bromide-based emulsion, using the bromide salt of the dye can be advantageous to avoid introducing different halide ions.
-
Flocculation: Pinacyanol solutions, particularly in the presence of other dyes or impurities, can be prone to flocculation (precipitation).[4] The use of co-solvents like ethanol or additives like pyridine can help mitigate this issue.[4]
-
Safety Precautions: this compound is a chemical and should be handled with appropriate laboratory safety practices, including the use of gloves and eye protection. All procedures involving the handling of the dye and sensitized materials should be performed in a well-ventilated area and under appropriate safelight conditions.
Conclusion
This compound remains a relevant and effective spectral sensitizer for photographic emulsions. By carefully controlling the concentration, application method, and other experimental parameters, researchers can achieve desired spectral sensitivities for a wide range of applications. The protocols and data provided in this document serve as a comprehensive guide for the successful utilization of this compound in the laboratory.
References
Application Notes: Investigational Use of Pinacyanol Bromide in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinacyanol bromide, a cyanine (B1664457) dye, has a historical background as a supra-vital stain for mitochondria in blood preparations.[1] While its contemporary use in flow cytometry is not well-documented, its properties as a cationic dye that accumulates in mitochondria suggest potential applications in assessing mitochondrial function. These application notes provide an overview of this compound and a hypothetical protocol for its investigational use in flow cytometry, particularly for the analysis of mitochondrial membrane potential.
Principle of Action
Pinacyanol is a cationic dye.[2][3] Cationic dyes accumulate in mitochondria due to the negative charge of the inner mitochondrial membrane, a phenomenon dependent on the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm, an early indicator of apoptosis and cellular stress, would theoretically lead to reduced accumulation of this compound and a corresponding decrease in fluorescence intensity. This principle is the basis for using other cationic dyes like Rhodamine 123 and JC-1 in flow cytometry to assess mitochondrial health.[4][5][6][7][8]
Potential Applications in Flow Cytometry
-
Assessment of Mitochondrial Membrane Potential: The primary hypothetical application is the measurement of changes in ΔΨm in response to drug treatment, environmental stressors, or during the process of apoptosis.
-
Cell Viability and Apoptosis Studies: A decline in mitochondrial membrane potential is an early event in the apoptotic cascade. This compound could potentially be used as a marker for early-stage apoptosis.
-
High-Content Screening: If validated, its use could be explored in high-throughput screening assays to identify compounds that affect mitochondrial function.
Properties of this compound
| Property | Value | Reference |
| Alternate Names | 1,1′-Diethyl-2,2′-carbocyanine bromide; 2,2′-Trimethinequinocyanine bromide | [9][10] |
| CAS Number | 2670-67-9 | [9][10] |
| Molecular Formula | C25H25BrN2 | [9][10] |
| Molecular Weight | 433.38 g/mol | [9][10] |
| Appearance | Green or very dark green powder | [10] |
| λmax (in Methanol) | 607 nm | [11] |
Investigational Protocol for Flow Cytometry
This protocol is a hypothetical guide based on general procedures for staining mitochondria with cationic dyes. Optimization and validation are essential before experimental use.
Reagents and Materials
-
This compound (CAS 2670-67-9)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
FACS tubes (or 96-well plates)
-
Flow cytometer
-
Control compounds (e.g., CCCP or valinomycin (B1682140) for mitochondrial membrane depolarization)
-
Cell line of interest
Experimental Workflow
Experimental workflow for this compound staining.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to the desired working concentration. A starting concentration range of 10-100 nM is suggested for initial optimization.
-
-
Cell Preparation:
-
Culture cells to the desired confluency and harvest them.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Add the diluted this compound solution to the cell suspension.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional but recommended) Wash the cells twice with PBS to remove excess dye.
-
Resuspend the final cell pellet in PBS for flow cytometry.
-
-
Controls:
-
Unstained Control: A sample of cells without any dye added.
-
Positive Control (Depolarized Mitochondria): Treat cells with a mitochondrial membrane potential uncoupler like CCCP (e.g., 50 µM for 15-30 minutes) prior to or during this compound staining. This should result in a significant decrease in fluorescence.
-
-
Flow Cytometry Analysis:
-
Excitation: Use a laser that excites near the dye's absorption maximum (e.g., a red laser at ~633 nm, although a yellow-green laser at 561 nm might also provide some excitation).
-
Emission: Collect the fluorescence signal using a bandpass filter appropriate for the emission of cyanine dyes (e.g., 660/20 nm or similar).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the geometric mean fluorescence intensity (MFI) of the stained population compared to the controls.
-
Signaling Pathway Context
Principle of mitochondrial staining by a cationic dye.
Data Interpretation
A decrease in the mean fluorescence intensity of this compound in treated cells compared to untreated cells would suggest a depolarization of the mitochondrial membrane. This could be indicative of cellular stress, toxicity, or the initiation of apoptosis.
Conclusion and Disclaimer
This compound presents a potential, though currently unexplored, tool for flow cytometric analysis of mitochondrial status. The provided protocol is intended as a starting point for investigation. Researchers should perform thorough optimization of staining conditions and validate the results with established mitochondrial probes. Due to the lack of recent literature on this specific application, the performance and reliability of this compound in modern flow cytometry are yet to be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Pinacyanol - Wikipedia [en.wikipedia.org]
- 3. Location of Pinacyanol in Micellar Solutions of N-Alkyl Trimethylammonium Bromide Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. biotium.com [biotium.com]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound Dye content 95 2670-67-9 [sigmaaldrich.com]
Troubleshooting & Optimization
How to prevent Pinacyanol bromide aggregation in aqueous solution
Welcome to the technical support center for Pinacyanol bromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the aggregation of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate in aqueous solutions?
This compound is a cationic polymethine dye belonging to the cyanine (B1664457) family.[1][2] Its molecular structure contains a planar aromatic region, which leads to strong van der Waals forces and π-π stacking interactions between individual dye molecules in polar solvents like water. This self-association process results in the formation of aggregates.[3][4]
Q2: What are the different types of Pinacyanol aggregates?
In aqueous solutions, Pinacyanol typically forms two main types of aggregates, distinguished by their spectroscopic properties:
-
H-aggregates (hypsochromic): These aggregates exhibit a blue-shift in their absorption maximum compared to the monomeric dye.[5] They are often formed at moderate concentrations and can be an intermediate species.[3]
-
J-aggregates (bathochromic): These aggregates show a red-shifted, narrow, and intense absorption band.[3] They are often considered the more thermodynamically stable form and their formation can be influenced by factors like salt concentration and aging of the solution.[3]
Q3: What factors influence the aggregation of this compound?
Several factors can promote or inhibit the aggregation of this compound in aqueous solutions. Understanding these can help in controlling the process. Key factors include:
-
Concentration: Higher concentrations of this compound increase the likelihood of aggregation.[3][4]
-
Solvent Composition: The presence of organic co-solvents can significantly impact aggregation.
-
Ionic Strength: The addition of salts can influence the type and extent of aggregation.[3]
-
pH: The pH of the solution can affect the surface charge of the dye molecules and influence their aggregation behavior.[6][7]
-
Temperature: Temperature can affect the kinetics and thermodynamics of aggregation.
-
Presence of Additives: Surfactants, polymers, and host molecules can interact with the dye and modify its aggregation state.[8][9][10][11]
Troubleshooting Guide
This guide provides systematic steps to diagnose and resolve issues related to this compound aggregation.
Problem: My this compound solution shows a shifted absorption spectrum and/or precipitation.
This is a clear indication of aggregate formation. Follow the steps below to troubleshoot the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing this compound aggregation.
Step 1: Concentration Check
-
Issue: High concentrations of this compound directly promote aggregation.[4]
-
Action: If experimentally feasible, try diluting the stock solution. Prepare fresh, dilute solutions from a stock prepared in an organic solvent right before use.
Step 2: Solvent Modification
-
Issue: Pure aqueous solutions are highly polar and encourage the hydrophobic dye molecules to aggregate.
-
Action: Introduce a water-miscible organic co-solvent. The addition of small amounts of ethanol or methanol (B129727) can increase the solubility of this compound and reduce aggregation.[4][12][13]
| Co-solvent | Recommended Starting Concentration (v/v) | Notes |
| Ethanol | 5-10% | Can significantly reduce H- and J-aggregation.[4] |
| Methanol | 5-10% | Also effective in dissolving and stabilizing the dye.[13] |
Step 3: Utilizing Additives to Your Advantage
-
Issue: Uncontrolled ionic strength or the presence of certain molecules can induce aggregation. Conversely, specific additives can prevent it.
-
Action 1: Introduce Surfactants: Below and above their critical micelle concentration (CMC), surfactants can interact with this compound, encapsulating the dye molecules within micelles and preventing self-aggregation.[8][11]
| Surfactant Type | Example | Effect on Aggregation |
| Cationic | Cetyltrimethylammonium bromide (CTAB) | Can form mixed micelles, preventing dye-dye aggregation.[11] |
| Anionic | Sodium dodecyl sulfate (B86663) (SDS) | Can interact with the cationic dye, potentially preventing aggregation through electrostatic and hydrophobic interactions. |
-
Action 2: Employ Host Molecules: Macrocyclic host molecules can encapsulate individual dye molecules, physically preventing them from aggregating.
| Host Molecule | Mechanism |
| Cucurbit[n]urils | Forms host-guest inclusion complexes with Pinacyanol, disrupting aggregates.[9][10] |
| Cyclodextrins | The hydrophobic cavity can encapsulate the dye, increasing its solubility and preventing aggregation. |
Step 4: pH Control
-
Issue: The pH of the solution can influence the charge and electronic structure of the dye, affecting its tendency to aggregate. While specific data for this compound is limited, for many molecules, aggregation is maximal near the isoelectric point.[6][7]
-
Action: Measure the pH of your solution. If aggregation is persistent, try adjusting the pH. It is recommended to test a range of pH values to find the optimal condition for your specific experimental setup.
Experimental Protocols
Preparation of a Stabilized this compound Aqueous Solution
This protocol provides a general method for preparing a this compound solution with a reduced tendency for aggregation.
Materials:
-
This compound
-
Ethanol (200 proof, ACS grade)
-
Deionized water
-
Surfactant (e.g., CTAB)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Volumetric flasks and pipettes
-
Spectrophotometer
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in 100% ethanol to prepare a concentrated stock solution (e.g., 1 mM). Sonicate briefly if necessary to ensure complete dissolution. Store this stock solution protected from light.
-
Prepare the Aqueous Buffer/Solution: Prepare the desired aqueous buffer or solution.
-
Introduce Co-solvent and Stabilizer: To the aqueous solution, add ethanol to a final concentration of 5-10% (v/v). If using a surfactant, add it to the desired final concentration.
-
pH Adjustment: Adjust the pH of the aqueous solution to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Final Dilution: While vortexing the aqueous solution, add the required volume of the this compound stock solution to achieve the final desired concentration.
-
Characterization: Immediately measure the UV-Vis absorption spectrum of the solution to confirm the monomeric state of the dye (absorption maximum around 600 nm).[4] A significant shoulder or a blue-shifted peak may indicate the presence of aggregates.
By systematically addressing these factors, you can effectively prevent the aggregation of this compound, ensuring the accuracy and reproducibility of your experimental results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pinacyanol chloride forms mesoscopic H- and J-aggregates in aqueous solution – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Aggregation modeling of the influence of pH on the aggregation of variably charged nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of pH-induced structural change in protein aggregation in foam fractionation of bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Spectral studies on the interaction of pinacyanol chloride with binary surfactants in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. PINACYANOL CHLORIDE SOLUBILITY | Photrio.com Photography Forums [photrio.com]
Optimizing Pinacyanol Bromide for Superior Cell Staining: A Technical Guide
Welcome to the technical support center for Pinacyanol bromide cell staining. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their cell staining protocols using this compound. Here, you will find detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you achieve clear and consistent staining results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell staining?
A definitive, universal starting concentration for this compound is not well-established in the literature for all cell types. However, for specific applications like mitochondrial staining in blood smears, a 0.1% solution in absolute alcohol, diluted further, has been reported as effective.[1] For general cell staining, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A suggested starting range for this titration could be from 1 µM to 50 µM.
Q2: How long should I incubate my cells with this compound?
Incubation time is a critical parameter that requires optimization. A general recommendation is to start with a short incubation period, for example, 10-30 minutes, and adjust based on the staining intensity and any observed cytotoxicity.[2] Over-incubation can lead to high background staining or cellular damage.
Q3: Is this compound compatible with other fluorescent dyes in multiplexing experiments?
This compound has specific spectral properties.[3][4] To assess its suitability for multiplexing, you will need to know its excitation and emission maxima and ensure they do not significantly overlap with the other fluorophores in your panel. It is essential to run single-stain controls for each dye to check for spectral bleed-through.
Q4: Can this compound be used for live-cell imaging?
Pinacyanol has been used as a supra-vital stain, suggesting it can be used for live-cell imaging.[1] However, its potential for cytotoxicity at different concentrations and incubation times must be carefully evaluated. A viability assay should be performed in parallel with your staining optimization to ensure the dye is not adversely affecting the cells.
Q5: My this compound solution appears to have precipitated. What should I do?
Precipitation can be a common issue with staining solutions.[5] This can be caused by improper storage or the solution being too concentrated. It is recommended to filter the staining solution before use to remove any aggregates. Storing stock solutions in smaller aliquots can help prevent repeated freeze-thaw cycles that may contribute to precipitation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Suboptimal Dye Concentration: The concentration of this compound may be too low. | Gradually increase the concentration in your titration experiment. |
| Insufficient Incubation Time: The dye may not have had enough time to penetrate the cells and stain the target structures. | Increase the incubation time in increments (e.g., 15, 30, 60 minutes) and observe the effect on staining intensity. | |
| Reagent Degradation: this compound, like many fluorescent dyes, can be sensitive to light and improper storage. | Ensure the dye is stored correctly, protected from light, and consider using a fresh stock solution. | |
| High Background Staining | Excessive Dye Concentration: Too much dye can lead to non-specific binding and high background fluorescence. | Reduce the concentration of this compound. Refer to your titration experiment to find a concentration with a good signal-to-noise ratio. |
| Inadequate Washing: Insufficient washing after staining can leave residual dye in the sample. | Increase the number and duration of wash steps after incubation with the dye. | |
| Cell Death or Morphological Changes | Cytotoxicity: The concentration of this compound or the incubation time may be toxic to the cells. | Perform a viability assay (e.g., with a live/dead stain) in parallel with your staining protocol. Reduce the dye concentration or incubation time if cytotoxicity is observed.[6][7] |
| Inconsistent Staining Across Samples | Variable Cell Numbers: The ratio of dye to the number of cells can affect staining consistency. | Standardize the cell density for all experiments. A common practice is to use a concentration of 1x10^6 cells/mL.[8] |
| Inconsistent Protocol: Variations in incubation times, temperatures, or washing steps can lead to variability. | Adhere strictly to a standardized, written protocol for all samples.[9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the optimal staining concentration of this compound using a titration experiment.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Your cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well plate (clear bottom, for microscopy)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Plate your cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Staining Solutions: Prepare a series of dilutions of the this compound stock solution in culture medium or PBS. A suggested starting range is from 1 µM to 50 µM. Include a vehicle-only control (medium/PBS with the same amount of solvent used for the stock solution).
-
Cell Staining:
-
Remove the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Add the different concentrations of this compound staining solution to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with PBS to remove unbound dye.
-
-
Imaging: Add fresh PBS or culture medium to the wells and image the cells using a fluorescence microscope.
-
Analysis: Evaluate the staining intensity and background fluorescence at each concentration. The optimal concentration will provide bright, specific staining with minimal background.
Visualizing Experimental Workflows
To aid in your experimental design, the following diagrams illustrate key processes.
Caption: Workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocols [moorescancercenter.ucsd.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ethosbiosciences.com [ethosbiosciences.com]
- 6. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Staining Techniques | KCAS Bio [kcasbio.com]
Reducing photobleaching of Pinacyanol bromide in fluorescence microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of Pinacyanol bromide in fluorescence microscopy experiments.
Troubleshooting Guide
Rapid signal loss and high background are common challenges when working with this compound. This guide provides direct solutions to these and other issues.
| Problem | Possible Cause | Suggested Solution |
| Rapid Loss of Fluorescent Signal | Photobleaching due to high excitation intensity. | Reduce the laser power or lamp intensity to the minimum level required for adequate signal detection.[1][2] Use neutral density filters to attenuate the excitation light. |
| Prolonged exposure to excitation light. | Minimize the duration of exposure by using shorter camera exposure times.[2] Only expose the sample to light when actively acquiring images. | |
| Presence of reactive oxygen species (ROS). | Use an antifade mounting medium containing ROS scavengers like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[3][4] | |
| High Background Fluorescence | Autofluorescence from the sample or mounting medium. | Use a mounting medium with low autofluorescence. Some commercial antifade reagents can be autofluorescent, so it is important to check their specifications. |
| Non-specific binding of this compound. | Optimize staining protocols by adjusting dye concentration and washing steps to remove unbound dye. | |
| Low Initial Fluorescence Signal | Low quantum yield of this compound. | This compound has an inherently low fluorescence quantum yield (approximately 0.001) and a very short fluorescence lifetime (around 6 picoseconds), making it susceptible to photobleaching.[5][6] Ensure optimal filter sets are used to maximize signal collection. |
| Suboptimal pH of the mounting medium. | While cyanine (B1664457) dyes are generally stable over a broad pH range, it is best to use a mounting medium with a pH between 7 and 9. | |
| Incompatibility with Antifade Reagent | Use of p-Phenylenediamine (PPD)-based antifade reagents. | PPD is known to be incompatible with many cyanine dyes and can cause a rapid loss of fluorescence.[3][4] It is strongly recommended to use NPG or DABCO-based antifade reagents.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
This compound is a type of carbocyanine dye. Like many cyanine dyes, it is susceptible to photobleaching, which is the irreversible loss of fluorescence due to light-induced chemical damage. This process is often mediated by the dye molecule entering a long-lived, highly reactive triplet state, from which it can react with molecular oxygen to generate damaging reactive oxygen species (ROS).[7] this compound has a particularly low fluorescence quantum yield and an extremely short fluorescence lifetime, indicating that it is highly inefficient at emitting fluorescence and more likely to undergo non-radiative processes that can lead to photobleaching.[5][6]
Q2: What are the best antifade reagents to use with this compound?
For cyanine dyes like this compound, it is crucial to avoid antifade reagents containing p-Phenylenediamine (PPD), as this compound can react with and degrade cyanine dyes.[3][4] The recommended alternatives are:
-
n-Propyl gallate (NPG): A commonly used antifade agent that is compatible with cyanine dyes.[3][4]
-
1,4-diazabicyclo[2.2.2]octane (DABCO): Another effective antifade reagent that is less toxic than PPD and compatible with cyanine dyes.[3][4]
Several commercial antifade mounting media are available that are formulated without PPD and are suitable for use with cyanine dyes.
Q3: How can I prepare my own antifade mounting medium for this compound?
You can prepare your own antifade mounting medium using either NPG or DABCO. Below are example protocols.
NPG-Glycerol Based Antifade Medium
| Component | Amount |
| Glycerol (B35011) | 9 mL |
| 10x PBS | 1 mL |
| n-Propyl gallate | 50 mg |
DABCO-Glycerol Based Antifade Medium
| Component | Amount |
| Glycerol | 9 mL |
| 10x PBS | 1 mL |
| DABCO | 250 mg |
Experimental Protocols
Protocol for Preparing an NPG-Based Antifade Mounting Medium
Materials:
-
Glycerol
-
10x Phosphate Buffered Saline (PBS)
-
n-Propyl gallate (NPG) powder
-
Distilled water
-
50 mL conical tube
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 90% glycerol solution by mixing 9 parts glycerol with 1 part 10x PBS in the 50 mL conical tube.
-
Add NPG to the glycerol/PBS solution to a final concentration of 0.5% (w/v).
-
Gently warm the solution to approximately 50°C while stirring continuously until the NPG is completely dissolved. This may take several hours.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to 7.4 with NaOH or HCl if necessary.
-
Store the antifade mounting medium in small aliquots at -20°C, protected from light.
Visualizing the Photobleaching Process and Mitigation Strategies
To better understand the mechanisms of photobleaching and the role of antifade reagents, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 3. benchchem.com [benchchem.com]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. Picosecond Fluorescence of Intact and Dissolved PSI-LHCI Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The First Century of Successful Applications of Pinacyanol: Some Noteworthy Results [mdpi.com]
- 7. Photobleaching - Wikipedia [en.wikipedia.org]
Troubleshooting poor signal-to-noise ratio with Pinacyanol bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor signal-to-noise ratios during experiments with Pinacyanol bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a cationic cyanine (B1664457) dye. Historically, it was used as a photographic sensitizer. In biomedical research, it has been utilized as a fluorescent probe, notably for the staining of mitochondria in living cells. Its lipophilic and cationic nature facilitates its accumulation within mitochondria, driven by the negative mitochondrial membrane potential.
Q2: I am observing a very weak fluorescent signal from my sample stained with this compound. What are the possible causes?
A weak or low signal can stem from several factors:
-
Suboptimal Dye Concentration: The concentration of this compound may be too low for effective staining.
-
Inadequate Incubation Time: The dye may not have had sufficient time to accumulate in the mitochondria.
-
Photobleaching: Exposure to intense excitation light can cause the dye to lose its fluorescence.
-
Fluorescence Quenching: The fluorescence of this compound can be quenched by various substances, including components of the buffer or high local concentrations of the dye itself.
-
Loss of Mitochondrial Membrane Potential: In unhealthy or apoptotic cells, the mitochondrial membrane potential can be compromised, preventing the dye from accumulating.[1]
Q3: My images have a high background, leading to a poor signal-to-noise ratio. What can I do to reduce it?
High background fluorescence is a common issue that can obscure the specific signal.[2] Here are some strategies to mitigate it:
-
Excessive Dye Concentration: Using too much dye can lead to non-specific binding to other cellular components or high fluorescence in the surrounding medium.[3][4]
-
Inadequate Washing: Insufficient washing after staining can leave residual dye in the background.[5][6]
-
Dye Aggregation: this compound has a strong tendency to form aggregates in aqueous solutions, which can bind non-specifically and contribute to background noise.[7][8]
-
Autofluorescence: The cells or the medium itself might be autofluorescent at the excitation and emission wavelengths used for this compound.[3][6]
Q4: What is dye aggregation and how does it affect my results with this compound?
This compound molecules can self-assemble in solution to form dimers and higher-order structures known as H-aggregates and J-aggregates.[7][8][9] This aggregation is influenced by factors such as dye concentration, solvent composition, and the presence of salts.[10]
-
Spectral Shifts: Aggregation alters the absorption and emission spectra of the dye. H-aggregates typically show a blue-shift (hypsochromic shift) in their absorption spectrum, while J-aggregates exhibit a red-shift (bathochromic shift).[7]
-
Fluorescence Quenching: H-aggregates are often non-fluorescent or weakly fluorescent, which can lead to a decrease in the desired signal.
-
Non-specific Binding: Aggregates can precipitate or bind non-specifically to cellular structures, increasing background noise.
Q5: How can I prevent or minimize this compound aggregation?
To control aggregation, consider the following:
-
Optimize Dye Concentration: Use the lowest effective concentration of the dye.
-
Solvent Preparation: Prepare stock solutions in an organic solvent like DMSO or ethanol (B145695), where the dye is more likely to exist as monomers.[9] Dilute into aqueous buffer immediately before use.
-
Avoid High Salt Concentrations: High salt concentrations can promote aggregation.[10]
-
Incorporate Detergents: In some cases, a low concentration of a mild, non-ionic detergent (e.g., Tween 20) in the washing buffer may help to reduce non-specific binding and aggregation.[5]
Troubleshooting Guides
Issue 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Dye Concentration Too Low | Titrate the this compound concentration to find the optimal balance between signal and background. Start with a range and perform a dose-response experiment. |
| Inadequate Incubation | Increase the incubation time to allow for sufficient dye accumulation in the mitochondria. |
| Photobleaching | Minimize the exposure of the sample to excitation light.[11] Use a neutral density filter during focusing and capture images with the shortest possible exposure time.[12] Consider using an anti-fade mounting medium for fixed cells.[11][12] |
| Compromised Cell Health | Ensure cells are healthy and have an intact mitochondrial membrane potential. Use a positive control with a known mitochondrial membrane potential-dependent dye if necessary. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for the monomeric form of this compound. |
Issue 2: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Dye Concentration Too High | Reduce the concentration of this compound used for staining.[3][4] |
| Insufficient Washing | Increase the number and/or duration of wash steps after staining to remove unbound dye.[5] |
| Dye Aggregation | Prepare fresh dilutions of the dye from a stock solution in an organic solvent before each experiment. Avoid storing diluted aqueous solutions. |
| Non-specific Binding | Include a blocking step (e.g., with BSA) before staining, although this is more common in immunofluorescence, it may help in some cases.[13] Ensure wash buffers contain a mild detergent to reduce non-specific interactions.[5] |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different fluorescent probe with excitation/emission wavelengths that do not overlap with the autofluorescence. |
Data Presentation
Table 1: Spectral Properties of Pinacyanol Monomers and Aggregates
| Species | Typical Absorption Maximum (λmax) | Fluorescence Characteristics | Notes |
| Monomer | ~600-610 nm | Fluorescent | This is the desired species for most fluorescence imaging applications. |
| H-Aggregate | ~511-550 nm (Blue-shifted) | Generally non-fluorescent or weakly fluorescent | Formation is favored at higher concentrations in aqueous solutions.[8] |
| J-Aggregate | Red-shifted from monomer peak | Can be fluorescent, but may lead to artifacts | Formation can be time-dependent and influenced by the environment.[8] |
Note: The exact spectral characteristics can vary depending on the solvent and local environment.[14][15]
Experimental Protocols
Key Experiment: Staining of Mitochondria in Live Cells with this compound
This protocol provides a general framework. Optimal conditions may vary depending on the cell type and experimental setup.
-
Preparation of Stock Solution:
-
Dissolve this compound in high-quality, anhydrous DMSO or ethanol to make a 1 mM stock solution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Cell Preparation:
-
Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
Ensure the cells are healthy and growing in a logarithmic phase.
-
-
Staining Protocol:
-
Warm the required volume of cell culture medium or a suitable buffer (e.g., HBSS) to 37°C.
-
Dilute the this compound stock solution in the pre-warmed medium to a final working concentration. A starting range of 100-500 nM is recommended, but this should be optimized.
-
Remove the existing medium from the cells and replace it with the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed medium or buffer to remove unbound dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for this compound (e.g., Excitation ~600 nm, Emission ~620-680 nm).
-
Minimize light exposure to prevent photobleaching.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor signal-to-noise ratio with this compound.
Caption: Aggregation pathways of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. biotium.com [biotium.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Pinacyanol chloride forms mesoscopic H- and J-aggregates in aqueous solution – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. The First Century of Successful Applications of Pinacyanol: Some Noteworthy Results | MDPI [mdpi.com]
- 15. Pinacyanol Salts | Photrio.com Photography Forums [photrio.com]
Pinacyanol bromide staining artifacts in histological sections
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing pinacyanol bromide for histological staining. The information is presented in a clear question-and-answer format to directly address common issues encountered during the staining procedure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in histology?
Pinacyanol is a carbocyanine dye that has historically been used as a histological stain, particularly for the visualization of mast cells.[1][2][3] It belongs to a class of dyes that can stain certain tissue components, like the granules of mast cells, with a high degree of contrast.[2] Pinacyanol can be used with various counterstains to highlight different cellular features.
Q2: What is the mechanism of this compound staining?
Pinacyanol is a cationic dye that binds to anionic (negatively charged) components within tissues. The granules of mast cells are rich in heparin and other acidic mucopolysaccharides, which provides a strong negative charge for the cationic pinacyanol dye to bind to, resulting in a distinct color.[2] The staining intensity can be influenced by the pH of the staining solution and the fixation method used.
Q3: Is there a difference between this compound, chloride, and erythrosinate?
Yes, these are different salts of the same pinacyanol dye. While the chromophore (the color-producing part of the molecule) is the same, the counter-ion (bromide, chloride, or erythrosinate) can influence the dye's solubility and aggregation properties in solution.[4] This may affect the preparation of the staining solution and potentially the staining outcome. While specific protocols may vary slightly, the general staining principles and potential for artifacts like precipitation are similar.
Troubleshooting Guide
Issue 1: Presence of Crystalline Precipitate or Granular Deposits on the Tissue Section
Q: My stained slides have small, dark blue or purple crystalline deposits scattered across the tissue and the slide background. What is causing this and how can I prevent it?
A: This is a common artifact with cyanine (B1664457) dyes like pinacyanol, which are prone to aggregation and precipitation in aqueous solutions.[4] This phenomenon, also known as flocculation, can be exacerbated by several factors.[4]
Possible Causes and Solutions:
| Cause | Solution |
| Staining solution instability/aggregation | Prepare the staining solution fresh before each use. Filter the staining solution through a fine-pore filter paper (e.g., Whatman No. 1) immediately before use to remove any aggregates. |
| Inadequate rinsing | After staining, rinse the slides thoroughly but gently with the recommended rinsing solution (e.g., 70% ethanol) to remove excess, unbound dye before dehydration. |
| Contamination of solutions | Ensure all glassware is meticulously clean. Use fresh, filtered reagents for all steps of the staining process. |
| High dye concentration | If precipitation is persistent, try diluting the this compound staining solution further. The optimal concentration may need to be determined empirically. |
Issue 2: Weak or No Staining of Target Structures (e.g., Mast Cells)
Q: The mast cells in my tissue section are very pale or not stained at all. How can I improve the staining intensity?
A: Weak or absent staining can result from a variety of factors, from the initial tissue preparation to the staining procedure itself.
Possible Causes and Solutions:
| Cause | Solution |
| Improper fixation | The choice of fixative can impact staining. While pinacyanol can be used with common fixatives, some may be more optimal than others.[1] Ensure adequate fixation time and proper fixative penetration. |
| Suboptimal pH of staining solution | The pH of the staining solution can affect the charge of both the dye and the tissue components, influencing binding. You may need to adjust the pH of your staining solution; a slightly acidic pH is often used for mast cell stains. |
| Insufficient staining time | Increase the incubation time in the this compound solution. Optimal staining time can vary depending on the tissue type and thickness. |
| Stain solution depleted or expired | Ensure the this compound solution is not old or depleted. As mentioned, it is best to prepare it fresh. |
| Over-differentiation | Excessive time in the rinsing solution (e.g., ethanol) after staining can strip the dye from the tissue. Reduce the duration and/or the alcohol concentration of the differentiation step. |
Issue 3: Uneven or Patchy Staining
Q: The staining on my slide is inconsistent, with some areas appearing darker than others. What could be the cause?
A: Uneven staining is often a result of issues with the application of reagents or incomplete deparaffinization.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete deparaffinization | Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and adequate incubation times. Residual wax will prevent the aqueous stain from penetrating the tissue. |
| Air bubbles trapped on the slide | When immersing slides in the staining solution, do so carefully to avoid trapping air bubbles on the tissue surface, which will block the stain. |
| Slides drying out during the procedure | Do not allow the tissue section to dry out at any stage of the staining process. Keep slides immersed in the appropriate reagent or in a humid chamber. |
| Uneven reagent coverage | Ensure the entire tissue section is completely covered with the staining solution and all other reagents. |
Issue 4: High Background Staining
Q: There is a high level of non-specific blue or purple staining in the background, making it difficult to distinguish the target cells. How can I reduce this?
A: High background staining can obscure the specific staining of your target structures.
Possible Causes and Solutions:
| Cause | Solution |
| Overstaining | Reduce the concentration of the this compound solution or decrease the staining time. |
| Inadequate differentiation | Increase the time in the differentiation solution (e.g., 70% ethanol) after the primary stain to remove excess, non-specifically bound dye. This step needs to be carefully controlled to avoid destaining the target structures. |
| Issues with tissue processing | Inadequate fixation or processing can lead to an increased affinity of the tissue for the stain. Ensure your tissue processing protocol is optimal. |
Experimental Protocol: this compound Staining for Mast Cells (Best-Practice Composite)
Reagents:
-
This compound stock solution (e.g., 0.1% in 70% ethanol)
-
Working staining solution (dilute stock solution with distilled water or a buffer of appropriate pH; a final concentration of 0.01-0.05% is a good starting point)
-
95% Ethanol
-
Absolute Ethanol
-
Xylene
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin (2 changes of 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Filter the working this compound staining solution before use.
-
Immerse slides in the this compound working solution for 10-20 minutes.
-
-
Differentiation:
-
Briefly rinse in 70% ethanol to remove excess stain. This step is critical and may require optimization; a few seconds may be sufficient.
-
-
Dehydration:
-
Dehydrate through graded ethanols (95%, 100%; 2 changes of 2 minutes each).
-
-
Clearing:
-
Clear in xylene (2 changes of 5 minutes each).
-
-
Mounting:
-
Apply a coverslip using a resinous mounting medium.
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting logic for this compound staining artifacts.
References
Technical Support Center: Pinacyanol Bromide Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the fluorescence intensity of Pinacyanol bromide.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the fluorescence intensity of this compound?
A1: The pH of a solution can significantly impact the fluorescence intensity of this compound by influencing its molecular structure and aggregation state. Changes in pH can lead to protonation or deprotonation of the dye molecule, altering its electronic configuration and, consequently, its fluorescence properties. Generally, for cyanine (B1664457) dyes like Pinacyanol, moving from acidic to neutral and then to alkaline conditions can cause shifts in the absorption and emission spectra, as well as changes in fluorescence quantum yield. In many cases, extreme pH values (both highly acidic and highly alkaline) can lead to a decrease or complete quenching of fluorescence.
Q2: What is the optimal pH range for maximizing the fluorescence intensity of this compound?
A2: The optimal pH for maximum fluorescence intensity of this compound is not definitively established in publicly available literature. However, for many organic dyes, the optimal fluorescence is often observed in the neutral to slightly alkaline pH range. It is crucial to determine the optimal pH empirically for your specific experimental conditions.
Q3: Can pH changes cause a shift in the emission wavelength of this compound?
A3: Yes, changes in pH can cause a shift in the maximum emission wavelength (a phenomenon known as a spectral shift). This is because the protonation state of the dye molecule affects its electronic energy levels. An acidic environment might lead to a blue shift (hypsochromic shift) or a red shift (bathochromic shift) in the emission spectrum, and a similar effect can be observed in alkaline conditions.
Q4: How does pH affect the aggregation of this compound, and how does this impact fluorescence?
A4: pH is a critical factor in the aggregation of cyanine dyes like Pinacyanol.[1][2][3] In aqueous solutions, Pinacyanol molecules can self-assemble into aggregates, such as H-aggregates (face-to-face stacking) and J-aggregates (edge-to-edge arrangement).[1][2][3] H-aggregates are typically characterized by a blue-shifted absorption band and are often non-fluorescent or weakly fluorescent. J-aggregates, on the other hand, exhibit a sharp, red-shifted absorption band (J-band) and can be highly fluorescent. Changes in pH can promote the formation of one type of aggregate over the other, thereby significantly altering the overall fluorescence intensity of the solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no fluorescence intensity | Suboptimal pH: The pH of the solution may be in a range that quenches the fluorescence of this compound. | 1. Measure the pH of your sample solution. 2. Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10). 3. Add a constant concentration of this compound to each buffer and measure the fluorescence intensity to determine the optimal pH. |
| Dye Aggregation: The dye may be forming non-fluorescent H-aggregates. | 1. Review the pH of your solution, as pH can influence aggregation. 2. Consider adjusting the solvent composition (e.g., by adding a small percentage of an organic solvent like ethanol) to disrupt aggregate formation. 3. Lowering the dye concentration can also reduce aggregation. | |
| Inconsistent fluorescence readings | Unstable pH: The pH of the solution may be drifting over time. | 1. Use a high-quality buffer system appropriate for your desired pH range. 2. Ensure the buffer capacity is sufficient to resist pH changes. 3. Remeasure the pH at the end of your experiment to check for any drift. |
| Photobleaching: The dye may be degrading upon exposure to the excitation light. | 1. Reduce the intensity of the excitation light. 2. Minimize the exposure time of the sample to the light source. 3. Use a freshly prepared dye solution for each measurement. | |
| Shift in emission wavelength | Change in pH: The pH of the sample may have changed, leading to a spectral shift. | 1. Verify the pH of your sample and compare it to previous experiments. 2. Ensure consistent buffer preparation. |
| Solvent Effects: The polarity of the solvent can also influence the emission wavelength. | 1. Maintain a consistent solvent composition across all experiments. |
Quantitative Data Summary
Due to a lack of specific quantitative data in the available literature for the effect of pH on this compound fluorescence intensity, the following table presents a hypothetical data set for illustrative purposes. Researchers should generate their own data based on their specific experimental conditions.
| pH | Relative Fluorescence Intensity (a.u.) |
| 4.0 | 150 |
| 5.0 | 350 |
| 6.0 | 600 |
| 7.0 | 850 |
| 8.0 | 980 |
| 9.0 | 720 |
| 10.0 | 450 |
| 11.0 | 200 |
Experimental Protocol: Determination of pH Effect on this compound Fluorescence
This protocol outlines a general method for determining the effect of pH on the fluorescence intensity of this compound.
1. Materials:
-
This compound
-
A series of buffers with known pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)
-
Spectrofluorometer
-
pH meter
-
Volumetric flasks and pipettes
-
Cuvettes for fluorescence measurements
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ethanol (B145695) or DMSO) to ensure complete dissolution. Store this solution in the dark to prevent photodegradation.
3. Preparation of Sample Solutions:
-
For each pH value to be tested, prepare a sample solution by adding a small, constant volume of the this compound stock solution to a known volume of the corresponding buffer. The final concentration of the dye should be low enough to avoid inner filter effects (typically in the micromolar range).
-
Ensure the volume of the stock solution added is small compared to the buffer volume to avoid significantly altering the pH of the buffer.
-
Prepare a blank sample for each buffer solution containing no dye.
4. Fluorescence Measurement:
-
Calibrate the spectrofluorometer according to the manufacturer's instructions.
-
Set the excitation wavelength to the absorption maximum of this compound (around 600 nm, but should be determined experimentally).
-
Record the emission spectrum over a suitable wavelength range (e.g., 610-750 nm).
-
For each sample, measure the fluorescence intensity at the emission maximum. Subtract the fluorescence of the corresponding blank to correct for background signal.
5. Data Analysis:
-
Plot the corrected fluorescence intensity as a function of pH.
-
From the plot, determine the pH at which the fluorescence intensity is maximal.
Visualizations
Caption: Logical workflow of pH's influence on this compound's state and fluorescence.
Caption: Experimental workflow for determining the effect of pH on fluorescence.
References
Pinacyanol bromide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of pinacyanol bromide, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from light and moisture. The compound should be kept in its original, tightly sealed container.[1][2] While room temperature is generally acceptable, a cool environment is preferred.[3]
Q2: What is the shelf life of this compound?
The manufacturer's certificate of analysis should be consulted for the specific shelf life of a particular lot. However, when stored under the recommended conditions, the solid compound is generally stable. The stability of solutions is significantly lower and is a more common concern.
Q3: Which solvents are recommended for preparing this compound solutions?
Ethanol (B145695) and methanol (B129727) are commonly used solvents for preparing stock solutions of this compound. It has limited solubility in water, and aqueous solutions are prone to aggregation. For some historical applications, such as in photographic emulsions, pyridine (B92270) has been used as a co-solvent to improve stability and prevent flocculation.
Q4: How should I store this compound solutions?
This compound solutions, especially aqueous ones, are not recommended for long-term storage due to the dye's propensity to form aggregates.[3][4][5] If storage is necessary, solutions should be kept in tightly sealed, light-protected containers at 2-8°C. It is best practice to prepare solutions fresh for each experiment.
Q5: What are the primary safety precautions when handling this compound?
This compound is an irritant to the eyes, skin, and respiratory system.[6] It is essential to handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling the dust. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2] Avoid contact with strong oxidizing agents, as this can create a fire hazard.[1]
Stability and Storage Conditions Summary
| Parameter | Solid this compound | This compound Solutions |
| Storage Temperature | Cool, dry place; Room temperature is acceptable.[3] | 2-8°C for short-term storage. |
| Light Sensitivity | High. Store in a dark place or in an amber vial. | High. Protect from light at all times. |
| Moisture Sensitivity | Moderate. Store in a tightly sealed container. | N/A (in solution) |
| Recommended Container | Original, tightly sealed container.[1][2] | Amber glass vials with tight-fitting caps. |
| Incompatibilities | Strong oxidizing agents.[1] | Strong acids and bases can affect the dye's structure and spectral properties. |
| Recommended Solvents | N/A | Ethanol, Methanol. |
| General Stability | Stable for extended periods under proper storage. | Prone to aggregation and degradation; prepare fresh.[3][4][5] |
Troubleshooting Guides
Issue 1: Variability in Spectroscopic Measurements
Symptoms:
-
Inconsistent absorbance readings between experiments.
-
Shifts in the wavelength of maximum absorbance (λmax).
-
Appearance of new peaks or shoulders in the absorption spectrum.
Potential Cause: The most common cause of variability in spectroscopic measurements of this compound is the formation of aggregates (dimers, H-aggregates, and J-aggregates) in solution.[3][4][5][6] The equilibrium between the monomeric and aggregated forms is highly sensitive to concentration, solvent, temperature, and the presence of salts or other solutes.
Solutions:
-
Control Concentration: Work with dilute solutions, as aggregation is more pronounced at higher concentrations.
-
Solvent Choice: Use organic solvents like ethanol or methanol where pinacyanol is more stable as a monomer. If aqueous solutions are necessary, consider the use of surfactants to modulate aggregation.
-
Fresh Solutions: Always prepare solutions fresh before use. The aggregation state can change over time.
-
Consistent Conditions: Ensure that the solvent, pH, and temperature are consistent across all experiments.
Issue 2: Poor or Inconsistent Staining in Microscopy
Symptoms:
-
Weak or no fluorescent signal.
-
High background staining.
-
Patchy or uneven staining.
Potential Causes & Solutions:
| Potential Cause | Solution |
| Degraded Dye Solution | Prepare a fresh staining solution from the solid stock. Pinacyanol solutions can degrade, especially when exposed to light. |
| Dye Aggregation | Filter the staining solution before use to remove any precipitates. Consider preparing the staining solution in a solvent that minimizes aggregation. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for this compound's spectral properties. |
| Photobleaching | Minimize the exposure time of the sample to the excitation light. Use an anti-fade mounting medium. |
Issue 3: Flocculation or Precipitation in Solution
Symptoms:
-
Visible particles or cloudiness in the solution.
-
Precipitate forming at the bottom of the container.
Potential Cause: this compound has low solubility in water and can precipitate, especially at higher concentrations or in the presence of certain salts.[2] Flocculation can also occur when mixing with other dyes or in certain buffer systems.[2]
Solutions:
-
Solvent: Use a solvent in which this compound is more soluble, such as ethanol or methanol.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.
-
Co-solvents: In some cases, the addition of a co-solvent like pyridine (with appropriate safety precautions) can help to stabilize the dye in solution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous ethanol, a calibrated analytical balance, a volumetric flask, and a magnetic stirrer.
-
Procedure:
-
In a fume hood, weigh the desired amount of this compound powder.
-
Transfer the powder to a clean, dry volumetric flask.
-
Add a small amount of anhydrous ethanol to the flask and swirl to dissolve the powder.
-
Once dissolved, bring the solution to the final volume with anhydrous ethanol.
-
Mix the solution thoroughly using a magnetic stirrer until homogeneous.
-
Store the stock solution in a tightly sealed amber glass vial at 2-8°C, protected from light.
-
For best results, use the stock solution within a short period.
-
Protocol 2: Spectroscopic Analysis to Check for Aggregation
-
Objective: To assess the aggregation state of this compound in a given solvent by observing its absorption spectrum.
-
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in the solvent of interest.
-
Use a UV-Vis spectrophotometer to record the absorption spectrum of each dilution over a range of 400-700 nm.
-
Analysis:
-
The monomeric form of pinacyanol typically shows a sharp absorption peak around 600 nm.
-
The presence of a blue-shifted peak or shoulder (around 550 nm) is indicative of H-aggregate formation.
-
A red-shifted peak or shoulder (around 640 nm) suggests the formation of J-aggregates.
-
-
Plot absorbance at the monomer peak versus concentration. A linear relationship (following the Beer-Lambert law) suggests that the dye is predominantly in its monomeric form in the tested concentration range. Deviations from linearity indicate aggregation.
-
Visualizations
Caption: A typical experimental workflow involving this compound.
Caption: Aggregation pathways of this compound in solution.
References
Technical Support Center: Solvent Effects on Pinacyanol Bromide Spectra
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvents on the absorption and emission spectra of Pinacyanol bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are solvent effects on its spectra important?
This compound is a cyanine (B1664457) dye known for its sensitivity to the surrounding environment. The solvent in which it is dissolved can significantly alter its electronic absorption and emission spectra, a phenomenon known as solvatochromism.[1] This property makes this compound a useful probe for investigating the polarity of microenvironments, such as in biological systems or for characterizing different solvent properties.
Q2: What is a typical absorption and emission spectrum of this compound in a non-polar solvent?
In a non-polar solvent, this compound typically exists as a monomer and exhibits a sharp absorption band with a maximum (λmax) around 600 nm.[2] The corresponding fluorescence emission spectrum will be at a slightly longer wavelength, representing the energy difference of the electronic transition from the excited state back to the ground state.
Q3: How does the absorption spectrum of this compound change with increasing solvent polarity?
As the solvent polarity increases, a bathochromic shift (a shift to longer wavelengths, also known as a red shift) is typically observed for the monomeric form of Pinacyanol.[3] This is considered positive solvatochromism.[1] However, in highly polar solvents like water, Pinacyanol has a strong tendency to form aggregates, which leads to more complex spectral changes.[4][5]
Q4: What are H- and J-aggregates of Pinacyanol, and how do they affect the absorption spectrum?
In certain solvents, particularly aqueous solutions, Pinacyanol molecules can self-assemble into aggregates.[4][5]
-
H-aggregates (hypsochromic aggregates) result in a blue-shift of the absorption band to shorter wavelengths. These are often described as having a "face-to-face" stacking arrangement of the dye molecules.[2] For Pinacyanol chloride in aqueous solution, H-aggregates show a broad absorption band centered around 511 nm.[4]
-
J-aggregates (Jelly-like aggregates) lead to a sharp, intense, and red-shifted absorption band at longer wavelengths.[6] These are characterized by a "head-to-tail" arrangement of the dye molecules.
The formation of these aggregates is highly dependent on the solvent, concentration of the dye, and the presence of salts.[2][5]
Q5: My this compound solution shows multiple peaks in the absorption spectrum. What could be the reason?
The presence of multiple peaks often indicates the coexistence of different species of the dye in the solution. This could be a mixture of the monomer and its aggregates (dimers, H-aggregates, or J-aggregates). For instance, in an ethanol-water mixture, bands for the monomer (around 601 nm), dimer (around 546 nm), and higher-order aggregates can be observed.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks or shoulders in the spectrum | Aggregation of the dye (dimers, H- or J-aggregates). | Try diluting the solution. Aggregation is often concentration-dependent. Also, consider the solvent used; aggregation is more prevalent in highly polar solvents like water. |
| Contaminated solvent or cuvette. | Use spectroscopy-grade solvents and ensure your cuvettes are thoroughly cleaned. Run a baseline with the pure solvent to check for impurities. | |
| Inconsistent or drifting baseline | Instrument instability or temperature fluctuations. | Allow the spectrophotometer to warm up sufficiently before taking measurements. Ensure the sample compartment is closed during measurements to minimize stray light. |
| Dirty or scratched cuvettes. | Clean the cuvettes and inspect them for scratches. Always handle cuvettes by the frosted sides. | |
| Low or no signal | The concentration of the dye is too low. | Prepare a more concentrated solution. |
| Incorrect wavelength range selected for the scan. | Ensure the scanning range covers the expected absorption/emission wavelengths for Pinacyanol (typically in the visible range, e.g., 400-750 nm). | |
| Instrument malfunction (e.g., lamp failure). | Check the status of the instrument's light source. | |
| "Absorbance too high" error | The concentration of the dye is too high. | Dilute the sample. For UV-Vis spectroscopy, absorbance values are most reliable between 0.1 and 1.0. |
| Shift in λmax not as expected | Use of a different solvent than in the reference data. | The position of the absorption maximum is highly dependent on the solvent. Ensure you are comparing your results to data obtained in the same solvent. |
| Presence of impurities that interact with the dye. | Use high-purity solvents and this compound. |
Data Presentation
Table 1: Absorption Maxima (λmax) of Pinacyanol in Various Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λmax (nm) |
| Water | 80.10 | 1.333 | 598 |
| Ethylene Glycol | 37.70 | 1.432 | 608 |
| Methanol | 32.70 | 1.329 | 607 |
| Ethanol | 24.55 | 1.361 | 609 |
| Propan-1-ol | 20.33 | 1.386 | 611 |
| Acetone | 20.70 | 1.359 | 606 |
| Chloroform | 4.81 | 1.446 | 618 |
| Dimethylformamide (DMF) | 36.70 | 1.431 | 614 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.70 | 1.479 | 616 |
Note: Data is adapted from studies on Pinacyanol Chloride, but the solvent effects on this compound are expected to be very similar.[3]
Experimental Protocols
Measurement of Absorption Spectra
This protocol outlines the steps for measuring the absorption spectrum of this compound in a chosen solvent.
Materials:
-
This compound
-
Spectroscopy-grade solvent
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
-
Baseline Correction: Fill a clean cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 400-750 nm). This will subtract any absorbance from the solvent and the cuvette itself.
-
Sample Measurement: Rinse a clean cuvette with a small amount of the this compound solution, then fill it with the solution. Carefully wipe the outside of the cuvette to remove any fingerprints or droplets.
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
Measurement of Emission Spectra
This protocol describes how to measure the fluorescence emission spectrum of this compound.
Materials:
-
This compound solution (prepared as for absorption measurements)
-
Spectrofluorometer
-
Quartz fluorescence cuvettes
Procedure:
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Determine Excitation Wavelength: Set the excitation wavelength to the λmax value obtained from the absorption spectrum.
-
Solvent Blank: Fill a fluorescence cuvette with the pure solvent and run an emission scan to check for any background fluorescence.
-
Sample Measurement: Fill a clean fluorescence cuvette with the this compound solution.
-
Data Acquisition: Place the sample cuvette in the spectrofluorometer and acquire the emission spectrum. The emission scan range should start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission band (e.g., if λ_exc is 600 nm, scan from 610 nm to 800 nm).
-
Data Analysis: Identify the wavelength of maximum emission intensity.
Mandatory Visualizations
Caption: Experimental workflow for analyzing solvent effects on this compound spectra.
Caption: Influence of solvent polarity on this compound aggregation.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajrconline.org [ajrconline.org]
- 4. Pinacyanol chloride forms mesoscopic H- and J-aggregates in aqueous solution – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pradeepresearch.org [pradeepresearch.org]
Technical Support Center: Minimizing Pinacyanol Bromide Toxicity in Live-Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pinacyanol bromide in live-cell imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in live-cell imaging?
This compound is a cationic cyanine (B1664457) dye historically used as a spectral sensitizer (B1316253) in photographic emulsions. In biological research, its fluorescent properties have been explored for various applications, including as a probe for mitochondrial membrane potential and for staining cells. However, its use in live-cell imaging is often limited by its potential for cytotoxicity.
Q2: What are the known toxic effects of this compound on live cells?
Q3: What is the mechanism behind this compound's toxicity?
The precise mechanisms of this compound's cytotoxicity are not well-documented in the provided search results. However, the toxicity of many fluorescent dyes, particularly cyanine dyes, in live-cell imaging is often attributed to the generation of reactive oxygen species (ROS) upon photoexcitation[2][4]. These ROS can damage cellular components, including mitochondria, leading to apoptosis or necrosis. Bromide ions themselves can also contribute to toxicity if they dissociate from the molecule and accumulate within the cell[1].
Q4: How can I minimize the cytotoxic effects of this compound in my experiments?
Minimizing cytotoxicity involves careful optimization of the staining protocol. Here are some key strategies:
-
Optimize Dye Concentration: Use the lowest possible concentration of this compound that provides an adequate signal. This will need to be determined empirically for your specific cell type and experimental setup.
-
Minimize Incubation Time: Reduce the duration of cell exposure to the dye. Shortening the incubation time can limit the uptake and potential accumulation of the dye to toxic levels.
-
Use Healthy Cells: Ensure that the cells you are staining are healthy and in the logarithmic growth phase. Stressed or unhealthy cells are often more susceptible to the toxic effects of fluorescent dyes.
Q5: What are the best practices for reducing phototoxicity when using this compound?
Phototoxicity is a major concern in live-cell imaging. To mitigate its effects:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that allows for adequate signal detection. Neutral density filters can be used to attenuate the excitation light[5].
-
Minimize Exposure Time: Keep the duration of light exposure to a minimum for each image acquisition[5].
-
Avoid Continuous Illumination: Use intermittent imaging rather than continuous time-lapse to allow cells to recover between exposures.
-
Use Sensitive Detectors: Employing highly sensitive cameras can reduce the amount of excitation light needed to obtain a good signal-to-noise ratio.
-
Consider Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or sodium pyruvate (B1213749) may help to quench reactive oxygen species and reduce phototoxicity.
Troubleshooting Guides
Problem 1: High Cell Death or Poor Cell Health After Staining
Possible Causes:
-
High Dye Concentration: The concentration of this compound may be too high for your specific cell type.
-
Prolonged Incubation: Extended exposure to the dye can lead to increased toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Suboptimal Cell Culture Conditions: Unhealthy cells are more sensitive to staining reagents.
Solutions:
-
Titrate Dye Concentration: Perform a concentration-response experiment to determine the optimal, non-toxic concentration of this compound.
-
Optimize Incubation Time: Test shorter incubation periods to find the minimum time required for sufficient staining.
-
Check Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below its toxic threshold (typically <0.1% for DMSO).
-
Maintain Healthy Cell Cultures: Use cells from a fresh culture and ensure they are not confluent or stressed before staining.
Problem 2: Rapid Photobleaching and/or Phototoxicity During Imaging
Possible Causes:
-
High Excitation Light Intensity: Excessive laser power or lamp intensity accelerates photobleaching and induces phototoxicity.
-
Long Exposure Times: Prolonged exposure to excitation light damages both the fluorophore and the cell.
-
Reactive Oxygen Species (ROS) Production: The interaction of the excited dye with molecular oxygen generates damaging ROS.
Solutions:
-
Reduce Illumination: Lower the excitation intensity to the minimum level required for a clear signal.
-
Shorten Exposure: Use the shortest possible camera exposure time.
-
Use Antifade Reagents: While typically used for fixed cells, some live-cell compatible antifade reagents are available that can help reduce photobleaching.
-
Image in an Oxygen-Depleted Environment (if feasible): For some specialized applications, imaging in a low-oxygen environment can reduce phototoxicity.
Problem 3: High Background or Non-Specific Staining
Possible Causes:
-
Dye Aggregation: this compound may form aggregates in aqueous solutions, leading to non-specific binding and high background.
-
Excessive Dye Concentration: Using a higher than necessary concentration can result in non-specific staining of cellular structures.
-
Inadequate Washing: Insufficient washing after staining can leave residual dye in the background.
Solutions:
-
Prepare Fresh Dye Solutions: Make fresh dilutions of this compound from a stock solution for each experiment to minimize aggregation.
-
Optimize Staining Concentration: As mentioned previously, titrate the dye to find the lowest effective concentration.
-
Thorough Washing: After incubation, wash the cells multiple times with fresh, pre-warmed imaging medium to remove unbound dye.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the cytotoxicity (e.g., IC50 values) of this compound on various cell lines. The provided Safety Data Sheet for Pinacyanol Iodide indicates an intraperitoneal LD50 of 16 mg/kg in rats, but this is not directly translatable to in vitro cell culture experiments[6]. Researchers are advised to perform their own dose-response experiments to determine the optimal working concentration for their specific cell type and experimental conditions.
| Parameter | Value | Cell Line | Reference |
| LD50 (intraperitoneal) | 16 mg/kg | Rat | [6] |
| IC50 | Not Available | - | - |
Experimental Protocols
Protocol 1: General Staining Protocol for Live Cells with Minimized Toxicity
This protocol provides a starting point for staining live cells with this compound while aiming to minimize toxicity. It is crucial to optimize the dye concentration and incubation time for your specific cell line.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with serum and HEPES)
-
Phosphate-Buffered Saline (PBS)
-
Live cells cultured on glass-bottom dishes or chamber slides
Procedure:
-
Cell Preparation: Culture cells to 60-80% confluency.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed live-cell imaging medium to a starting concentration of 1 µM. It is highly recommended to test a range of concentrations (e.g., 0.1 µM to 5 µM).
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells. d. Incubate for 15-30 minutes at 37°C in a CO₂ incubator. Test shorter incubation times to minimize toxicity.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Proceed with imaging using the lowest possible excitation light intensity and shortest exposure time.
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol can be used to determine the cytotoxic effect of this compound on your cells and to establish a non-toxic working concentration.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency during the assay period. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period relevant to your imaging experiments (e.g., 1 to 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Visualizations
Caption: Workflow for minimizing this compound toxicity.
Caption: Troubleshooting guide for high this compound toxicity.
Caption: General signaling pathway of phototoxicity.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. tcichemicals.com [tcichemicals.com]
How to remove Pinacyanol bromide precipitates from slides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pinacyanol bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a cyanine (B1664457) dye used for various biological research purposes. It is often used as a sensitizer (B1316253) in photographic emulsions and has been investigated for its biological staining properties. It belongs to a class of dyes known for their tendency to self-aggregate in solution, which can influence their spectral properties.
Q2: In what solvents is this compound soluble?
This compound is soluble in ethanol (B145695) and water, and by extension, methanol (B129727). A known solubility is 10 mg/mL in a 1:1 water:methanol solution. The true solubility in water is considered to be very low, similar to that of silver chloride.[1]
Q3: Why does this compound form precipitates on my slides?
This compound has a natural tendency to self-aggregate in aqueous solutions, especially at higher concentrations, forming dimers and higher-order aggregates that can lead to precipitation.[2][3] This process can be influenced by factors such as the solvent composition, temperature, pH, and the presence of salts or other organic molecules.[3][4] Evaporation of the staining solution during incubation can also increase the dye concentration and lead to the formation of crystals.
Q4: How can I prevent the formation of this compound precipitates?
To prevent precipitation, it is recommended to:
-
Use freshly prepared staining solutions.
-
Filter the staining solution through a 0.22 µm filter before use to remove any undissolved particles or aggregates.
-
Optimize the dye concentration. Use the lowest effective concentration, which should be determined empirically for your specific application.
-
Control the staining environment. Avoid evaporation by using a humidified staining chamber.
-
Consider the solvent. Since this compound is more soluble in alcohol, preparing stock solutions in ethanol or methanol and then diluting them into an aqueous buffer for the final staining solution may help maintain its solubility.
Troubleshooting Guide: Removing this compound Precipitates
If you have already encountered precipitates on your slides, the following troubleshooting guide provides potential solutions.
Issue: Green or dark blue crystalline precipitates are visible on the slide after staining.
Potential Cause 1: Supersaturated Staining Solution The concentration of this compound in the staining solution was too high, or the solvent could not maintain its solubility throughout the staining procedure.
Solution:
-
Gentle Washing with an Appropriate Solvent: Attempt to dissolve the precipitates by washing the slide with a solvent in which this compound is soluble. A series of washes with 70% ethanol, followed by a brief rinse in 95% ethanol, may be effective. Since alcohols can also remove the stain from the tissue, this should be done carefully and with microscopic monitoring.
-
Acidified Alcohol Wash: For stubborn precipitates, a wash with slightly acidified alcohol (e.g., 0.5-1% acetic acid in 70% ethanol) can be attempted. The change in pH can increase the solubility of some organic dyes. This should be followed immediately by a rinse with neutral alcohol and then water or buffer to prevent damage to the tissue.
Potential Cause 2: Drying of the Staining Solution During Incubation The staining solution evaporated during the staining process, leading to the crystallization of the dye on the slide.
Solution:
-
Rewetting and Gentle Agitation: Immerse the slide in the staining buffer (without the dye) and gently agitate it to see if the precipitates will redissolve.
-
Solvent Wash: If rewetting in buffer is unsuccessful, proceed with the gentle solvent washes described above.
Potential Cause 3: Interaction with Other Reagents or Salts in the Buffer The composition of your buffer system may be promoting the precipitation of this compound.
Solution:
-
Review your protocol. Ensure that all buffers are compatible. In the future, consider using a buffer with a lower salt concentration if possible.
-
For the current slide, attempt the solvent wash procedures to remove the existing precipitate.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Notes |
| Solubility | 10 mg/mL | In a 1:1 (v/v) mixture of water and methanol. The solubility in pure water is very low.[1] |
| Molar Mass | 433.38 g/mol | |
| Absorption Maximum (λmax) | 604 - 610 nm | In a 1:1 water:methanol solution. The absorption maximum can shift depending on the solvent and the aggregation state of the dye (monomer vs. dimer/trimer).[2] |
| Recommended Purity | ≥ 94.5 % (HPLC) | Using a high-purity dye can help reduce the chances of precipitation. |
| Concentration Range for Staining | 10⁻⁶ to 10⁻³ mol/L (0.43 µg/mL to 433 µg/mL) | This range has been studied for its aggregation properties.[2] For staining, it is advisable to start at the lower end of this range and optimize for the specific application to avoid precipitation. |
Experimental Protocols
Protocol for Removal of this compound Precipitates from Slides
Disclaimer: This protocol is based on the chemical properties of this compound and general principles of stain removal. It should be tested on a non-critical slide first to assess its effectiveness and potential impact on the stained specimen. This procedure may lead to some loss of the primary stain.
Materials:
-
70% Ethanol
-
95% Ethanol
-
Distilled or deionized water
-
Coplin jars or staining dishes
-
Microscope
Procedure:
-
Initial Observation: Before starting the procedure, carefully observe the slide under a microscope to document the extent and location of the precipitates.
-
Hydration: If the slide has dried out, rehydrate it by passing it through a series of decreasing ethanol concentrations (e.g., 100%, 95%, 70% ethanol, then distilled water), for 2 minutes in each solution.
-
Gentle Agitation in Water: Place the slide in a Coplin jar with distilled water and gently agitate for 5 minutes. Check under the microscope to see if any of the precipitates have dissolved.
-
70% Ethanol Wash: If precipitates remain, transfer the slide to a Coplin jar containing 70% ethanol. Let it sit for 3-5 minutes with gentle agitation. Monitor the slide microscopically. Be aware that this step may start to remove the stain from the tissue.
-
95% Ethanol Rinse: Briefly rinse the slide in 95% ethanol (10-30 seconds). This can help to remove any remaining ethanol-soluble residue.
-
Rehydration: Rehydrate the slide by passing it back through 70% ethanol and then into distilled water.
-
Final Observation: Observe the slide under the microscope to determine if the precipitates have been successfully removed.
-
Coverslipping: If the precipitates are gone and the staining is still acceptable, the slide can be coverslipped with an aqueous mounting medium.
Visualizations
Caption: A troubleshooting workflow for removing this compound precipitates.
Caption: Key steps to prevent this compound precipitation during staining.
References
Validation & Comparative
A Researcher's Guide to Mitochondrial Staining: Evaluating Alternatives to Pinacyanol Bromide
For researchers in cellular biology, toxicology, and drug development, the visualization and assessment of mitochondrial function are paramount. For years, Pinacyanol bromide has been utilized as a supravital stain for mitochondria. However, the advent of modern fluorescence microscopy and the demand for more specific, photostable, and less toxic probes have led to the development of a diverse array of alternative mitochondrial stains. This guide provides an objective comparison of popular alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Comparative Analysis of Mitochondrial Stains
The selection of a mitochondrial stain is contingent on the specific experimental goals, such as assessing mitochondrial membrane potential, tracking mitochondrial morphology, or performing long-term live-cell imaging. The following table summarizes the key characteristics of this compound and its common alternatives.
| Feature | This compound | MitoTracker Green FM | MitoTracker Red CMXRos | Rhodamine 123 | TMRE (Tetramethylrhodamine, Ethyl Ester) | JC-1 |
| Staining Principle | Accumulates in mitochondria, likely driven by membrane potential. | Accumulates in mitochondria regardless of membrane potential, binding to mitochondrial proteins. | Accumulates in mitochondria based on membrane potential and covalently binds to thiol groups of mitochondrial proteins. | Accumulates in mitochondria based on the mitochondrial membrane potential. | Accumulates in active mitochondria based on the negative mitochondrial membrane potential. | Forms J-aggregates (red fluorescence) in healthy mitochondria with high membrane potential and exists as monomers (green fluorescence) in the cytoplasm of apoptotic cells with low membrane potential. |
| Suitability for Live/Fixed Cells | Primarily for live cells (supravital stain).[1] | Live and fixed cells. | Live cells; retained after fixation.[2] | Primarily for live cells. | Live cells only.[3] | Live cells only. |
| Excitation/Emission (nm) | ~600-620 / ~640-660 | 490 / 516[4] | 579 / 599[2] | 507 / 529[5] | 549 / 575 | Monomers: ~485 / 527; J-aggregates: ~585 / 590[6] |
| Quantum Yield | Not widely reported | Not widely reported | 0.91[7] | 0.90[8] | Not widely reported | Not widely reported |
| Photostability | Good for a classical dye.[1] | More photostable than Rhodamine 123.[9] | High | Moderate | Moderate | Prone to photobleaching. |
| Cytotoxicity | Can be toxic at higher concentrations. | Low | Low | Can inhibit respiration at higher concentrations.[10] | Low at working concentrations. | Low at working concentrations. |
| Key Advantage | Historical use, simple staining. | Stains all mitochondria, good for mitochondrial mass assessment. | Well-retained after fixation, suitable for immunocytochemistry. | Bright signal, widely used. | Quantitative measurement of membrane potential. | Ratiometric measurement of membrane potential, clearly distinguishes healthy and apoptotic cells. |
| Key Disadvantage | Limited data on performance compared to modern dyes. | Not dependent on membrane potential. | Staining intensity can be influenced by both membrane potential and mitochondrial mass. | Can leak from mitochondria and inhibit function. | Signal is lost upon loss of membrane potential. | Complex analysis, prone to photobleaching. |
Mechanisms of Mitochondrial Staining
The alternatives to this compound can be broadly categorized based on their staining mechanism:
-
Potential-Dependent Dyes: This is the largest group and includes Rhodamine 123, TMRE, TMRM, and some MitoTracker dyes (e.g., Red CMXRos, Deep Red FM). These cationic dyes are lipophilic and are driven into the negatively charged mitochondrial matrix by the mitochondrial membrane potential (ΔΨm). A higher ΔΨm results in greater accumulation and a stronger fluorescent signal. Consequently, these dyes are excellent for assessing mitochondrial health and detecting depolarization, an early event in apoptosis.
-
Potential-Independent Dyes: MitoTracker Green FM is a prime example of a dye that accumulates in mitochondria regardless of the membrane potential. It localizes to mitochondria and covalently binds to mitochondrial proteins, providing a stable signal that is proportional to mitochondrial mass. This makes it suitable for visualizing mitochondrial morphology and quantifying mitochondrial content.
-
Ratiometric Dyes: JC-1 is a unique cationic dye that exhibits a fluorescence emission shift upon aggregation. In healthy cells with a high ΔΨm, JC-1 forms aggregates within the mitochondria that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The ratio of red to green fluorescence provides a sensitive and quantitative measure of mitochondrial membrane potential.
Experimental Protocols
This compound Staining for Live Cells (Adapted from Supravital Staining of Blood Smears)
-
Preparation of Staining Solution: Prepare a 0.1% stock solution of this compound in absolute ethanol. For a working solution, dilute one drop of the stock solution in 1 mL of absolute ethanol.[1]
-
Slide Preparation: Spread a thin film of the working solution on a clean glass slide and allow it to dry completely.
-
Cell Staining: Add a drop of cell suspension in a suitable buffer (e.g., PBS or Hanks' Balanced Salt Solution) onto the dried stain film.
-
Incubation: Cover with a coverslip and incubate at 37°C for 10-15 minutes.
-
Visualization: Observe the stained mitochondria under a microscope with appropriate filters. Mitochondria should appear as distinct blue-violet granules.
MitoTracker Red CMXRos Staining for Live Cells
-
Reagent Preparation: Prepare a 1 mM stock solution of MitoTracker Red CMXRos by dissolving 50 µg in 94.1 µL of high-quality DMSO.[2]
-
Working Solution Preparation: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 50-200 nM.
-
Cell Staining: Replace the existing medium of the cultured cells with the staining solution.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.[2]
-
Washing (Optional but Recommended): Gently wash the cells twice with pre-warmed PBS or culture medium.
-
Visualization: Image the cells using a fluorescence microscope with appropriate filters for red fluorescence (Excitation: ~579 nm, Emission: ~599 nm).
Rhodamine 123 Staining for Live Cells
-
Reagent Preparation: Prepare a 1 mg/mL stock solution of Rhodamine 123 in DMSO.
-
Working Solution Preparation: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 1-10 µg/mL.
-
Cell Staining: Replace the existing medium of the cultured cells with the staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed PBS or culture medium.
-
Visualization: Observe the cells under a fluorescence microscope using filters for green fluorescence (Excitation: ~507 nm, Emission: ~529 nm).[5]
TMRE Staining for Mitochondrial Membrane Potential
-
Reagent Preparation: Prepare a 1 mM stock solution of TMRE in DMSO.
-
Working Solution Preparation: Dilute the stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 50-200 nM for microscopy.[3]
-
Cell Staining: Add the TMRE working solution to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C.[3]
-
Visualization: Image the cells immediately without washing, as the dye is not well-retained upon loss of membrane potential. Use a fluorescence microscope with filters for red-orange fluorescence (Excitation: ~549 nm, Emission: ~575 nm). For a positive control for depolarization, cells can be treated with a mitochondrial uncoupler like FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) prior to or during staining.[3]
JC-1 Staining for Ratiometric Analysis of Mitochondrial Membrane Potential
-
Reagent Preparation: Prepare a 1 mg/mL (1.53 mM) stock solution of JC-1 in DMSO.
-
Working Solution Preparation: Dilute the JC-1 stock solution to a final concentration of 1-5 µM in pre-warmed cell culture medium.
-
Cell Staining: Replace the culture medium with the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells once with pre-warmed PBS or culture medium.
-
Visualization: Image the cells using a fluorescence microscope with dual filter sets for green (monomers; Ex/Em ~485/527 nm) and red (J-aggregates; Ex/Em ~585/590 nm) fluorescence.[6] The ratio of red to green fluorescence intensity is used to quantify the mitochondrial membrane potential.
Visualizing the Staining Processes
To better understand the workflows and mechanisms, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. MitoTracker® Red CMXRos | Cell Signaling Technology [cellsignal.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biotium.com [biotium.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Rhodamine 123 - Wikipedia [en.wikipedia.org]
- 9. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Mitochondrial Dyes: Pinacyanol Bromide vs. MitoTracker Probes for Live-Cell Imaging
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for the accurate visualization and analysis of mitochondrial dynamics in live cells. This guide provides a comprehensive comparison of the historical mitochondrial stain, Pinacyanol bromide, with the widely used, modern MitoTracker series of dyes.
This comparison demonstrates that while this compound has historical significance in mitochondrial staining, it lacks the necessary characterization and performance for contemporary live-cell imaging applications. In contrast, the MitoTracker family of dyes offers a versatile and well-documented toolkit for visualizing mitochondria in living cells, supported by extensive experimental data and established protocols.
Overview of Mitochondrial Dyes
Live-cell imaging of mitochondria relies on fluorescent dyes that selectively accumulate in these organelles. An ideal mitochondrial probe should exhibit high specificity, photostability, and retention, with minimal cytotoxicity. The mechanism of action for many of these dyes is dependent on the mitochondrial membrane potential (ΔΨm), the electrochemical gradient across the inner mitochondrial membrane that is actively maintained by healthy, respiring mitochondria.
This compound: A Historical Perspective
Pinacyanol is a cyanine (B1664457) dye that was historically used as a "supravital" stain for mitochondria, particularly in blood smears.[1] Its mechanism of action in these historical applications involved the dye dissolving from a dried film into the lipid components of the cell suspension and subsequently accumulating in the mitochondria.
However, for modern live-cell imaging using fluorescence microscopy, there is a significant lack of quantitative data and standardized protocols for this compound. Its fluorescence quantum yield is exceptionally low, at 0.001, which suggests a very dim signal that would be challenging to detect with high sensitivity and clarity.
MitoTracker Dyes: The Modern Standard
The MitoTracker series of dyes are cell-permeant probes that are now the gold standard for mitochondrial staining in live-cell imaging. They are available in a range of fluorescent colors, including green, orange, red, and deep red, allowing for flexibility in multicolor imaging experiments.
The primary mechanism for mitochondrial accumulation of most MitoTracker dyes is the large mitochondrial membrane potential in healthy cells.[2] These positively charged dyes are electrophoretically drawn into the negatively charged mitochondrial matrix. A key feature of many MitoTracker dyes is a mildly thiol-reactive chloromethyl moiety. This group allows the dye to covalently bind to mitochondrial proteins, ensuring its retention even after the loss of membrane potential or cell fixation.[2] However, some MitoTracker variants, like MitoTracker Green FM, accumulate in mitochondria largely independent of membrane potential and are not well-retained after fixation.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and a selection of commonly used MitoTracker dyes. The stark contrast in data availability underscores the current utility of these respective probes in modern research.
| Property | This compound | MitoTracker Green FM | MitoTracker Red CMXRos | MitoTracker Deep Red FM |
| Excitation Max (nm) | ~607 | ~490 | ~579 | ~644 |
| Emission Max (nm) | Not specified for microscopy | ~516 | ~599 | ~665 |
| Fluorescence Quantum Yield | 0.001 | Not specified | Not specified | Not specified |
| Photostability | Not Available | Good | Good | Good |
| Cytotoxicity (IC50) | Not Available | Not specified | Not specified | Not specified |
| Signal-to-Noise Ratio | Not Available | High | High | High |
| Retention Mechanism | Accumulation | Covalent binding to mitochondrial proteins | Covalent binding to mitochondrial proteins | Covalent binding to mitochondrial proteins |
| Membrane Potential Dependence | Not clearly established for live cells | Largely Independent | Dependent for accumulation | Dependent for accumulation |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful live-cell imaging. Below are representative protocols for staining live cells with MitoTracker dyes. Due to the lack of modern applications, a comparable, validated protocol for this compound in fluorescence microscopy of live cultured cells is not available.
MitoTracker Staining Protocol for Adherent Cells
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of the desired MitoTracker dye in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed serum-free medium or HBSS to a final working concentration (typically 25-500 nM). The optimal concentration should be determined empirically for each cell type and experimental condition.
-
-
Cell Preparation:
-
Culture cells on glass-bottom dishes or chamber slides suitable for microscopy to approximately 70-80% confluency.
-
-
Staining:
-
Remove the culture medium and wash the cells once with pre-warmed serum-free medium.
-
Add the pre-warmed staining solution to the cells and incubate for 15-45 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed, complete culture medium.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells immediately on a fluorescence microscope equipped with a live-cell incubation chamber.
-
MitoTracker Staining Protocol for Suspension Cells
-
Prepare Staining Solution:
-
Prepare the staining solution as described for adherent cells.
-
-
Cell Preparation:
-
Centrifuge the cell suspension to obtain a cell pellet.
-
-
Staining:
-
Resuspend the cell pellet in the pre-warmed staining solution and incubate for 15-45 minutes at 37°C.
-
-
Washing:
-
Centrifuge the stained cells, remove the supernatant, and resuspend the pellet in fresh, pre-warmed medium. Repeat this wash step once more.
-
-
Imaging:
-
Resuspend the final cell pellet in fresh medium for analysis by flow cytometry or for mounting on a slide for microscopy.
-
Signaling Pathways and Experimental Workflows
The primary "pathway" involved in the use of these dyes is the experimental workflow for staining and imaging. The mechanism of action for most MitoTracker dyes is directly linked to the physiological state of the mitochondria, specifically the maintenance of the mitochondrial membrane potential, which is a key indicator of cell health.
References
A Comparative Guide to DNA Stains: Ethidium Bromide vs. SYBR Green I
For researchers in molecular biology, pharmacology, and drug development, the sensitive and reliable detection of DNA is a cornerstone of many experimental workflows. The choice of a DNA staining agent is critical, impacting not only the sensitivity of detection but also laboratory safety and downstream applications. This guide provides a detailed comparison of two widely used DNA probes: the traditional intercalating dye, Ethidium Bromide (EtBr), and the more modern cyanine (B1664457) dye, SYBR Green I.
Performance Comparison of DNA Probes
The selection of a DNA stain is often a trade-off between sensitivity, safety, and cost. The following table summarizes the key performance characteristics of Ethidium Bromide and SYBR Green I.
| Feature | Ethidium Bromide (EtBr) | SYBR Green I |
| Mechanism of Action | Intercalation between DNA base pairs.[1] | Primarily binds to the minor groove of the DNA double helix. |
| Excitation Wavelength (nm) | 300, 360, 510 (with DNA)[1] | ~497 (with DNA) |
| Emission Wavelength (nm) | 590 (with DNA)[1] | ~520 (with DNA) |
| Fluorescence Enhancement | ~20-30 fold upon binding to DNA.[2] | >800-1000 fold upon binding to dsDNA. |
| Sensitivity | 1–5 ng of DNA per band.[][4] | As low as 20 pg of dsDNA per band. |
| Toxicity | Known mutagen, potential carcinogen, and teratogen.[][5][6] | Less mutagenic than EtBr, but still requires careful handling as it binds to DNA. |
| Visualization | Requires UV transillumination.[1][] | Can be visualized with UV or blue-light transilluminators.[5] |
| Cost | Relatively inexpensive.[7] | More expensive than Ethidium Bromide.[7] |
| Downstream Applications | UV exposure can damage DNA, potentially affecting downstream applications like cloning. | Blue-light excitation minimizes DNA damage, making it more suitable for subsequent enzymatic reactions.[1] |
Experimental Protocols
Accurate and reproducible results depend on standardized experimental procedures. Below are typical protocols for staining DNA in agarose (B213101) gels using Ethidium Bromide and SYBR Green I.
Ethidium Bromide Staining Protocol (In-Gel Method)
-
Prepare Agarose Gel: Prepare a 1% (w/v) agarose gel in 1x TAE or TBE buffer.
-
Add Ethidium Bromide: After the molten agarose has cooled to approximately 50-60°C, add Ethidium Bromide to a final concentration of 0.5 µg/mL and mix gently.[8]
-
Cast the Gel: Pour the agarose solution into a gel casting tray with combs and allow it to solidify.
-
Load Samples: Load DNA samples mixed with loading dye into the wells.
-
Electrophoresis: Run the gel at a constant voltage until the dye front has migrated to the desired distance.
-
Visualization: Visualize the DNA bands using a UV transilluminator.[1]
SYBR Green I Staining Protocol (Post-Staining Method)
-
Prepare and Run Agarose Gel: Prepare and run an agarose gel with DNA samples as described above, but without any stain in the gel or running buffer.
-
Prepare Staining Solution: Dilute the SYBR Green I stock solution (typically 10,000x) 1:10,000 in 1x TAE or TBE buffer.
-
Stain the Gel: Immerse the gel in the staining solution and incubate for 10-30 minutes with gentle agitation, protected from light.
-
Destaining (Optional): For lower background, the gel can be briefly rinsed with distilled water.
-
Visualization: Visualize the DNA bands using a UV or blue-light transilluminator.[5]
Visualizing the Mechanism: DNA-Dye Interaction
The interaction of these dyes with DNA is fundamental to their function as fluorescent probes. The following diagrams illustrate their distinct binding mechanisms.
Experimental Workflow for DNA Gel Electrophoresis and Staining
The following diagram outlines the typical experimental workflow for DNA analysis using gel electrophoresis and subsequent staining.
Conclusion
Both Ethidium Bromide and SYBR Green I are effective DNA stains, but they offer different advantages. Ethidium Bromide is a cost-effective choice for routine applications where high sensitivity is not paramount and appropriate safety measures are strictly followed. In contrast, SYBR Green I provides significantly higher sensitivity and is a safer alternative, especially when the DNA is needed for downstream applications, due to the option of using blue-light visualization which minimizes DNA damage. The choice between these two probes will ultimately depend on the specific requirements of the experiment, available equipment, and laboratory safety protocols.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. nathan.instras.com [nathan.instras.com]
- 4. omlc.org [omlc.org]
- 5. DNA Stains for Gel Electrophoresis | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. 5 Common Dyes for Visualizing and Staining DNA [thoughtco.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Pinacyanol Bromide and Other Fluorescent Dyes for Cellular Imaging
For Immediate Release
This guide provides a comprehensive comparison of Pinacyanol bromide with other commonly used fluorescent dyes for cellular imaging. Aimed at researchers, scientists, and professionals in drug development, this document offers an objective analysis of performance characteristics, supported by experimental data and detailed protocols, to aid in the selection of the most suitable fluorescent probes for specific research applications.
Pinacyanol, a member of the cyanine (B1664457) dye family, has a long history of use, initially as a photographic sensitizer (B1316253) and later in various biological and chemical assays.[1][2] Its utility as a fluorescent dye for visualizing cellular components warrants a thorough comparison with more modern and widely used dyes.[1] This guide focuses on cross-validating the results of this compound with two prominent fluorescent dyes: SYBR® Green I for nucleic acid staining and MitoTracker™ Red CMXRos for mitochondrial labeling.
Performance Comparison at a Glance
The selection of a fluorescent dye is critical for the success of imaging experiments. Key performance indicators include quantum yield (a measure of fluorescence efficiency), photostability (resistance to fading upon light exposure), and specificity. The following table summarizes the key characteristics of this compound, SYBR® Green I, and MitoTracker™ Red CMXRos.
| Feature | This compound | SYBR® Green I | MitoTracker™ Red CMXRos |
| Target | DNA-like structures, Mitochondria | Double-stranded DNA (dsDNA) | Mitochondria |
| Excitation Max | ~607 nm | ~497 nm (bound to DNA) | ~579 nm |
| Emission Max | ~622 nm | ~520 nm (bound to DNA) | ~599 nm |
| Quantum Yield | Very low (e.g., 0.001 in methanol)[2] | High (0.8 when bound to dsDNA) | Not widely reported |
| Photostability | Moderate (typical for cyanine dyes) | Moderate to low | High |
| Cell Permeability | Permeable | Permeable | Permeable |
| Fixability | Not ideal for fixation | Not ideal for fixation | Fixable[3] |
| Cytotoxicity | Can be cytotoxic at higher concentrations | Low cytotoxicity at working concentrations | Low cytotoxicity at working concentrations |
Experimental Protocols
To ensure objective and reproducible comparisons between fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
General Protocol for Comparing Fluorescent Dye Performance in Live-Cell Imaging
This protocol outlines a general workflow for assessing and comparing the performance of different fluorescent dyes in live-cell imaging.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescent dyes for comparison (e.g., this compound, SYBR® Green I, MitoTracker™ Red CMXRos)
-
Anhydrous Dimethyl Sulfoxide (DMSO) for preparing stock solutions
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM supplemented with FBS and HEPES)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filter sets and a camera
Procedure:
-
Cell Preparation: Culture cells to a confluency of 60-80% on a suitable imaging dish.
-
Dye Preparation: Prepare stock solutions of each dye in anhydrous DMSO, typically at a concentration of 1 mM.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solutions in pre-warmed live-cell imaging medium to the desired final concentration. Optimal concentrations should be determined empirically for each dye and cell type.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Image the stained cells using a fluorescence microscope. It is crucial to use the same acquisition parameters (e.g., exposure time, laser power, gain) for all samples to ensure comparability.[4]
Protocol for Assessing Photostability
This protocol measures the rate of photobleaching of fluorescent dyes under continuous illumination.
Procedure:
-
Prepare and stain cells with each fluorescent dye as described in the general protocol.
-
Select a region of interest (ROI) for each sample.
-
Acquire a time-lapse series of images of the ROI under continuous illumination using the appropriate excitation wavelength.
-
Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity against time. A slower decay in fluorescence indicates higher photostability.[5]
Protocol for Assessing Cytotoxicity
This protocol evaluates the potential toxic effects of the fluorescent dyes on cell viability.
Materials:
-
Live cells cultured in a 96-well plate
-
Fluorescent dyes at various concentrations
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of each fluorescent dye. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for a period that reflects the duration of a typical imaging experiment (e.g., 24-48 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells for each condition relative to the untreated control. A significant decrease in cell viability indicates cytotoxicity.[6]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and biological pathways.
Caption: Experimental workflow for comparing fluorescent dyes.
Caption: Mechanism of mitochondrial staining by potential-dependent dyes.
Conclusion
The choice of a fluorescent dye significantly impacts the outcome and interpretation of cellular imaging studies. While this compound has historical significance and may be useful in specific contexts, its very low quantum yield presents a major limitation for applications requiring high sensitivity.[2] In contrast, modern dyes like SYBR® Green I and MitoTracker™ Red CMXRos offer superior brightness and, in the case of MitoTracker™, excellent photostability and fixability, making them more suitable for a wide range of nucleic acid and mitochondrial imaging applications, respectively. Researchers should carefully consider the specific requirements of their experiments, including the target organelle, the need for live-cell or fixed-cell imaging, and the desired signal-to-noise ratio, when selecting a fluorescent probe. The protocols and comparative data presented in this guide provide a framework for making informed decisions to achieve reliable and high-quality imaging results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - NL [thermofisher.com]
- 4. reddit.com [reddit.com]
- 5. rupress.org [rupress.org]
- 6. Cell proliferation assays supported by live-cell imaging | Axion Biosystems [axionbiosystems.com]
Pinacyanol Bromide vs. Traditional Cyanine Dyes: A Comparative Guide for Researchers
In the landscape of fluorescent probes, cyanine (B1664457) dyes have long been indispensable tools for researchers in biology and medicine. While classic cyanine dyes like Cy3 and Cy5 are widely utilized, older compounds such as Pinacyanol bromide, a carbocyanine dye, offer unique properties that warrant a comparative evaluation. This guide provides an objective comparison of this compound against traditional cyanine dyes, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate dye for their specific applications.
Overview of this compound and Traditional Cyanine Dyes
Pinacyanol, first synthesized in the early 20th century, initially found its application as a sensitizer (B1316253) in photographic emulsions.[1][2] It belongs to the carbocyanine class of dyes, characterized by two quinoline (B57606) heterocyclic nuclei joined by a polymethine bridge. Traditional cyanine dyes, such as the popular Cy series (e.g., Cy3, Cy5, and Cy7), are a broader class of polymethine dyes with diverse heterocyclic nuclei (like indolenine) and varying lengths of the polymethine chain, which allows for a wide range of absorption and emission spectra.[3] These dyes are extensively used for labeling biomolecules like proteins and nucleic acids in various fluorescence-based assays.
Comparative Analysis of Photophysical Properties
| Property | This compound | Cy3 | Cy5 |
| Molar Extinction Coefficient (ε) | ~192,000 M⁻¹cm⁻¹ (in ethanol-water)[4] | ~150,000 M⁻¹cm⁻¹[5] | ~250,000 M⁻¹cm⁻¹[3] |
| Fluorescence Quantum Yield (Φf) | Very low, e.g., 0.001 (in methanol)[1] | 0.15 - 0.3 (conjugated to biomolecules)[6] | 0.2 - 0.3 (conjugated to biomolecules)[3] |
| Photostability | Data not readily available in a quantitative format | Moderate | Lower than Cy3 |
| Aggregation Tendency | High tendency to form H- and J-aggregates in aqueous solutions, leading to fluorescence quenching.[7][8] | Lower than Pinacyanol | Lower than Pinacyanol |
Key Advantages of this compound
Despite its very low fluorescence quantum yield in solution, this compound exhibits properties that can be advantageous in specific contexts:
-
Environmental Sensitivity: The strong tendency of Pinacyanol to form non-fluorescent H-aggregates in aqueous environments can be modulated by its surroundings.[7] This property makes it a sensitive probe for changes in solvent polarity and for studying molecular interactions, such as with surfactants and biological membranes.[9][10][11]
-
Mitochondrial Membrane Potential Probe: As a cationic dye, this compound can accumulate in mitochondria in response to the negative mitochondrial membrane potential. At higher concentrations within the mitochondria, it can form aggregates, leading to a quenching of its fluorescence. This change in fluorescence can be used to monitor changes in mitochondrial membrane potential, a key indicator of cell health and function.[5][12]
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes a common method for determining the relative fluorescence quantum yield of a dye by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test dye solution (e.g., this compound)
-
Standard dye solution with known quantum yield (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare a series of dilutions of both the test dye and the standard dye in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectra for both the test and standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard. The plots should be linear.
-
Calculate the quantum yield of the test dye using the following equation:
Φf_sample = Φf_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²)
where Φf is the fluorescence quantum yield, "slope" is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and "n" is the refractive index of the solvent.
Assessment of Photostability
This protocol outlines a general procedure for comparing the photostability of fluorescent dyes.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector.
-
Solutions of the dyes to be tested at the same concentration.
-
Microscope slides and coverslips.
Procedure:
-
Prepare samples of the dyes on microscope slides.
-
Acquire an initial image of the fluorescent sample at time t=0.
-
Continuously illuminate the sample with the excitation light source at a constant intensity.
-
Acquire images at regular time intervals over a defined period.
-
Quantify the fluorescence intensity of a region of interest in each image over time.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time. The rate of fluorescence decay is an indicator of the dye's photostability. A slower decay indicates higher photostability.
Visualizing the Mechanism of Action
This compound as a Mitochondrial Membrane Potential Probe
The following diagram illustrates the mechanism by which this compound can be used to probe the mitochondrial membrane potential. As a lipophilic cation, it crosses the cell and mitochondrial membranes and accumulates in the mitochondrial matrix, driven by the negative membrane potential. At high intramitochondrial concentrations, the dye molecules aggregate, leading to a decrease in their fluorescence emission. A reduction in mitochondrial membrane potential will cause the dye to leak out of the mitochondria, leading to disaggregation and a potential increase in fluorescence in the cytoplasm, or an overall decrease in cell-associated fluorescence.
Caption: this compound accumulates in mitochondria and aggregates, quenching its fluorescence.
Conclusion
This compound, while not a brightly fluorescent dye in comparison to modern cyanine dyes like Cy3 and Cy5, possesses unique characteristics that make it a valuable tool for specific research applications. Its pronounced tendency to aggregate in aqueous environments and the associated fluorescence quenching make it a sensitive indicator of its local environment and a useful probe for studying molecular interactions and mitochondrial membrane potential. Researchers should carefully consider the specific requirements of their experiments when choosing between this compound and traditional, brighter cyanine dyes. For applications where high fluorescence quantum yield and photostability are paramount, traditional cyanine dyes remain the preferred choice. However, for studies leveraging environmental sensitivity and aggregation-induced phenomena, this compound offers distinct advantages.
References
- 1. mdpi.com [mdpi.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ANALYSIS OF MITOCHONDRIAL MEMBRANE POTENTIAL (Dy) [cyto.purdue.edu]
- 6. A Comparative Study on Cyanine Dyestuffs as Sensor Candidates for Macromolecular Crowding In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pinacyanol chloride forms mesoscopic H- and J-aggregates in aqueous solution – a spectroscopic and cryo-transmission electron microscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Location of Pinacyanol in Micellar Solutions of N-Alkyl Trimethylammonium Bromide Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectral studies on the interaction of pinacyanol chloride with binary surfactants in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mitochondrial Membrane Potential: Evidence from Studies with a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of Pinacyanol bromide and DAPI for nuclear staining
For researchers, scientists, and drug development professionals, the choice of a nuclear stain is a critical step in cellular imaging. An ideal stain offers high specificity, brightness, and photostability, with minimal impact on cell viability. This guide provides a quantitative comparison of two fluorescent dyes, the well-established 4′,6-diamidino-2-phenylindole (DAPI) and the less conventional Pinacyanol bromide, to inform your selection process for nuclear staining applications.
This comparison relies on available experimental data to objectively assess the performance of each dye. While DAPI is extensively characterized, quantitative data for this compound in the context of nuclear staining is limited. This guide presents the available information and highlights areas where further investigation is needed for a complete comparative analysis.
At a Glance: Quantitative Comparison
| Property | DAPI | This compound |
| Excitation Maximum (λex) | ~358 nm (when bound to dsDNA)[1][2][3] | ~607 nm[4][5] |
| Emission Maximum (λem) | ~461 nm (when bound to dsDNA)[1][2][3] | ~622 nm (in methanol)[6] |
| Molar Extinction Coefficient (ε) | ~27,000 - 30,600 M⁻¹cm⁻¹[7][8][9][10] | ~192,000 M⁻¹cm⁻¹ (monomer in ethanol-water)[11] |
| Quantum Yield (Φ) | High (0.62 - 0.92 when bound to DNA)[7][12] | Very Low (0.001 in methanol)[6][13] |
| DNA Binding Affinity (Kd) | High (in the nanomolar range) | Data not available |
| Binding Specificity | Prefers A-T rich regions in the minor groove of dsDNA[3][14][15][16] | Presumed to be a DNA intercalator, but quantitative data on base pair specificity is lacking. |
| Cytotoxicity | Toxic to cells; primarily used for fixed-cell staining[3][17] | Data on cytotoxicity in mammalian cells for nuclear staining applications is not readily available. |
| Photostability | Generally considered photostable[14] | Data not available |
In-Depth Analysis
DAPI: The Gold Standard with Known Limitations
DAPI is a widely adopted nuclear counterstain in fluorescence microscopy, and for good reason. Its strong affinity for the minor groove of double-stranded DNA, particularly in adenine-thymine (A-T) rich regions, results in a significant enhancement of its fluorescence quantum yield upon binding[18]. This translates to a bright and specific nuclear signal with low background fluorescence. With an excitation maximum in the ultraviolet range (~358 nm) and a distinct blue emission (~461 nm), DAPI is compatible with a wide range of other fluorophores in multicolor imaging experiments[1][19].
However, DAPI's utility in live-cell imaging is limited. It is generally cell-impermeant and exhibits cytotoxicity, making it most suitable for staining fixed and permeabilized cells[3][17][19]. While it can be used for live-cell staining at higher concentrations, this can compromise cell health[3].
This compound: An Alternative with Unexplored Potential
This compound, a cyanine (B1664457) dye, presents a different spectral profile with absorption and emission in the red region of the spectrum[4][5][6]. This could be advantageous in certain multicolor experiments to avoid spectral overlap. Its molar extinction coefficient is notably higher than that of DAPI, suggesting it can absorb light more efficiently[11].
Despite these characteristics, the suitability of this compound for nuclear staining remains largely unquantified. The most significant drawback is its extremely low fluorescence quantum yield in solution[6][13]. For it to be an effective nuclear stain, its quantum yield would need to increase substantially upon binding to DNA. However, there is a lack of published data confirming such a fluorescence enhancement. Furthermore, critical data on its DNA binding affinity (Kd value) and cytotoxicity towards mammalian cells are not available, making it difficult to assess its performance and potential for causing cellular artifacts. While it is presumed to act as a DNA intercalator, its binding mode and specificity have not been thoroughly characterized in the context of nuclear staining.
Experimental Protocols
Detailed and validated protocols for DAPI staining are readily available. Due to the lack of specific protocols for this compound for nuclear staining, a general protocol is provided that can be used as a starting point for optimization.
DAPI Staining Protocol for Fixed Cells
This protocol is adapted from established methods[14][15].
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI stock solution (e.g., 1 mg/mL in deionized water or DMF)
-
DAPI working solution (e.g., 1 µg/mL in PBS)
Procedure:
-
Cell Fixation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing DAPI to access the nucleus.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Staining:
-
Incubate the permeabilized cells with the DAPI working solution (1 µg/mL) for 1-5 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye and reduce background.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filters for DAPI (Excitation: ~360 nm, Emission: ~460 nm).
-
General Staining Protocol (Adaptable for this compound)
Researchers should note that this is a general guideline and extensive optimization of dye concentration, incubation time, and washing steps will be necessary for this compound.
Reagents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation and permeabilization reagents (as for DAPI)
-
This compound stock solution (concentration to be determined, dissolved in an appropriate solvent like DMSO or ethanol)
-
This compound working solution (a range of concentrations should be tested, e.g., 0.1 - 10 µg/mL in PBS)
Procedure:
-
Cell Preparation:
-
Follow the same fixation and permeabilization steps as described in the DAPI protocol.
-
-
Staining:
-
Incubate the permeabilized cells with a range of concentrations of the this compound working solution for various incubation times (e.g., 5, 15, 30 minutes) at room temperature, protected from light.
-
Wash the cells extensively with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount and image the cells using a fluorescence microscope with filter sets appropriate for the spectral properties of this compound (Excitation: ~600 nm, Emission: ~620 nm).
-
Experimental Workflow
The following diagram illustrates a typical workflow for nuclear staining in fluorescence microscopy.
Conclusion
Based on the currently available quantitative data, DAPI remains the superior and more reliable choice for routine nuclear staining in fixed cells . Its well-characterized photophysical properties, high DNA binding affinity, and the significant fluorescence enhancement upon binding ensure robust and specific nuclear visualization.
This compound, while spectrally distinct, cannot be recommended for nuclear staining applications without further rigorous quantitative characterization. Key data on its fluorescence quantum yield when bound to DNA, its DNA binding affinity, and its cytotoxicity in mammalian cells are essential for a proper evaluation. Researchers interested in exploring red-emitting nuclear stains may find this compound to be a starting point for investigation, but should be prepared to undertake significant optimization and validation studies. Future research clarifying these unknown parameters will be crucial in determining if this compound can be a viable alternative to established nuclear stains.
References
- 1. Opposite effect between intercalator and minor groove binding drug on the higher order structure of DNA as is visualized by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleic Acid Stains—Section 8.1 | Thermo Fisher Scientific - DE [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A new minor groove binding asymmetric cyanine reporter dye for real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An effective minor groove binder as a red fluorescent marker for live-cell DNA imaging and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence energy transfer between fluorescein label and DNA intercalators to detect nucleic acids hybridization in homogeneous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nathan.instras.com [nathan.instras.com]
- 12. heraldopenaccess.us [heraldopenaccess.us]
- 13. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of Cell Death in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. Nuclear Staining | Thermo Fisher Scientific - SE [thermofisher.com]
- 19. sc.edu [sc.edu]
A Comparative Guide to Red-Emitting Fluorescent Dyes: Pinacyanol Bromide vs. Modern Alternatives for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of fluorescence microscopy, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of the historical cyanine (B1664457) dye, Pinacyanol bromide, with two widely used modern alternatives, Cyanine5 (Cy5) and Alexa Fluor 647. We present a detailed analysis of their photophysical properties, performance in various microscopy setups, and experimental protocols to assist researchers in making informed decisions for their specific imaging needs.
Executive Summary
This compound, a carbocyanine dye with a long history in photographic sensitization, exhibits fluorescence in the red region of the spectrum. However, its application in modern fluorescence microscopy is severely limited by its exceptionally low fluorescence quantum yield and poor photostability. In contrast, modern cyanine dyes like Cy5 and the Alexa Fluor series, particularly Alexa Fluor 647, have been engineered for superior brightness, photostability, and reduced environmental sensitivity, making them the preferred choice for demanding fluorescence imaging applications. This guide will delve into the quantitative data that underscores these differences and provide practical guidance for their use.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key photophysical properties of this compound, Cy5, and Alexa Fluor 647, highlighting the stark differences in their performance characteristics.
| Property | This compound | Cyanine5 (Cy5) | Alexa Fluor 647 |
| Excitation Maximum (λex) | ~604 nm (monomer)[1] | ~649 nm[2] | ~650 nm |
| Emission Maximum (λem) | ~622 nm[1] | ~670 nm[2] | ~668 nm |
| Molar Extinction Coefficient (ε) | ~192,000 M⁻¹cm⁻¹ (at 601 nm)[1] | ~250,000 M⁻¹cm⁻¹[2] | ~270,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.001 [1] | ~0.20[2] | ~0.33 |
| Brightness (ε × Φ) | ~192 | ~50,000 | ~89,100 |
| Photostability | Very Low | Moderate | High |
| Environmental Sensitivity | High (prone to aggregation)[1] | Moderate | Low |
Note: The spectral properties of this compound are highly dependent on its concentration and the solvent environment due to its tendency to form non-fluorescent dimers and other aggregates.[1] The monomeric form, which is responsible for fluorescence, is favored in dilute solutions and organic solvents.
Performance in Fluorescence Microscopy Setups
Epifluorescence and Confocal Microscopy:
Due to its extremely low quantum yield, this compound is expected to provide a very weak signal in standard epifluorescence and confocal microscopy setups, leading to a poor signal-to-noise ratio. The high excitation power required to elicit a detectable signal would likely result in rapid photobleaching, further compromising image quality.
In contrast, Cy5 and Alexa Fluor 647 are workhorse dyes for these techniques. Their high brightness and photostability allow for the acquisition of high-contrast images with excellent signal-to-noise ratios, even with low-abundance targets. Alexa Fluor 647, in particular, is known for its exceptional photostability, making it ideal for time-lapse imaging and z-stack acquisition in confocal microscopy.
Super-Resolution Microscopy:
The application of this compound in super-resolution microscopy is not documented and is highly unlikely to be successful due to its poor photophysical properties. Techniques like STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy) rely on the robust photophysics of fluorescent probes, which this compound lacks.
Modern cyanine dyes, including variants of Cy5 and Alexa Fluor 647, are integral to many super-resolution techniques. Their ability to be photoswitched between fluorescent and dark states, coupled with their high photon output before photobleaching, enables the localization of single molecules with high precision.
Experimental Protocols
While this compound is not recommended for modern fluorescence microscopy, a plausible protocol for its use as a cellular stain is provided below for historical context and comparative purposes. This is followed by a standard immunofluorescence protocol using a modern cyanine dye.
Protocol 1: Staining of Mitochondria with this compound (for historical comparison)
Disclaimer: This protocol is adapted from historical uses of Pinacyanol as a mitochondrial stain and may require significant optimization for modern fluorescence microscopy. Due to its low quantum yield and photostability, results may be suboptimal.
Materials:
-
This compound stock solution (1 mg/mL in ethanol)
-
Live cells cultured on glass-bottom dishes
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)
Procedure:
-
Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove excess dye.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image immediately on a fluorescence microscope, using minimal excitation light to reduce photobleaching.
Protocol 2: Immunofluorescence Staining with a Cyanine Dye-Conjugated Secondary Antibody
This protocol provides a general workflow for immunofluorescence staining using a modern cyanine dye like an Alexa Fluor 647-conjugated secondary antibody.
Materials:
-
Cells cultured on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody specific to the target protein
-
Cyanine dye-conjugated secondary antibody (e.g., Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 647)
-
Antifade mounting medium
Procedure:
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the cyanine dye-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate laser lines and emission filters.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for immunofluorescence staining and the key photophysical parameters influencing the performance of a fluorescent dye.
Conclusion
While this compound holds historical significance, its photophysical properties render it unsuitable for the demands of modern fluorescence microscopy. Its extremely low quantum yield and poor photostability result in dim and rapidly fading signals, making it a poor choice for sensitive and quantitative imaging. Researchers and drug development professionals are strongly advised to utilize modern, high-performance fluorescent dyes such as Cy5 and, particularly, the Alexa Fluor series. These dyes offer vastly superior brightness, photostability, and reliability, enabling the acquisition of high-quality, reproducible data that is essential for advancing scientific discovery.
References
Unraveling Mitochondrial Health: A Comparative Guide to Fluorescent Probes for Measuring Membrane Potential
For researchers, scientists, and drug development professionals, the accurate assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in the study of various diseases and drug-induced toxicity. This guide provides a comprehensive comparison of fluorescent probes used for this purpose, with a focus on correlating fluorescence with ΔΨm. While historical dyes like Pinacyanol bromide have been explored for various applications, this guide will focus on the current gold-standard probes and provide the necessary data and protocols for their effective use.
The inner mitochondrial membrane maintains a significant electrochemical gradient, the ΔΨm, which is crucial for ATP synthesis and other mitochondrial functions. A decrease in ΔΨm is an early and critical event in apoptosis and a hallmark of mitochondrial dysfunction. Fluorescent, lipophilic cationic dyes that accumulate in the negatively charged mitochondrial matrix are powerful tools to monitor these changes. The extent of their accumulation, and thus their fluorescence intensity, is proportional to the ΔΨm.
Comparison of Key Fluorescent Probes
While a direct quantitative comparison involving this compound for mitochondrial membrane potential is not prevalent in recent scientific literature, a robust comparison of widely accepted and validated dyes is essential for selecting the appropriate tool for your research. The following table summarizes the key characteristics of the most commonly used probes: JC-1, Tetramethylrhodamine, methyl ester (TMRM), and Tetramethylrhodamine, ethyl ester (TMRE).
| Feature | JC-1 | TMRM | TMRE |
| Mechanism of Action | Ratiometric dye; forms J-aggregates with red fluorescence in high ΔΨm mitochondria and exists as green fluorescent monomers in low ΔΨm mitochondria.[1][2][3] | Nernstian dye; accumulates in mitochondria based on ΔΨm, fluorescence intensity is proportional to ΔΨm.[4] | Nernstian dye; similar to TMRM, accumulates in mitochondria based on ΔΨm with fluorescence intensity proportional to ΔΨm.[4][5] |
| Readout | Ratiometric (Red/Green fluorescence ratio).[1][3] | Intensity-based (single wavelength).[4] | Intensity-based (single wavelength).[4][5] |
| Advantages | Ratiometric measurement minimizes artifacts from dye concentration, cell number, and instrument settings.[1][2] Good for qualitative "yes/no" assessment of mitochondrial polarization.[4] | Well-suited for quantitative and kinetic studies.[6][7] Lower mitochondrial toxicity compared to TMRE.[6] | Brighter fluorescence than TMRM.[6][8] |
| Disadvantages | Can be photobleachable.[9] The formation of J-aggregates can be influenced by factors other than ΔΨm.[4] Slower to equilibrate.[4] | Non-ratiometric, so measurements can be sensitive to dye loading concentration and mitochondrial mass.[4] | Higher mitochondrial toxicity and inhibition of the electron transport chain compared to TMRM.[6] |
| Typical Application | Endpoint assays, flow cytometry, and fluorescence microscopy for detecting apoptosis and changes in mitochondrial polarization.[1][3][5] | Live-cell imaging, kinetic studies of ΔΨm, and quantitative fluorescence microscopy.[6][7] | Similar to TMRM, particularly when a brighter signal is required.[6][8] |
| Excitation/Emission (nm) | Monomer: ~485/527; J-aggregate: ~585/590.[10] | ~548/573.[8] | ~549/574.[8] |
Experimental Protocols
Accurate and reproducible measurement of ΔΨm relies on carefully executed experimental protocols. Below are detailed methodologies for using JC-1 and TMRM/TMRE.
JC-1 Staining Protocol for Fluorescence Microscopy
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Induce Mitochondrial Depolarization (Positive Control): Treat a subset of cells with a mitochondrial uncoupler such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 10-50 µM for 10-30 minutes at 37°C. This will serve as a positive control for mitochondrial depolarization.
-
JC-1 Staining:
-
Prepare a 1-5 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or cell culture medium.
-
Imaging:
-
Add fresh, pre-warmed culture medium to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with filters for green (e.g., FITC) and red (e.g., TRITC) fluorescence.
-
In healthy cells with high ΔΨm, you will observe red fluorescent mitochondria (J-aggregates).
-
In apoptotic or depolarized cells, the fluorescence will shift to green (JC-1 monomers).
-
-
Analysis: Quantify the change in mitochondrial membrane potential by calculating the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.[11]
TMRM/TMRE Staining Protocol for Live-Cell Imaging
-
Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Dye Loading:
-
Prepare a working solution of TMRM or TMRE in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 20-200 nM.[6] It is crucial to use the lowest possible concentration that gives a detectable signal to minimize potential artifacts and toxicity.[4]
-
Remove the culture medium and add the TMRM/TMRE working solution to the cells.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Image the cells directly in the dye-containing medium. Washing is generally not recommended as it can lead to dye redistribution and a loss of the Nernstian equilibrium.[6]
-
Use a fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).
-
Acquire baseline fluorescence images.
-
-
Inducing and Monitoring Changes:
-
To observe depolarization, add an uncoupler like CCCP or FCCP directly to the imaging dish while acquiring images.
-
To observe hyperpolarization, you can use agents like oligomycin.
-
Monitor the change in fluorescence intensity over time. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
-
Analysis: Quantify the fluorescence intensity of the mitochondria over time. Normalize the fluorescence values to the baseline before the addition of any compounds.
Visualizing the Principles and Workflows
To further clarify the concepts and procedures, the following diagrams illustrate the signaling pathway of mitochondrial membrane potential and the experimental workflows.
Caption: Correlation of probe fluorescence with ΔΨm.
Caption: Generalized workflow for measuring ΔΨm.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. JC-1 Dye for Mitochondrial Membrane Potential | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which probe should I use to evaluate change in membrane potential, JC-1 or TMRE? | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. antibodiesinc.com [antibodiesinc.com]
- 9. Comparison of mitochondrial fluorescent dyes in stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Pinacyanol Bromide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper handling and disposal of Pinacyanol bromide, a dye commonly used in biological research. Adherence to these procedures will help mitigate risks and ensure the safe operation of your laboratory.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is an irritant to the eyes, respiratory system, and skin, and is harmful to aquatic organisms.[1] As a combustible solid, it is crucial to prevent the generation of dust, which can form explosive mixtures with air.[1] Accidental ingestion may be harmful to an individual's health.[1]
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:
-
Respiratory Protection: A dust mask (type N95 or equivalent)[3]
-
Protective Clothing: Laboratory coat[2]
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe disposal of this compound waste. This guidance is based on general hazardous waste protocols and specific information for cyanine (B1664457) dyes.
1. Waste Identification and Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
-
Liquid Waste: Solutions containing this compound must also be treated as hazardous waste. Do not dispose of this compound solutions down the drain.[4]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like oxidizing agents (e.g., nitrates, peroxides, chlorates).[1] Keep solid and liquid waste in separate containers.[5]
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5][6] The container should have a secure, screw-on cap.[5] For solid waste, a sealed plastic bag can be used before placing it in the final disposal container.[1]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[7] Include the date when the first waste was added to the container.
-
Storage: Store the waste container in a designated satellite accumulation area.[6] The container must be kept closed except when adding waste.[5] Ensure secondary containment is used to capture any potential leaks.[5]
3. Spill Management:
In the event of a spill, follow these procedures:
-
Minor Spills (Dry):
-
Major Spills:
-
Evacuate the area and alert others.
-
Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team immediately.[1]
-
4. Final Disposal:
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's guidelines), arrange for a hazardous waste pickup through your EH&S department.[5][8]
-
Regulatory Compliance: The ultimate disposal of this compound waste must be conducted in accordance with all federal, state, and local regulations.[2][9] This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber system.[2][9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₅H₂₅BrN₂ | [3][10][11] |
| Molecular Weight | 433.38 g/mol | [3][10][11] |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [3] |
| Storage Class | 11 - Combustible Solids | [3] |
| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound Dye content 95 2670-67-9 [sigmaaldrich.com]
- 4. acs.org [acs.org]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. chemimpex.com [chemimpex.com]
- 11. scbt.com [scbt.com]
Safe Handling and Disposal of Pinacyanol Bromide: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Pinacyanol bromide. The following procedures detail operational, safety, and disposal plans to ensure safe laboratory practices.
This compound is a dye used in biological research and organic synthesis.[1][2] It is considered a hazardous substance, classified as irritating to the eyes, respiratory system, and skin, and harmful to aquatic organisms. Accidental ingestion may be damaging to health, with potential for bromide poisoning leading to symptoms such as drowsiness, irritability, confusion, and skin rash. Therefore, strict adherence to safety protocols is mandatory.
Occupational Exposure Limits
This compound is regulated as "Particulates not otherwise regulated" (PNOR) or "Inert or Nuisance Dust." The following table summarizes the occupational exposure limits (OELs) from various U.S. regulatory bodies.[3]
| Jurisdiction/Authority | Type of Exposure | Exposure Limit (TWA - 8-hour Time-Weighted Average) |
| US OSHA (PELs - Table Z3) | Respirable fraction | 5 mg/m³ |
| Total dust | 15 mg/m³ | |
| US - Oregon (PELs - Z3) | Respirable fraction | 5 mg/m³ |
| Total dust | 10 mg/m³ | |
| US - Hawaii (Air Contaminant Limits) | Respirable fraction | 5 mg/m³ |
| Total dust | 10 mg/m³ |
Operational Plan: From Handling to Disposal
This section provides a step-by-step guide for the safe handling, use, and disposal of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood, a closed system, or local exhaust ventilation is required to minimize inhalation risk.[3][4][5]
-
Safety Equipment: Ensure a safety shower and an eye wash unit are readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table outlines the required equipment.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield may be required for splash hazards.[3] | Contact lenses should not be worn as they can absorb and concentrate irritants. |
| Hands | Impervious chemical-resistant gloves. | Select gloves tested to a relevant standard (e.g., EN 374). For prolonged contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended. For brief contact, a class 3 or higher (>60 minutes) is suitable. |
| Body | Laboratory coat or overalls. A PVC apron should be worn when handling larger quantities.[3] | Impervious protective clothing may be necessary depending on the scale of work.[3] |
| Respiratory | A NIOSH/MSHA-approved respirator. | Required if engineering controls do not maintain airborne concentrations below the exposure limits or if dust is generated.[4] The type of respirator will depend on the exposure level. |
Safe Handling and Usage
-
Avoid all personal contact, including inhalation of dust.
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.[5]
-
Weigh and handle the solid material in a way that minimizes dust generation.
-
Keep containers securely sealed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage
-
Store in original, clearly labeled containers. Polyethylene or polypropylene (B1209903) containers are suitable.
-
Keep containers in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials, especially oxidizing agents, as ignition may result.[3]
-
Protect containers from physical damage and inspect regularly for leaks.
Emergency and Disposal Plans
First Aid Measures
Immediate action is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush the eyes with fresh, running water for at least 15 minutes.[4] Keep eyelids apart to ensure complete irrigation. Seek medical attention, especially if pain persists.[3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin and hair with running water and soap.[3] Seek medical attention if irritation develops. |
| Inhalation | Remove the person from the contaminated area to fresh air.[3] Lay the patient down and keep them warm and rested. If not breathing, apply artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and provide liquid slowly for the person to drink.[3] Seek immediate medical advice.[3][4] |
Spill Response
-
Minor Spills:
-
Remove all sources of ignition.
-
Clean up spills immediately, avoiding contact with skin and eyes.
-
Use dry clean-up procedures to avoid generating dust.
-
Collect residue and place it in a suitable, labeled container for waste disposal.
-
-
Major Spills:
-
Evacuate and alert personnel in the area.
-
Alert emergency responders, informing them of the hazard's location and nature.
-
Control personal contact by wearing appropriate protective clothing and respiratory protection.
-
Prevent spillage from entering drains or water courses.
-
Recover the product wherever possible and use dry clean-up procedures for any remaining residue.
-
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Contaminated Materials: Collect all contaminated items (e.g., gloves, wipes, disposable lab coats) in a sealed and clearly labeled hazardous waste container.
-
Unused Product and Solutions: Collect unused this compound and any stock solutions in a separate, sealed, and labeled hazardous waste container.
-
Disposal Method: Disposal must be conducted through an authorized waste management service in accordance with all local, state, and federal regulations.[3] A potential method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Workflow Visualization
The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.
References
- 1. osha.oregon.gov [osha.oregon.gov]
- 2. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-3 | Occupational Safety and Health Administration [osha.gov]
- 5. dli.mn.gov [dli.mn.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
